molecular formula C8H4O3<br>C8H4O3<br>C6H4(CO)2O B7721444 Phthalic anhydride CAS No. 68411-80-3

Phthalic anhydride

Cat. No.: B7721444
CAS No.: 68411-80-3
M. Wt: 148.11 g/mol
InChI Key: LGRFSURHDFAFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64 °F Flash point 305 °F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins.
This compound is the cyclic dicarboxylic anhydride that is the anhydride of phthalic acid. It has a role as an allergen. It is a cyclic dicarboxylic anhydride and a member of 2-benzofurans.
Exposure to this compound may occur during its use as a chemical intermediate in the plastics industry. The acute (short-term) effects from exposure to this compound in humans consists of irritation to the eyes, respiratory tract, and skin, but no permanent injury is observed. Chronic (long-term) effects observed in workers exposed to this compound included conjunctivitis, rhinitis, rhinoconjunctivitis, bronchitis, and irritation of the skin and mucous membranes of the respiratory tract. Animal studies indicate that chronic exposure to this compound vapor causes congestion, irritation, and injury to lung cells. No studies are available on the reproductive, developmental, or carcinogenic effects of this compound in humans. EPA has not classified this compound for carcinogenicity.
This compound is a natural product found in Ligusticum striatum and Ligusticum chuanxiong with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFSURHDFAFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3, Array
Record name PHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4254
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021159
Record name Phthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64 °F Flash point 305 °F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins., Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor; [NIOSH], WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR., A colorless to white lustrous solid in the form of needles with a mild distinctive odor., White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor.
Record name PHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4254
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Isobenzofurandione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phthalic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/599
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHTHALIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/721
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phthalic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0512.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992), 285.3 °C, Sublimes below the boiling point, 284 °C (sublimes), 563 °F
Record name PHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4254
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHTHALIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/721
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phthalic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0512.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

305 °F (NTP, 1992), 305 °F (152 °C) (Closed cup), 329 °F (Open cup); 305 °F (Closed cup), 152 °C c.c., 305 °F
Record name PHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4254
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHTHALIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/721
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phthalic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0512.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Decomposes (NTP, 1992), In water, 6,000 mg/L at 25 °C, In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature, In water, 6,200 to 6,400 mg/L at 20-25 °C, In water, 16,400 mg/L including rapid hydrolysis to phthalic acid, For more Solubility (Complete) data for PHTHALIC ANHYDRIDE (7 total), please visit the HSDB record page., Solubility in water: slow reaction, 0.6%
Record name PHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4254
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Phthalic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0512.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.2 at 275 °F 1.53 at 20 °C (solid) (USCG, 1999) - Denser than water; will sink, 1.20 (molten); 1.53 (flake), 1.53 g/cm³, 1.53 at 68 °F, 1.53 (Flake) 1.20 (Molten)
Record name PHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4254
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHTHALIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/721
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phthalic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0512.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.6 (Air = 1), Relative vapor density (air = 1): 5.1, 5.1
Record name PHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4254
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHTHALIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/721
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.0002 mmHg at 68 °F ; 0.001 mmHg at 86 °F (NTP, 1992), 0.000517 [mmHg], 5.17X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, 0.0015 mmHg
Record name PHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4254
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phthalic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/599
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHTHALIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/721
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phthalic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0512.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

The most troublesome impurity is phthalide (1(3)-isobenzofuranone), which is structurally similar to phthalic anhydride., Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action.
Record name PHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, lustrous needles, Colorless needles; monoclinic or rhombic prisms, White needles from alcohol and benzene, White solid (flake) or a clear colorless liquid (molten)

CAS No.

85-44-9
Record name PHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4254
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHTHALIC ANHYDRIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Isobenzofurandione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHTHALIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVL263I5BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHTHALIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/721
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phthalic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TI3010B0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

267.4 °F (NTP, 1992), 131.4 °C, 131 °C, 267.4 °F, 267 °F
Record name PHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4254
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name PHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHTHALIC ANHYDRIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/721
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phthalic anhydride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0512.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Phthalic Anhydride (CAS No. 85-44-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Phthalic Anhydride (B1165640) (CAS No. 85-44-9), a versatile chemical intermediate with significant applications across various industries, including pharmaceuticals. This document details its physicochemical and chemical properties, industrial synthesis, key reactions with experimental protocols, and essential safety information.

Core Physicochemical Properties

Phthalic anhydride is a white crystalline solid with a characteristic acrid odor.[1][2][3] It is the anhydride of phthalic acid and is a crucial raw material in the production of plasticizers, resins, and dyes.[4][5]

PropertyValueReferences
Molecular Formula C₈H₄O₃[1][2][6]
Molar Mass 148.1 g/mol [1]
Appearance White flakes or lustrous needles[1][7][8]
Melting Point 131.6 °C (268.9 °F; 404.8 K)[1]
Boiling Point 295 °C (563 °F; 568 K) (sublimes)[1]
Density 1.53 g/cm³ (solid); 1.20 g/mL (molten)[1][9]
Solubility in water 0.62 g/100g (20-25 °C); 19.0 g/100g (100 °C); reacts slowly[1]
Vapor Pressure 0.0015 mmHg (20 °C)[1]
Flash Point 152 °C (306 °F)[2]
Autoignition Temperature 580 °C (1076 °F)[10]

Chemical Properties and Reactivity

This compound's reactivity is centered around its anhydride functional group, making it susceptible to nucleophilic attack. Key reactions include hydrolysis, alcoholysis, and ammonolysis.[2][6][9]

  • Hydrolysis: It reacts with hot water to form ortho-phthalic acid.[1] This reaction is generally not reversible, though phthalic acid can be dehydrated back to the anhydride at temperatures above 180 °C.[1]

  • Alcoholysis (Esterification): this compound reacts with alcohols to form phthalate (B1215562) esters, which are widely used as plasticizers.[1][4] The reaction proceeds in two steps, first forming a monoester and then, with the removal of water, a diester.[1]

  • Ammonolysis: Reaction with ammonia (B1221849) yields phthalimide (B116566), a crucial intermediate in the synthesis of primary amines via the Gabriel synthesis.[1][9]

  • Friedel-Crafts Acylation: It can react with aromatic hydrocarbons to produce anthraquinone (B42736) derivatives, which are precursors to various dyes.[2]

This compound is incompatible with strong oxidizing agents, strong bases, and water, with which it can react exothermically.[6][7]

Industrial Synthesis

The primary industrial method for producing this compound is the catalytic vapor-phase oxidation of either o-xylene (B151617) or naphthalene.[9][11] The o-xylene route is now more common due to its higher atom economy.[11]

Figure 1: Industrial production routes for this compound.

The reaction using o-xylene is typically carried out at 320–400 °C using a vanadium pentoxide (V₂O₅) catalyst.[1][11] The product is then recovered and purified by distillation using a series of switch condensers.[1]

Experimental Protocols

Synthesis of Diethyl Phthalate (Plasticizer)

This protocol describes the esterification of this compound with ethanol (B145695) to produce diethyl phthalate.

Materials:

  • This compound (16.25 g)

  • Ethanol (150 mL)

  • Concentrated sulfuric acid (6 mL)

  • 3A Molecular sieves (15 g)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Combine this compound and ethanol in a 250 mL round-bottom flask.[8]

  • Carefully add concentrated sulfuric acid to the mixture.[8]

  • Set up a Soxhlet extractor packed with 3A molecular sieves above the flask and fit it with a condenser.[8]

  • Heat the mixture to reflux for 2 hours.[8]

  • After cooling, remove the excess ethanol via simple distillation.[8]

  • Wash the remaining residue with water, followed by sodium bicarbonate solution until effervescence ceases, and then with water again.[8]

  • Separate the organic layer and dry it with anhydrous magnesium sulfate.[8]

  • Filter to remove the drying agent to obtain crude diethyl phthalate.[8]

G Phthalic_Anhydride This compound Reaction Reflux, 2h Phthalic_Anhydride->Reaction Ethanol Ethanol Ethanol->Reaction Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reaction Workup Distillation & Washing Reaction->Workup Diethyl_Phthalate Diethyl Phthalate Workup->Diethyl_Phthalate

Figure 2: Workflow for the synthesis of Diethyl Phthalate.

Synthesis of Phthalimide

This protocol details the preparation of phthalimide from this compound and aqueous ammonia.

Materials:

  • This compound (500 g)

  • 28% Aqueous ammonia (400 g, 444 cc)

Procedure:

  • In a 5-liter round-bottomed Pyrex flask, mix this compound and 28% aqueous ammonia.[1]

  • Fit the flask with an air condenser.

  • Slowly heat the flask with a free flame until the mixture is in a state of quiet fusion at approximately 300 °C.[1] It is advisable to occasionally shake the flask during heating.

  • Pour the hot reaction mixture into a crock and cover it to prevent sublimation.[1]

  • Allow the mixture to cool. The resulting solid is practically pure phthalimide.[1] The yield is typically 95-97%.[1]

G Phthalic_Anhydride This compound Heating Heat to ~300°C Phthalic_Anhydride->Heating Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->Heating Cooling Cooling & Solidification Heating->Cooling Phthalimide Phthalimide Cooling->Phthalimide

Figure 3: Workflow for the synthesis of Phthalimide.

Synthesis of Phenolphthalein (Indicator)

This protocol describes the synthesis of the pH indicator phenolphthalein.

Materials:

Procedure:

  • Add phenol and this compound to a 25 mL round-bottom flask.[7]

  • Add a few drops of concentrated sulfuric acid.[7]

  • Heat the mixture to 150 °C for 2 hours.[7]

  • After cooling, add distilled water and dichloromethane to the flask.[7]

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with a 2 M sodium hydroxide solution. The aqueous layer will turn a characteristic purple color.[7]

  • Separate the aqueous layer and pour it into a 2 M hydrochloric acid solution to precipitate the phenolphthalein.[7]

  • Filter and dry the precipitate.[7]

G cluster_reaction Reaction cluster_purification Purification Phthalic_Anhydride This compound Heat Heat (150°C, 2h) Phthalic_Anhydride->Heat Phenol Phenol Phenol->Heat H2SO4 H₂SO₄ H2SO4->Heat Extraction DCM/H₂O Extraction Heat->Extraction Base_Wash NaOH Wash Extraction->Base_Wash Precipitation HCl Precipitation Base_Wash->Precipitation Phenolphthalein Phenolphthalein Precipitation->Phenolphthalein

Figure 4: Logical workflow for Phenolphthalein synthesis.

Major Applications

This compound is a cornerstone chemical with a wide range of applications:

  • Plasticizers: Its primary use is in the production of phthalate esters, which act as plasticizers to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[4][5][12]

  • Resins: It is a key component in the manufacture of unsaturated polyester (B1180765) resins (UPR) and alkyd resins. UPRs are used in fiberglass-reinforced plastics, while alkyd resins are used in paints and coatings.[4][5][13][14]

  • Dyes and Pigments: this compound is a precursor for various dyes, including anthraquinone dyes like quinizarin (B34044) and phthalein dyes like phenolphthalein. It is also used to produce phthalocyanine (B1677752) pigments.[5][12][13]

  • Pharmaceuticals: It serves as an intermediate in the synthesis of certain pharmaceutical compounds.[5][12] For example, phthalimide derived from this compound is used in the Gabriel synthesis of amines.[9]

  • Other Uses: Other applications include the production of insect repellents, fire retardants, and as a rubber scorch inhibitor.[4][13]

Safety and Toxicology

This compound is classified as a hazardous substance and requires careful handling.

Hazard Summary:

  • Acute Effects: It is irritating to the eyes, skin, and respiratory tract.[15][16] Contact with wet skin can cause burns, as it hydrolyzes to form phthalic acid.[15]

  • Chronic Effects: Long-term exposure can lead to conjunctivitis, rhinitis, bronchitis, and skin sensitization.[15] It may also cause asthma-like allergies.[16]

  • Flammability: It is a combustible solid, and finely dispersed particles can form explosive mixtures in the air.[16]

Handling and Personal Protective Equipment (PPE):

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear protective gloves, safety goggles, and protective clothing.[10][16]

  • In case of fire, use water spray, foam, dry powder, or carbon dioxide.[16]

  • Store in a dry, well-closed container, separated from incompatible materials such as strong oxidants, acids, and bases.[16]

For detailed toxicological data and exposure limits, refer to relevant safety data sheets and regulatory bodies. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for this compound.

References

An In-Depth Technical Guide to the Chemical Structure and Reactivity of Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and reactivity of phthalic anhydride (B1165640), a pivotal intermediate in the chemical industry. The information is tailored for a technical audience, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Chemical Structure of Phthalic Anhydride

This compound is an organic compound that serves as the anhydride of phthalic acid.[1] It was the first dicarboxylic acid anhydride to be used commercially and remains a crucial industrial chemical.[1]

  • Preferred IUPAC Name: 2-Benzofuran-1,3-dione[1]

  • Other Names: Isobenzofuran-1,3-dione, Phthalic acid anhydride[1][2]

  • Molecular Formula: C₈H₄O₃[1][2]

  • Molecular Weight: 148.11 g/mol [1]

The molecule consists of a benzene (B151609) ring fused to a five-membered anhydride ring.[3] This structure is planar and aromatic. The anhydride functional group, with its two carbonyl carbons, is the primary site of the molecule's reactivity.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₈H₄O₃[1][2]
Molar Mass 148.11 g/mol [1]
Appearance White, lustrous solid; flakes or needles[1][2]
Odor Characteristic, acrid[1]
Density 1.53 g/cm³ (solid); 1.20 g/mL (molten)[1]
Melting Point 131.6 °C (404.8 K)[1]
Boiling Point 295 °C (568 K), sublimes[1]
Solubility in Water 0.62 g/100 g (20-25 °C, reacts slowly); 19.0 g/100 g (100 °C)[1]
Vapor Pressure 0.0015 mmHg (20 °C)[1]
Hydrolysis Rate (k₀) 1.59 x 10⁻² s⁻¹ (at 25 °C, pH 7.8, ionic strength 0.5 M)[4][5]
LD₅₀ (Oral, Rat) 1530 mg/kg[6]

Chemical Reactivity and Reaction Pathways

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic attack. This leads to a ring-opening of the anhydride.

Hydrolysis

This compound reacts slowly with cold water and more readily with hot water to undergo hydrolysis, yielding ortho-phthalic acid.[1] This reaction is generally irreversible, although phthalic acid can be dehydrated back to the anhydride at temperatures above 180°C.[7] The hydrolysis process can be accelerated by the presence of acids or bases.

Hydrolysis_Pathway PA This compound (C₈H₄O₃) TS Tetrahedral Intermediate PA->TS + H₂O (Nucleophilic Attack) H2O Water (H₂O) PhthalicAcid Phthalic Acid (C₈H₆O₄) TS->PhthalicAcid Ring Opening

Caption: Reaction pathway for the hydrolysis of this compound.

Alcoholysis (Esterification)

The reaction of this compound with alcohols, known as alcoholysis, is a cornerstone of its industrial use, primarily for the production of phthalate (B1215562) esters which are used as plasticizers.[1] The reaction proceeds in two stages:

  • Monoesterification: A rapid, non-catalytic reaction where one equivalent of alcohol attacks the anhydride to form a monoester.[1]

  • Diesterification: A slower, reversible reaction that typically requires an acid catalyst (e.g., sulfuric acid) and the removal of water to drive the equilibrium towards the formation of the diester.[1]

Esterification_Pathway PA This compound Monoester Monoalkyl Phthalate (C₆H₄(CO₂H)CO₂R) PA->Monoester + ROH (Fast) ROH1 Alcohol (ROH) Diester Dialkyl Phthalate (C₆H₄(CO₂R)₂) Monoester->Diester + ROH (Slow, H⁺ catalyst) ROH2 Alcohol (ROH) Diester->Monoester + H₂O (Reversible) H2O Water (H₂O)

Caption: Two-stage reaction pathway for phthalate ester synthesis.

Ammonolysis and Imide Formation

This compound reacts with ammonia (B1221849) in a two-step process. First, nucleophilic attack by ammonia opens the anhydride ring to form an intermediate ammonium (B1175870) phthalamate. Upon heating, this intermediate undergoes intramolecular cyclization and dehydration to form phthalimide (B116566).[4] This reaction is a key step in the Gabriel synthesis of primary amines.

Phthalimide_Formation PA This compound Intermediate Ammonium Phthalamate PA->Intermediate + NH₃ (Nucleophilic Attack) NH3 Ammonia (NH₃) Phthalimide Phthalimide Intermediate->Phthalimide Heat (Δ), -H₂O H2O Water (H₂O)

Caption: Reaction pathway for the formation of phthalimide.

Friedel-Crafts Acylation

This compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds. For instance, it reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form o-benzoylbenzoic acid. This product is an important precursor for the synthesis of anthraquinone (B42736) dyes.

Industrial Production Workflow

The primary modern industrial method for producing this compound is the vapor-phase catalytic oxidation of o-xylene (B151617).[1] The process involves passing a mixture of preheated o-xylene vapor and compressed air over a vanadium pentoxide (V₂O₅) catalyst in a fixed-bed reactor.

Industrial_Production cluster_input Raw Materials cluster_process Process cluster_output Products o_xylene o-Xylene vaporizer Vaporizer o_xylene->vaporizer air Compressed Air reactor Fixed-Bed Reactor (V₂O₅ catalyst, 320-400°C) air->reactor vaporizer->reactor condensers Switch Condensers reactor->condensers Crude Product Vapor purification Purification (Distillation) condensers->purification Crude Liquid product This compound (>99.9% purity) purification->product byproduct Byproducts (e.g., Maleic Anhydride) purification->byproduct

Caption: Workflow for the industrial production of this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Protocol for Hydrolysis to Phthalic Acid

This protocol describes the conversion of this compound to phthalic acid by heating with water.

Materials:

  • This compound

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker, ice bath, Buchner funnel, filter paper

Procedure:

  • Place a measured amount of this compound (e.g., 10 g) into a round-bottom flask.

  • Add an excess of deionized water (e.g., 150 mL).

  • Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle.

  • Maintain a gentle reflux for 30-60 minutes, during which the solid this compound will dissolve as it reacts to form the more soluble phthalic acid.[7]

  • After the reflux period, turn off the heat and allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the crystallization of phthalic acid.

  • Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

  • Dry the purified phthalic acid crystals in a drying oven or desiccator.

Protocol for Synthesis of Diethyl Phthalate (Esterification)

This protocol details the synthesis of a common plasticizer, diethyl phthalate, via acid-catalyzed esterification.

Materials:

  • This compound (1 equivalent)

  • Absolute ethanol (B145695) (excess, e.g., 10-15 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 2-3% by weight of this compound)

  • Round-bottom flask, reflux condenser with a drying tube (or Dean-Stark trap)

  • Heating mantle, separatory funnel

  • 5% Sodium bicarbonate solution, saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (e.g., 15 g) and an excess of absolute ethanol (e.g., 150 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 mL) to the mixture while swirling.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction to form the monoester is rapid; the subsequent formation of the diester is slower. Reflux for 2-3 hours to ensure complete conversion.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted monoester), and finally with brine. Vent the funnel frequently during the bicarbonate wash to release CO₂ gas.

  • Separate the organic layer (the lower layer, as diethyl phthalate is denser than the aqueous solutions) and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the excess ethanol using a rotary evaporator. The remaining oily liquid is crude diethyl phthalate.

  • For higher purity, the product can be distilled under reduced pressure.

Protocol for Synthesis of Phthalimide

This protocol describes the synthesis of phthalimide via the fusion of this compound with urea (B33335).

Materials:

  • This compound (2 equivalents)

  • Urea (1 equivalent)

  • Mortar and pestle

  • Reaction flask (e.g., 100 mL round-bottom flask)

  • Heat gun or oil bath

  • Ethanol for recrystallization

Procedure:

  • In a mortar, thoroughly grind together this compound (e.g., 5.0 g, 33.8 mmol) and urea (e.g., 1.0 g, 16.7 mmol).

  • Transfer the resulting fine powder to a reaction flask.

  • Heat the flask using a heat gun or in an oil bath. The mixture will melt (melting points of both reagents are around 131-133°C).

  • Continue heating the molten mixture. The reaction will proceed, often indicated by the evolution of gas and a sudden solidification and puffing up of the reaction mass.

  • Allow the flask to cool to room temperature.

  • Add a small amount of water (e.g., 15 mL) to the solid mass to break it up and dissolve any unreacted urea.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Recrystallize the crude phthalimide from hot ethanol to obtain the purified product. The expected yield is typically high (95-97%).[7]

References

Data Presentation: Physical Properties of Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Phthalic Anhydride (B1165640)

This guide provides a comprehensive overview of the melting and boiling points of phthalic anhydride, targeted at researchers, scientists, and professionals in drug development. It includes tabulated physical data, detailed experimental protocols for property determination, and a logical workflow for purity assessment based on these properties.

The melting and boiling points of this compound are critical physical constants used for its identification and purity assessment. The data, collated from various sources, are presented below. This compound is a white solid that is an important industrial chemical used in the production of plasticizers and resins.[1][2]

PropertyValue (°C)Value (°F)Value (K)Citations
Melting Point 131.6 °C268.9 °F404.8 K[1][2]
128 - 134 °C262.4 - 273.2 °F401.15 - 407.15 K[3][4]
129 - 132 °C264.2 - 269.6 °F402.15 - 405.15 K[5]
Boiling Point 295 °C (sublimes)563 °F568 K[1][2]
284 °C543.2 °F557.15 K[3]
284 - 295 °C543.2 - 563 °F557.15 - 568.15 K[4][6]

Experimental Protocols

The determination of melting and boiling points are fundamental techniques in chemical analysis to confirm the identity and purity of a substance.[7]

Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[8][9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt at lower temperatures and over a wider range.[9][10]

Methodology:

  • Sample Preparation: The solid sample must be completely dry and finely powdered to ensure uniform heating.[8]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube that is sealed at one end. The tube is tapped gently to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[9][11]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned next to the thermometer bulb, or inserted into a dedicated melting point apparatus.[9][11]

  • Heating: The apparatus (often a heated oil bath or a metal block) is heated.[9] An initial rapid heating can be performed to determine an approximate melting point.[10]

  • Data Recording: A second, more careful determination is then conducted. The heating rate is slowed to approximately 2°C per minute as the temperature approaches the expected melting point.[9] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[9][11]

Boiling Point Determination (Micro-Boiling Point Method)

For small quantities of liquid, the micro-boiling point method provides an accurate determination.[12][13] The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

Methodology:

  • Sample Preparation: A few milliliters of the liquid sample are placed into a small fusion or test tube.[13][15]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[15]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated using a Thiele tube or a suitable heating block.[12]

  • Heating and Observation: As the sample is heated, trapped air is expelled from the capillary tube, seen as a slow stream of bubbles.[12] When the sample's boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.[12]

  • Data Recording: At this point, heating is discontinued. The bubbling will slow and then stop. The liquid will then be drawn into the capillary tube.[12] The temperature at the precise moment the liquid enters the capillary tube is the boiling point of the sample.[12]

Visualization of Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of a this compound sample based on its physical properties.

G Workflow for Purity Assessment of this compound cluster_0 Sample Preparation & Analysis cluster_1 Data Evaluation cluster_2 Conclusion A This compound Sample B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Micro-Method) A->C D Observe Melting Range B->D E Observe Boiling Point C->E F Compare with Literature Values (e.g., M.P. ~131°C, B.P. ~284-295°C) D->F E->F G Sharp, Narrow Melting Range (e.g., 0.5-1°C) Boiling Point Matches Literature F->G Results Match H Broad, Depressed Melting Range Boiling Point Deviates F->H Results Deviate I High Purity Confirmed G->I J Sample is Impure H->J

Caption: Workflow for assessing this compound purity.

References

Phthalic anhydride synthesis from o-xylene mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Catalytic Oxidation of o-Xylene (B151617) for Phthalic Anhydride (B1165640) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phthalic anhydride through the catalytic oxidation of o-xylene, a cornerstone process in the chemical industry. The document delves into the reaction mechanism, the role of vanadium pentoxide/titanium dioxide (V₂O₅/TiO₂) catalysts, and the kinetics of this complex transformation. Detailed experimental methodologies, quantitative data on reaction parameters, and visual representations of the reaction pathways and experimental workflows are presented to offer a thorough understanding for researchers and professionals in chemical and pharmaceutical sciences.

Introduction

This compound is a vital industrial chemical intermediate, primarily used in the production of plasticizers, unsaturated polyester (B1180765) resins, and alkyd resins.[1][2] The vapor-phase catalytic oxidation of o-xylene has become the dominant manufacturing route, largely supplanting the older process based on naphthalene (B1677914) oxidation.[1][3] This shift is attributed to the higher efficiency of the o-xylene process, as it involves the oxidation of two methyl groups without the loss of carbon atoms, unlike the oxidation of naphthalene.[3] The reaction is highly exothermic and requires careful temperature control to maximize the yield of this compound and minimize the formation of byproducts such as maleic anhydride, carbon monoxide, and carbon dioxide.[1][4]

The industrial process is typically carried out in multi-tubular fixed-bed or fluidized-bed reactors packed with a V₂O₅/TiO₂ catalyst.[3][5][6] The catalyst's performance, in terms of activity and selectivity, is crucial for the economic viability of the process and is influenced by factors such as the catalyst composition, preparation method, and operating conditions.[7]

Reaction Mechanism and Kinetics

The oxidation of o-xylene to this compound is a complex reaction network involving several intermediates and parallel and consecutive reactions.[5][6][7] The most widely accepted mechanism proceeds through the initial oxidation of one of the methyl groups of o-xylene to form o-tolualdehyde, which is then further oxidized to phthalide (B148349) and subsequently to this compound.[6][7]

The overall reaction can be summarized as: C₈H₁₀ + 3O₂ → C₈H₄O₃ + 3H₂O

However, this simplification belies the intricate network of reactions occurring on the catalyst surface. The main reaction pathway and significant side reactions are illustrated below.

Key Intermediates and Byproducts

The primary intermediates in the selective oxidation of o-xylene to this compound are:

  • o-Tolualdehyde (C₈H₈O): Formed from the initial oxidation of a methyl group of o-xylene.

  • Phthalide (C₈H₆O₂): A subsequent oxidation product of o-tolualdehyde.

Major byproducts of the reaction include:

  • o-Toluic acid: Can be formed from the oxidation of o-tolualdehyde.[3]

  • Benzoic acid: Another potential byproduct.[3]

  • Maleic anhydride (C₄H₂O₃): Results from the oxidative cleavage of the aromatic ring of o-xylene or the over-oxidation of this compound.[3][5]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂): Products of complete combustion of o-xylene, intermediates, or the final product.[3][5]

The Role of the V₂O₅/TiO₂ Catalyst

The catalyst of choice for this process is vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), typically in its anatase crystalline form.[8][9] The TiO₂ support enhances the activity and selectivity of the V₂O₅ catalyst.[8] The active sites are believed to be surface vanadia species coordinated to the TiO₂ support.[8]

The reaction is often described by the Mars-van Krevelen mechanism, where the lattice oxygen of the catalyst oxidizes the adsorbed hydrocarbon, leading to a reduced state of the catalyst. The catalyst is then re-oxidized by gaseous oxygen.[10]

Quantitative Data

The following tables summarize key quantitative data reported in the literature for the synthesis of this compound from o-xylene.

Table 1: Typical Reaction Conditions for o-Xylene Oxidation

ParameterValueReference
Temperature350 - 425 °C[1][9]
Pressure< 1 bar[1]
CatalystV₂O₅/TiO₂[8][9]
o-Xylene Concentration in Air44 - 60 g/m³[3]
Air to o-Xylene Molar Ratio~20:1[1]

Table 2: Reported Yields and Selectivities

ProductYield/SelectivityConditionsReference
This compound78% SelectivityBASF Process, V₂O₅/TiO₂ catalyst[3]
This compound90% SelectivityLiquid-phase oxidation, Co/Mn/Mo acetates[3]
This compound106% by weight YieldV₂O₅/TiO₂ catalyst, 375 °C[9]
This compound67.23% Molar YieldFluidized bed reactor model[11]
This compound70% SelectivityPacked bed reactor[4]
Maleic Anhydride9% SelectivityPacked bed reactor[4]
Complete Combustion15% SelectivityPacked bed reactor[4]
Incomplete Combustion5% SelectivityPacked bed reactor[4]

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale experimental procedure for the catalytic oxidation of o-xylene can be outlined based on published studies.[7][8]

Catalyst Preparation (V₂O₅/TiO₂)
  • Impregnation: A solution of a vanadium precursor, such as vanadium(V) oxysulfate (VOSO₄) or ammonium (B1175870) metavanadate (NH₄VO₃), is prepared in an appropriate solvent (e.g., oxalic acid solution).

  • Support Addition: The TiO₂ (anatase) support is added to the vanadium precursor solution.

  • Evaporation: The excess solvent is evaporated at a controlled temperature (e.g., ~65 °C).

  • Drying: The impregnated catalyst is dried in an oven at approximately 110 °C.

  • Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 450 °C for 2 hours) to convert the vanadium precursor to V₂O₅ and to anchor it to the TiO₂ support.[8]

Catalytic Reaction in a Fixed-Bed Reactor
  • Reactor Setup: A fixed-bed reactor (e.g., a stainless steel tube) is packed with the prepared V₂O₅/TiO₂ catalyst, often diluted with an inert material like glass beads to ensure isothermal conditions.[8]

  • Temperature Control: The reactor is placed in a furnace or a molten salt bath to maintain a constant reaction temperature.[8]

  • Feed Preparation: A feed stream of o-xylene in the air is generated by bubbling air through liquid o-xylene maintained at a specific temperature to control its vapor pressure.[8]

  • Reaction: The o-xylene/air mixture is passed through the heated catalyst bed at a defined space velocity.

  • Product Collection: The reactor effluent is cooled to condense the this compound and other condensable products. Gaseous products are collected for analysis.

  • Analysis: The collected liquid and gaseous products are analyzed using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to determine the conversion of o-xylene and the selectivity to various products.

Visualizations

Reaction Pathway Diagram

PhthalicAnhydrideSynthesis oXylene o-Xylene oTolualdehyde o-Tolualdehyde oXylene->oTolualdehyde +O₂ MA Maleic Anhydride oXylene->MA +O₂ (ring cleavage) COx CO, CO₂ oXylene->COx +O₂ (combustion) Phthalide Phthalide oTolualdehyde->Phthalide +O₂ oToluicAcid o-Toluic Acid oTolualdehyde->oToluicAcid +O₂ oTolualdehyde->COx +O₂ (combustion) PA This compound Phthalide->PA +O₂ Phthalide->COx +O₂ (combustion) PA->MA +O₂ (over-oxidation) PA->COx +O₂ (combustion) BenzoicAcid Benzoic Acid oToluicAcid->BenzoicAcid -CH₃, +O₂

Caption: Reaction network for the catalytic oxidation of o-xylene.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_preparation Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis prep1 Impregnation of TiO₂ with Vanadium Precursor prep2 Drying prep1->prep2 prep3 Calcination prep2->prep3 react1 Pack Catalyst in Fixed-Bed Reactor prep3->react1 react2 Heat Reactor to Operating Temperature react1->react2 react3 Introduce o-Xylene/Air Feed Stream react2->react3 analysis1 Condense Products react3->analysis1 analysis2 Collect Gaseous Effluent react3->analysis2 analysis3 Analyze Products via GC/HPLC analysis1->analysis3 analysis2->analysis3

Caption: General experimental workflow for o-xylene oxidation.

Conclusion

The synthesis of this compound from o-xylene is a well-established and highly optimized industrial process. The V₂O₅/TiO₂ catalyst system is central to achieving high yields and selectivities. A thorough understanding of the complex reaction network, including the formation of intermediates and byproducts, is essential for further process improvements and catalyst development. This guide provides a foundational understanding of the mechanism, key quantitative data, and experimental considerations for researchers and professionals in the field. Further research into novel catalyst formulations and reactor designs continues to be an active area of investigation to enhance the efficiency and sustainability of this compound production.

References

An In-depth Technical Guide to the Catalytic Synthesis of Phthalic Anhydride from Naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of phthalic anhydride (B1165640) from the vapor-phase oxidation of naphthalene (B1677914). Tailored for researchers, scientists, and drug development professionals, this document delves into the core reaction mechanism, catalytic systems, process parameters, and detailed experimental protocols.

Introduction

Phthalic anhydride is a vital industrial chemical, serving as a precursor for the production of plasticizers, polymers, and resins. Historically, its synthesis was dominated by the oxidation of naphthalene, a polycyclic aromatic hydrocarbon derived from coal tar or petroleum. While the oxidation of o-xylene (B151617) has become a more common route, the naphthalene-based process remains a cornerstone of industrial organic chemistry and a subject of significant academic research.

The primary industrial method involves the vapor-phase catalytic oxidation of naphthalene with air. This process is highly exothermic and requires precise control of reaction conditions to maximize yield and selectivity. The overall reaction is as follows:

C₁₀H₈ + 4.5 O₂ → C₈H₄O₃ + 2 H₂O + 2 CO₂

This guide will explore the intricate details of this transformation, focusing on the catalytic science that underpins the process.

Core Reaction Mechanism

The catalytic oxidation of naphthalene over a vanadium pentoxide (V₂O₅) catalyst is widely understood to proceed via a Mars-van Krevelen (redox) mechanism.[1] This mechanism involves a two-step cycle where the catalyst's lattice oxygen directly oxidizes the adsorbed naphthalene, leading to a reduced state of the catalyst. The reduced catalyst is then re-oxidized by gaseous oxygen.

The reaction pathway involves several key steps:

  • Adsorption: Naphthalene vapor adsorbs onto the active sites of the V₂O₅ catalyst surface.

  • Oxidative Attack: The adsorbed naphthalene is oxidized by the lattice oxygen of the vanadium oxide. This is the rate-determining step and leads to the formation of an essential intermediate, 1,4-naphthoquinone (B94277).[2][3]

  • Further Oxidation: The 1,4-naphthoquinone intermediate remains adsorbed and undergoes further oxidation, leading to the cleavage of one of the aromatic rings.

  • Product Desorption: The final product, this compound, desorbs from the catalyst surface.

  • Catalyst Re-oxidation: The reduced vanadium oxide sites (e.g., V⁴⁺) are re-oxidized back to their active V⁵⁺ state by molecular oxygen from the air feed, completing the catalytic cycle.

Undesirable side reactions include the complete combustion of naphthalene to carbon dioxide and water, and the formation of other by-products like maleic anhydride.[4]

Reaction_Mechanism Naphthalene Naphthalene (C₁₀H₈) Ads_Naphthalene Adsorbed Naphthalene Naphthalene->Ads_Naphthalene Adsorption Naphthoquinone 1,4-Naphthoquinone (Intermediate) Ads_Naphthalene->Naphthoquinone Oxidation by Lattice Oxygen CO2_H2O CO₂ + H₂O (Over-oxidation) Ads_Naphthalene->CO2_H2O Side Reaction Phthalic_Anhydride This compound (C₈H₄O₃) Naphthoquinone->Phthalic_Anhydride Further Oxidation Naphthoquinone->CO2_H2O Side Reaction V2O5_ox V₂O₅ (Catalyst, Oxidized V⁵⁺) V2O5_red V₂Oₓ (Catalyst, Reduced V⁴⁺) V2O5_ox->V2O5_red donates O V2O5_red->V2O5_ox O2 O₂ (from Air) O2->V2O5_red Re-oxidation

Caption: Reaction pathway for naphthalene oxidation. (Max Width: 760px)

Catalysts and Process Conditions

The choice of catalyst and reaction conditions is critical for achieving high selectivity and yield.

Catalyst Composition

The industrial standard is a vanadium-based catalyst.[4]

  • Active Component: Vanadium pentoxide (V₂O₅) is the primary catalytically active species.

  • Support: The V₂O₅ is typically dispersed on a high-surface-area support to enhance its activity and stability. Common supports include silica (B1680970) (SiO₂) and titania (TiO₂, anatase form).[5][6]

  • Promoters: Alkali metal sulfates, such as potassium sulfate (B86663) (K₂SO₄), are often added as promoters. These promoters can modify the catalyst's acidity and the melting point of the active phase, improving selectivity.[1]

Process Technology

The vapor-phase oxidation is conducted in either a fixed-bed or a fluidized-bed reactor.[4][6]

  • Fixed-Bed Reactors: These typically consist of multiple tubes packed with the catalyst. A molten salt bath is used to control the highly exothermic reaction's temperature. This setup allows for precise temperature control but can be prone to developing hot spots.[6]

  • Fluidized-Bed Reactors: In this design, fine catalyst particles are suspended by the upward flow of the reactant gas mixture. This ensures excellent temperature uniformity and heat transfer but can lead to catalyst attrition.[4]

Quantitative Data

The performance of the synthesis is highly dependent on the operating parameters. The following tables summarize key quantitative data reported in the literature.

Table 1: Typical Operating Conditions and Yields

Parameter Fixed-Bed Process Fluidized-Bed Process Reference(s)
Temperature 380 - 400 °C 340 - 385 °C [6]
Catalyst V₂O₅-TiO₂ V₂O₅-SiO₂ [6]
Naphthalene Feed Rate ~0.07-0.1 lb/hr per lb catalyst Higher throughput [7]
Yield (kg PA / kg Naphthalene) 0.9 - 0.96 Generally lower than fixed-bed [6]

| Selectivity | 85 - 91% | ~74% |[8] |

Table 2: Kinetic Parameters for Naphthalene Oxidation

Parameter Value / Model Temperature Range Catalyst Reference(s)
Reaction Model Hinshelwood Model 300 - 335 °C V₂O₅-K₂SO₄-SiO₂ [2]
Reaction Order (Naphthalene) Variable (0 to 1) 335 - 380 °C V₂O₅ promoted by K₂SO₄ [8][9]

| Reaction Order (Oxygen) | First Order | 335 - 380 °C | V₂O₅ promoted by K₂SO₄ |[8] |

Experimental Protocols

This section provides detailed methodologies for catalyst preparation and a laboratory-scale oxidation experiment.

Protocol 1: Preparation of V₂O₅/SiO₂ Catalyst

This protocol describes the preparation of a silica-supported vanadium pentoxide catalyst via the impregnation method.

  • Support Preparation: Begin with commercial silica gel pellets (or extrudates) with a high surface area. Dry the silica gel in an oven at 120 °C for 4 hours to remove adsorbed moisture.

  • Impregnation Solution: Prepare a solution of a vanadium precursor. For example, dissolve an appropriate amount of ammonium (B1175870) metavanadate (NH₄VO₃) or vanadium(V) oxytriisopropoxide in an aqueous solution of oxalic acid with gentle heating. The amount of precursor should correspond to the desired final loading of V₂O₅ on the support (e.g., 10 wt%).

  • Impregnation: Add the dried silica gel to the vanadium precursor solution. Allow the mixture to stand for 12-24 hours to ensure complete and uniform impregnation of the pores.

  • Drying: Carefully evaporate the solvent using a rotary evaporator at 60-70 °C. Once the bulk solvent is removed, transfer the solid to a drying oven and dry at 110 °C overnight.

  • Calcination: Place the dried, impregnated silica in a ceramic crucible and transfer it to a muffle furnace. Calcine the catalyst in a flow of air. Ramp the temperature from room temperature to 450 °C at a rate of 5 °C/min and hold at 450 °C for 5 hours. This step decomposes the precursor to vanadium pentoxide and anchors it to the support.

  • Characterization: After cooling to room temperature, the catalyst is ready for use. It can be characterized by techniques such as BET for surface area, XRD for crystalline phases, and ICP-OES for elemental composition.

Protocol 2: Vapor-Phase Oxidation of Naphthalene

This protocol outlines the procedure for oxidizing naphthalene in a laboratory-scale fixed-bed reactor.

  • Reactor Setup: Assemble a fixed-bed reactor system. This typically consists of a vertically mounted quartz or stainless steel tube (e.g., 10 mm inner diameter) placed inside a tube furnace. Pack the reactor tube with a known amount of the prepared V₂O₅/SiO₂ catalyst (e.g., 1.0 g), supported by quartz wool plugs. Place a thermocouple in the center of the catalyst bed to monitor the reaction temperature.

  • Feed Preparation: Naphthalene is a solid at room temperature. It must be vaporized and mixed with air before entering the reactor. This can be achieved by placing solid naphthalene in a saturator heated to a controlled temperature (e.g., 150-200 °C) and passing a metered flow of air through it. The concentration of naphthalene in the feed stream is controlled by the temperature of the saturator and the air flow rate.

  • Reaction Execution:

    • Heat the catalyst bed to the desired reaction temperature (e.g., 350-380 °C) under a flow of nitrogen.

    • Once the temperature is stable, switch the gas feed from nitrogen to the naphthalene/air mixture. The total flow rate should be set to achieve a specific gas hourly space velocity (GHSV).

    • The reaction is highly exothermic; monitor the catalyst bed temperature closely for any runaways.

  • Product Collection: The reactor effluent gas stream contains this compound, unreacted naphthalene, and by-products. Pass the effluent through a series of cold traps (e.g., ice-water bath) to condense the solid products. This compound will crystallize as long, white needles.

  • Analysis:

    • After the experiment, collect the condensed products by dissolving them in a suitable solvent (e.g., acetonitrile).

    • Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of naphthalene and the selectivity towards this compound and other products.

Experimental_Workflow cluster_0 Catalyst Preparation cluster_1 Vapor-Phase Oxidation Support Dry Silica Support Solution Prepare Vanadium Precursor Solution Support->Solution Impregnate Impregnate Support Solution->Impregnate Dry Dry Impregnated Solid Impregnate->Dry Calcine Calcine at 450°C Dry->Calcine Catalyst V₂O₅/SiO₂ Catalyst Calcine->Catalyst Reactor Pack Catalyst in Fixed-Bed Reactor Catalyst->Reactor Feed Vaporize Naphthalene & Mix with Air React Run Reaction at 350-380°C Feed->React Condense Condense Products in Cold Trap React->Condense Analyze Analyze Products (GC/HPLC) Condense->Analyze Results Calculate Conversion & Selectivity Analyze->Results

Caption: Experimental workflow for synthesis. (Max Width: 760px)

Conclusion

The synthesis of this compound from naphthalene is a classic example of selective heterogeneous catalytic oxidation. The process is governed by the Mars-van Krevelen mechanism, with vanadium pentoxide catalysts being the industrial standard due to their efficacy and robustness.[10][11] Modern industrial production often favors the o-xylene route, but the fundamental principles established through the study of naphthalene oxidation continue to inform catalyst design and process optimization for a wide range of selective oxidation reactions.[10] Future advancements will likely focus on developing catalysts with even higher selectivity to minimize the formation of CO₂ and other by-products, thereby improving atom economy and reducing the environmental footprint of this important industrial process.

References

An In-depth Technical Guide to the Kinetics of Phthalic Anhydride Hydrolysis to Phthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the kinetics governing the hydrolysis of phthalic anhydride (B1165640) to phthalic acid. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

Phthalic anhydride is a crucial industrial chemical primarily used in the large-scale production of plasticizers, dyes, and resins.[1][2] Its reaction with water to form phthalic acid is a fundamental process with implications in various chemical and pharmaceutical applications.[3] The hydrolysis of this compound is a reaction that can be influenced by several factors, including pH, temperature, and the presence of catalysts.[4][5][6] Understanding the kinetics of this hydrolysis is essential for controlling reaction rates and optimizing processes where this compound is a precursor or intermediate.

The hydrolysis reaction is generally considered irreversible, though phthalic acid can be dehydrated back to this compound at temperatures above 180°C.[1] The reaction proceeds via the nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to the formation of the dicarboxylic acid.

Reaction Mechanism and Influencing Factors

The hydrolysis of this compound to phthalic acid is a nucleophilic acyl substitution reaction. The reaction can be catalyzed by both acids and bases.

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. The reaction shows a flat pH profile in the acidic range (from 4M HCl to pH 5.2).[6] However, the rate increases with pH in neutral and basic conditions. Several bases, including acetate, phosphate, N-methyl imidazole, 1,4-diazabicyclo[7][7][7]octane (DABCO), and carbonate, have been shown to accelerate the reaction.[4][5][7]

  • Catalysis: The neighboring carboxyl group in the resulting phthalic acid can act as a catalyst, but only when it is in its ionized (carboxylate) form.[4][5] Some bases, such as phosphate, DABCO, and N-methyl imidazole, act as nucleophilic catalysts in the hydrolysis reaction.[4][5][7]

  • Temperature: The rate of the hydrolysis reaction is influenced by temperature. Activation parameters, such as enthalpy (ΔH) and entropy (ΔS) of activation, have been determined for the acetolysis of this compound, a related reaction.[8][9]

  • Solvent: The solvent composition can affect the reaction rate. For instance, in mixed acetic acid-acetonitrile and acetic acid-tetrahydrofuran solvents, the rate constants for the reaction of this compound with aniline (B41778) vary with the solvent composition.[8][9]

The overall reaction can be represented as: C₆H₄(CO)₂O + H₂O → C₆H₄(CO₂H)₂[1]

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PA This compound C₆H₄(CO)₂O Intermediate Tetrahedral Intermediate PA->Intermediate Nucleophilic Attack by H₂O H2O Water H₂O PhthalicAcid Phthalic Acid C₆H₄(CO₂H)₂ Intermediate->PhthalicAcid Proton Transfer & Ring Opening

Figure 1: Simplified reaction mechanism of this compound hydrolysis.

Experimental Protocols

The kinetics of this compound hydrolysis are typically studied using spectrophotometric methods. The following is a generalized protocol based on cited literature.

3.1. Materials and Reagents

  • This compound (analytical grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Buffer solutions (e.g., HCl, acetate, phosphate, carbonate) for pH control

  • Catalysts (e.g., N-methyl imidazole, DABCO)

  • Spectrophotometer (UV-Vis)

  • Stopped-flow apparatus for fast reactions

  • Constant temperature water bath or Peltier temperature controller

3.2. Kinetic Measurements

  • Solution Preparation:

    • Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile.

    • Prepare a series of buffer solutions to maintain the desired pH for the reaction. The ionic strength of the solutions is typically kept constant using a salt like KCl.

  • Reaction Initiation:

    • For slower reactions, the reaction is initiated by adding a small aliquot of the this compound stock solution to the temperature-equilibrated buffer solution in a cuvette.

    • For faster reactions, a stopped-flow apparatus is used. One syringe contains the this compound solution, and the other contains the buffer/catalyst solution. Rapid mixing initiates the reaction.

  • Data Acquisition:

    • The progress of the reaction is monitored by following the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer. The wavelength is chosen where there is a significant difference in absorbance between the reactant (this compound) and the product (phthalic acid).

    • Absorbance readings are taken at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation: A_t = A_∞ + (A_₀ - A_∞)e^(-k_obs * t), where A_t is the absorbance at time t, A_₀ is the initial absorbance, and A_∞ is the final absorbance.

    • The second-order rate constant can be determined by studying the reaction at different concentrations of the catalyst or by considering the concentration of water if it is not in large excess.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution C Equilibrate Solutions to Desired Temperature A->C B Prepare Buffer/Catalyst Solutions B->C D Initiate Reaction (Manual or Stopped-Flow) C->D E Monitor Absorbance Change over Time D->E F Fit Data to Exponential Decay Curve E->F G Calculate Observed Rate Constant (k_obs) F->G

Figure 2: General experimental workflow for kinetic studies.

Quantitative Kinetic Data

The following tables summarize the kinetic data for the hydrolysis of this compound under various conditions.

Table 1: Rate Constants for the Hydrolysis of this compound in the Presence of Different Bases at 25°C. [7]

BasepKaRate Constant (k_B, M⁻¹s⁻¹)
Water-9.2 x 10⁻³ (s⁻¹)
HO⁻15.71.74 x 10⁶
Acetate (AcO⁻)4.751.61 x 10⁻²
Phosphate (HPO₄²⁻)6.871.23
N-methyl imidazole7.003.75
DABCO9.2211.5
Carbonate (CO₃²⁻)9.78106

Note: The rate constant for water is a first-order rate constant.

Table 2: pH Dependence of the Observed Rate Constant for this compound Hydrolysis at 25°C. [7]

pHk_obs (s⁻¹)
0.63 - 3~0.0092
7.8 (with N-methyl imidazole)1.59 x 10⁻² (k₀)
8.9 - 10.5Increases with pH

Table 3: Activation Parameters for the Acetolysis of this compound. [8][9]

ParameterValue
ΔH* (kcal mol⁻¹)15.3 ± 1.2
ΔS* (cal K⁻¹ mol⁻¹)-20.1 ± 3.8

Conclusion

The hydrolysis of this compound to phthalic acid is a well-studied reaction with kinetics that are highly dependent on pH, temperature, and the presence of catalysts. The reaction proceeds through a nucleophilic attack of water on the anhydride, and the rate can be significantly enhanced by basic catalysts. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers working with this compound and its derivatives. Understanding these kinetic parameters is crucial for controlling reaction outcomes in various scientific and industrial settings.

References

An In-Depth Technical Guide to Phthalic Anhydride Derivatives and Their Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phthalic anhydride (B1165640) derivatives, focusing on their nomenclature, synthesis, physicochemical properties, and significant roles in medicinal chemistry and drug development. The information is tailored for a technical audience, emphasizing experimental details and the molecular mechanisms underlying their biological activity.

Nomenclature of Phthalic Anhydride and Its Derivatives

The systematic naming of this compound and its derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

This compound

The parent compound, commonly known as this compound, is the cyclic anhydride of phthalic acid (benzene-1,2-dicarboxylic acid). According to IUPAC, the preferred name is 2-benzofuran-1,3-dione .[1] For substituted derivatives, the benzene (B151609) ring is numbered starting from the carbon atom attached to the heterocyclic ring, proceeding towards the substituents to give them the lowest possible locants.

Phthalimides

Phthalimides are imide derivatives formed from this compound. The preferred IUPAC name for the unsubstituted phthalimide (B116566) is 1H-Isoindole-1,3(2H)-dione or the more commonly used isoindoline-1,3-dione .[2][3] When a substituent is present on the nitrogen atom, it is designated with an "N-" prefix. For substituents on the aromatic ring, the numbering follows standard benzene nomenclature, with the carbons attached to the carbonyl groups being positions 3a and 7a, and the aromatic carbons numbered 4, 5, 6, and 7.

Phthalate (B1215562) Esters

Phthalate esters, or phthalates, are the dialkyl or aryl esters of phthalic acid.[4] Their IUPAC names are based on the parent acid, benzene-1,2-dicarboxylic acid. The name is constructed by citing the alcohol groups as prefixes followed by "benzene-1,2-dicarboxylate". For example, the ester formed with two ethanol (B145695) molecules is named diethyl benzene-1,2-dicarboxylate .[5]

Key Derivatives and Their Synthesis: Experimental Protocols

This compound is a versatile precursor for a wide range of derivatives. Below are detailed experimental protocols for the synthesis of three key classes of derivatives.

Synthesis of Phthalimide

Phthalimide is a crucial intermediate, famously used in the Gabriel synthesis of primary amines. It can be synthesized by heating this compound with a nitrogen source like urea (B33335) or ammonia (B1221849).

Protocol: Synthesis of Phthalimide from this compound and Urea [6][7][8]

  • Reactant Preparation: Intimately mix 5.0 g of this compound (33.8 mmol) and 1.0 g of urea (16.7 mmol) in a 100 mL round-bottomed flask.

  • Reaction: Heat the mixture in an oil bath, gradually increasing the temperature to 130-135°C. The solids will melt, and the mixture will begin to froth as ammonia and carbon dioxide evolve. Continue heating until the frothing ceases and the mixture solidifies into a spongy mass.

  • Work-up and Purification: Allow the flask to cool to room temperature. Add approximately 50 mL of cold water to the solid mass to break it up and dissolve any unreacted urea.

  • Isolation: Collect the solid product by vacuum filtration, washing it with a small amount of cold water.

  • Recrystallization: Purify the crude phthalimide by recrystallization from hot ethanol to yield white, crystalline needles.

  • Characterization: The melting point of the purified phthalimide should be approximately 238°C.[2][8] The structure can be further confirmed by IR and NMR spectroscopy.

Synthesis of Phenolphthalein (B1677637) (A Phthalein Dye)

Phenolphthalein, a well-known pH indicator, is synthesized via a Friedel-Crafts acylation reaction between this compound and phenol.

Protocol: Synthesis of Phenolphthalein [1][9]

  • Reactant Preparation: In a round-bottom flask, combine 1.5 g of this compound and 2.0 g of phenol.

  • Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture in an oil bath at 150°C for approximately 2 hours. The mixture will turn a dark red/purple color.

  • Work-up: After cooling, add 20 mL of hot distilled water to the reaction mixture and stir to solidify the crude product.

  • Purification:

    • Transfer the mixture to a separatory funnel and add dichloromethane (B109758) to dissolve the product.

    • Extract the organic layer with a 2 mol/L sodium hydroxide (B78521) solution. The phenolphthalein will move to the aqueous layer, which turns a characteristic red-purple.

    • Separate the aqueous layer and acidify it with a dilute acid (e.g., HCl or acetic acid) until the color disappears and a white precipitate of purified phenolphthalein forms.

  • Isolation and Characterization: Collect the precipitate by filtration, wash with cold water, and dry. The melting point should be in the range of 250-253°C.[1]

Synthesis of Diethyl Phthalate (A Phthalate Ester)

Diethyl phthalate is a common plasticizer, synthesized by the Fischer esterification of this compound with ethanol.

Protocol: Synthesis of Diethyl Phthalate [10][11][12]

  • Reactant Preparation: To a 250 mL round-bottom flask, add 16.25 g of this compound and 150 mL of absolute ethanol.

  • Catalysis: Carefully add 6 mL of concentrated sulfuric acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser (optionally with a Soxhlet extractor containing 3A molecular sieves to remove water) and heat the mixture to reflux for 2-5 hours.[10][12]

  • Work-up:

    • Allow the mixture to cool. Set up for simple distillation and remove the excess ethanol.

    • Transfer the remaining liquid to a separatory funnel. Wash with water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and then wash with water again.

  • Isolation and Purification: Separate the organic layer (bottom layer) and dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate.[10] Filter off the drying agent. The final product can be further purified by vacuum distillation.

Quantitative Data of this compound and Key Derivatives

The physical and chemical properties of these compounds are crucial for their application in research and industry.

CompoundIUPAC NameFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Water Solubility
This compound 2-Benzofuran-1,3-dioneC₈H₄O₃148.12131.6295 (sublimes)0.62 g/100g (20°C); reacts
Phthalimide Isoindoline-1,3-dioneC₈H₅NO₂147.13238336 (sublimes)<0.1 g/100mL (19.5°C)
Diethyl Phthalate Diethyl benzene-1,2-dicarboxylateC₁₂H₁₄O₄222.24-40.5295Insoluble
Dibutyl Phthalate Dibutyl benzene-1,2-dicarboxylateC₁₆H₂₂O₄278.34-35340Insoluble
Di(2-ethylhexyl) phthalate (DEHP) Bis(2-ethylhexyl) benzene-1,2-dicarboxylateC₂₄H₃₈O₄390.56-50384Insoluble

Data compiled from sources[2][5][13][14][15]

Role in Drug Development and Signaling Pathways

Phthalimide derivatives are privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets. They play critical roles as inhibitors of signaling pathways and as key components in novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).

Inhibition of Kinase Signaling Pathways

Phthalimide-based molecules have been developed as potent inhibitors of critical signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) pathways.

  • EGFR Tyrosine Kinase (EGFR-TK) Inhibition: EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades (e.g., RAS-RAF-MEK-ERK and PI3K-AKT) that promote cell proliferation and survival.[16] Dysregulation of this pathway is a hallmark of many cancers. Novel phthalimide derivatives have been synthesized that show potent inhibitory activity against EGFR-TK, comparable to standard drugs like erlotinib.[17][18]

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Phthalimide Derivative Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

  • TGF-β Pathway Inhibition: The TGF-β signaling pathway regulates cell growth and differentiation. Ligand binding to the TGF-β type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI, also known as ALK5). This activates downstream SMAD proteins, which translocate to the nucleus to regulate gene expression.[7][8][9] Phthalimide derivatives have been designed as inhibitors of ALK5, blocking the signal transduction and showing potential as anticancer agents.[19][20]

TGFB_Signaling_Pathway TGFB TGF-β (Ligand) TBRII TβRII (Receptor) TGFB->TBRII TBRI TβRI (ALK5) (Receptor) TBRII->TBRI recruits & phosphorylates SMAD SMAD 2/3 TBRI->SMAD phosphorylates pSMAD p-SMAD 2/3 Complex SMAD Complex pSMAD->Complex SMAD4 SMAD 4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Phthalimide Derivative Inhibitor->TBRI Inhibition

Caption: TGF-β signaling pathway and point of inhibition.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs represent a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to degrade specific target proteins. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[21] Thalidomide and its analogs (phthalimides) are widely used as E3 ligase ligands that bind to Cereblon (CRBN).[10]

The mechanism involves the PROTAC molecule forming a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1][11][17][19]

PROTAC_Mechanism cluster_formation Formation of Ternary Complex cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (Target Ligand-Linker-Phthalimide) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ligase (e.g., Cereblon) E3->Ternary UbPOI Ubiquitinated Target Protein Ternary->UbPOI E1, E2 Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbPOI->Proteasome Proteasome->PROTAC recycled Degradation Degradation (Peptides) Proteasome->Degradation

Caption: Mechanism of action for a phthalimide-based PROTAC.

Experimental Workflow: From Synthesis to Analysis

The development of novel this compound derivatives involves a structured workflow encompassing synthesis, purification, and comprehensive characterization.

Experimental_Workflow Start Start: This compound + Reagents Synthesis Chemical Synthesis (e.g., Reflux, Microwave) Start->Synthesis Workup Reaction Work-up (Quenching, Extraction) Synthesis->Workup Purification Purification (Recrystallization, Column Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization Purity Purity Analysis (TLC, HPLC, mp) Characterization->Purity Structure Structure Elucidation (NMR, IR, Mass Spec) Characterization->Structure End Pure Derivative for Biological Assay Purity->End Structure->End

Caption: General workflow for derivative synthesis and analysis.

References

Phthalic anhydride safety data sheet for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phthalic Anhydride (B1165640) Safety for Laboratory Use

Introduction

Phthalic anhydride is an organic compound with the formula C₆H₄(CO)₂O and is the anhydride of phthalic acid.[1] It appears as a white, lustrous crystalline solid, often in the form of needles or flakes, and has a characteristic acrid odor.[2][3][4] This compound is a vital industrial chemical primarily used in the large-scale production of plasticizers, as well as in the manufacturing of alkyd and unsaturated polyester (B1180765) resins, dyes, and pharmaceuticals.[1][3][5] Given its reactivity and hazardous properties, a thorough understanding of its safety data sheet (SDS) is critical for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. This guide provides a comprehensive overview of the safety information for this compound, with a focus on quantitative data, emergency protocols, and experimental safety methodologies.

Hazard Identification

This compound is classified as a hazardous substance and presents multiple health and physical hazards.[6][7]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[8][9][10]

  • H315: Causes skin irritation.[8][9][10]

  • H317: May cause an allergic skin reaction.[8][9][10]

  • H318: Causes serious eye damage.[8][9][10]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[8][9][10]

  • H335: May cause respiratory irritation.[8][9][10]

Contact with the solid material can severely irritate and burn the skin and eyes.[11] Inhalation of dust or fumes can irritate the nose, throat, and lungs, leading to coughing, wheezing, and potentially an asthma-like allergy.[11][12] Chronic exposure can result in conjunctivitis, rhinitis, bronchitis, and skin sensitization.[12][13] Finely dispersed dust can also form explosive mixtures in the air.[9][13][14]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for safe handling, storage, and experimental design.

PropertyValueCitations
Molecular Formula C₈H₄O₃[14]
Molecular Weight 148.12 g/mol [2][15][16]
Appearance White crystalline needles or solid flakes[2][3][4][14]
Odor Characteristic, acrid, pungent[2][4][15]
Melting Point 131-134 °C (268-273 °F)[1][13][14]
Boiling Point 284-295 °C (543-563 °F)[1][11][14][15]
Flash Point 151-152 °C (304-306 °F)[9][11][13][14]
Autoignition Temperature 570-580 °C (1058-1076 °F)[9][11][13][14]
Lower Explosion Limit (LEL) 1.7% (V)[4][9][11][14]
Upper Explosion Limit (UEL) 10.5% (V)[9][11][14]
Vapor Pressure 0.01 mbar @ 20 °C[13][14]
Density 1.53 g/cm³ (solid); 1.20 g/mL (molten)[1][15][16]
Solubility Reacts with hot water; slightly soluble in cold water (approx. 6 g/L). Soluble in alcohol, benzene, and ether.[2][3][15][17]

Toxicological Data

Toxicological data provides quantitative measures of a substance's acute toxicity. The values for this compound are presented below.

TestSpeciesRouteValueCitations
LD₅₀ RatOral1530 mg/kg[17][18][19]
LD₅₀ MouseOral1500 mg/kg[19][20]
LD₅₀ RabbitDermal> 10,000 mg/kg (> 10 g/kg)[17][19][20]
LC₅₀ RatInhalation> 2.14 mg/L (4 h exposure, dust/aerosol)[17][21]

Occupational Exposure Limits

Regulatory bodies worldwide have established occupational exposure limits (OELs) to protect laboratory and industrial workers.

AgencyLimit TypeValue (mg/m³)Value (ppm)NotesCitations
OSHA PEL (TWA)12 mg/m³2 ppm8-hour time-weighted average[5][11][17]
NIOSH REL (TWA)6 mg/m³1 ppm10-hour time-weighted average[4][11][17]
ACGIH TLV (TWA)0.002 mg/m³-Inhalable fraction and vapor[17]
NIOSH IDLH60 mg/m³-Immediately Dangerous to Life or Health[4][11][17]

Emergency Procedures

Proper and immediate response during an emergency is critical to minimizing harm. The following workflows outline the necessary steps for first aid and spill response.

First Aid Measures

A systematic approach to first aid is crucial following any exposure. The diagram below illustrates the appropriate response for each route of exposure.

FirstAid cluster_exposure Exposure Event cluster_actions Immediate Actions & Medical Attention Inhalation Inhalation MoveFreshAir Move to fresh air. Keep at rest. Inhalation->MoveFreshAir Skin Skin Contact RemoveClothing Immediately remove all contaminated clothing. Skin->RemoveClothing Eye Eye Contact RinseEyes Rinse cautiously with water for at least 15 minutes. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Ingestion->RinseMouth ArtificialResp If not breathing, give artificial respiration. MoveFreshAir->ArtificialResp InhalationMedical If symptoms persist, call a physician. ArtificialResp->InhalationMedical WashSkin Wash skin with soap and plenty of water for at least 15 min. RemoveClothing->WashSkin SkinMedical Get medical attention if -irritation or rash occurs. WashSkin->SkinMedical RemoveContacts Remove contact lenses, if present and easy to do. RinseEyes->RemoveContacts EyeMedical Immediately call a POISON CENTER or doctor. RemoveContacts->EyeMedical DoNotVomit Do NOT induce vomiting. RinseMouth->DoNotVomit IngestionMedical Call a POISON CENTER or doctor if you feel unwell. DoNotVomit->IngestionMedical

Caption: First aid workflow for different routes of exposure to this compound.

Accidental Release Measures (Spill Response)

In the event of a spill, a coordinated and safe cleanup is necessary to prevent exposure and environmental contamination.

SpillResponse Spill Response Workflow cluster_cleanup Cleanup Procedure start Spill Detected isolate Isolate spill area Restrict access start->isolate ppe Wear appropriate PPE (respirator, gloves, goggles, protective clothing) isolate->ppe ignition Cut off ignition sources ppe->ignition avoid_dust Avoid dust formation ignition->avoid_dust moisten Slightly moisten spilled material OR use a HEPA-filter vacuum avoid_dust->moisten collect Collect with a clean shovel into a dry, clean, covered container moisten->collect ventilate Ventilate area after clean-up is complete collect->ventilate disposal Dispose of waste in accordance with regulations ventilate->disposal end Spill Secured disposal->end

Caption: Step-by-step workflow for responding to a this compound spill.

Stability and Reactivity

This compound is stable under normal conditions but is moisture-sensitive.[14][17] It can react violently with certain substances.

  • Reactivity with Water: Reacts, usually slowly, with water to form phthalic acid and release heat.[2][11] The reaction can become violent if local heating accelerates the rate.[2]

  • Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, and reducing agents.[2][9][14]

  • Hazardous Reactions: Risk of explosion in contact with nitric acid, copper oxide at elevated temperatures, or sodium nitrite (B80452) with heat.[2][8][11]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[9][14]

ReactivityHazards cluster_reactants Reacts With cluster_products Hazardous Outcome PA This compound Water Water / Moisture PA->Water hydrolysis Oxidizers Strong Oxidizing Agents (e.g., Nitric Acid) PA->Oxidizers Bases Strong Bases PA->Bases Heat Heat + Copper Oxide or Sodium Nitrite PA->Heat Alcohols Alcohols PA->Alcohols Decomp Toxic Fumes (CO, CO₂) PA->Decomp on thermal decomposition Acid Forms Phthalic Acid (Exothermic) Water->Acid Explosion Explosion Hazard Oxidizers->Explosion ViolentReaction Violent Reaction Bases->ViolentReaction Heat->Explosion Esterification Exothermic Esterification Alcohols->Esterification

Caption: Reactivity profile of this compound with incompatible materials.

Safe Handling and Storage Workflow

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.[13][22]

SafeHandling cluster_planning Planning & Preparation cluster_execution Handling & Storage cluster_post Post-Procedure start Start: Work with this compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment eng_controls 2. Implement Engineering Controls (Fume Hood, Local Exhaust Ventilation) risk_assessment->eng_controls ppe_select 3. Select Appropriate PPE (Gloves, Goggles, Respirator) eng_controls->ppe_select handling_proc 4. Follow Safe Handling Procedures (Avoid dust, ground equipment, keep away from incompatibles) ppe_select->handling_proc storage_proc 5. Ensure Proper Storage (Cool, dry, well-ventilated, tightly closed container, away from moisture) handling_proc->storage_proc emergency_prep 6. Maintain Emergency Preparedness (Spill Kit, Eyewash Station, Safety Shower) storage_proc->emergency_prep waste_disposal 7. Proper Waste Disposal emergency_prep->waste_disposal end End: Safe Completion of Work waste_disposal->end

Caption: Logical workflow for the safe handling and storage of this compound.

Experimental Protocols for Safety Assessment

Safety data sheets cite results from standardized tests. Understanding the methodology of these tests is crucial for interpreting the data and assessing risk.

Protocol: Flash Point Determination (Pensky-Martens Closed Cup Method)

This protocol outlines the determination of the flash point, a key indicator of flammability.

Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of a sample to ignite under specified conditions.

Apparatus:

  • Pensky-Martens closed-cup tester

  • Calibrated thermometer

  • Heat source (electric or gas)

  • Ignition source (gas flame or electric igniter)

Methodology:

  • Sample Preparation: Ensure the solid this compound sample is molten and free of water. Pour the liquid sample into the test cup to the specified filling mark.

  • Apparatus Setup: Place the test cup in the heating vessel. Fit the lid, ensuring it is secure. Insert the calibrated thermometer and stirrer.

  • Heating: Begin heating the sample at a slow, constant rate (5-6 °C per minute). Start the stirrer and maintain a constant stirring speed.

  • Testing for Flash: When the sample temperature is approximately 20-30 °C below the expected flash point (152 °C), apply the test flame.[14]

  • Application of Ignition Source: The ignition source is dipped into the vapor space of the cup for a specified duration at regular temperature intervals (every 1-2 °C).

  • Observation: The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash in the interior of the cup.

  • Recording: Record the barometric pressure. Correct the observed flash point to standard atmospheric pressure.

Protocol: Acute Oral Toxicity - LD₅₀ Determination (Up-and-Down Procedure)

This protocol determines the median lethal dose (LD₅₀) following oral administration.

Objective: To determine the dose of this compound that is lethal to 50% of a test population of rats when administered orally.

Apparatus:

  • Animal caging compliant with ethical standards

  • Oral gavage needles

  • Calibrated syringes

  • Analytical balance

Methodology:

  • Animal Selection: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley strain). Acclimatize the animals to laboratory conditions.

  • Dose Preparation: Prepare a series of dose concentrations of this compound in an appropriate vehicle (e.g., corn oil).

  • Dosing Procedure (Main Test):

    • Dose one animal at a time using a stepwise procedure. The starting dose should be near the estimated LD₅₀ (e.g., 1530 mg/kg).[17]

    • If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 1.5x).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Observation Period: Observe animals individually for at least 14 days. Note all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as body weight. Record all mortalities.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of survivals and deaths.

Protocol: Acute Inhalation Toxicity - LC₅₀ Determination

This protocol determines the median lethal concentration (LC₅₀) following inhalation.

Objective: To determine the concentration of this compound dust/aerosol that is lethal to 50% of a test population of rats over a specified exposure duration.

Apparatus:

  • Whole-body or nose-only inhalation exposure chamber

  • Dust/aerosol generation system

  • Particle size analyzer and concentration monitoring equipment

  • Airflow and humidity controls

Methodology:

  • Atmosphere Generation: Generate a stable and measurable test atmosphere of this compound dust. The particle size distribution should be characterized, targeting a mass median aerodynamic diameter (MMAD) within the respirable range.

  • Animal Selection: Use healthy, young adult rats. Acclimatize them to the test apparatus.

  • Exposure: Expose groups of animals (typically 5 of each sex per group) to a series of concentrations for a fixed period, usually 4 hours.[17] A control group is exposed to filtered air only.

  • Monitoring: Continuously monitor the chamber for airflow, temperature, humidity, and the concentration of the test substance.

  • Observation Period: After exposure, house the animals under normal laboratory conditions for a 14-day observation period.

  • Clinical Observations: Record mortality, body weights, and all signs of toxicity daily.

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Calculate the LC₅₀ value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. It may be necessary to contain and dispose of this compound as a hazardous waste.[11] A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the product to enter drains.[6]

References

Spectroscopic data of Phthalic anhydride (IR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Phthalic Anhydride (B1165640)

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for phthalic anhydride.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl groups of the anhydride and the vibrations of the aromatic ring.

Table 1: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1850StrongC=O symmetric stretching in a five-membered anhydride ring
~1780Very StrongC=O asymmetric stretching in a five-membered anhydride ring
~1600-1450Medium-WeakC=C aromatic ring stretching
~1250StrongC-O-C stretching
~950-900MediumC-H out-of-plane bending for ortho-disubstituted aromatic ring

Data compiled from various sources, including the NIST Chemistry WebBook.[1][2]

Experimental Protocol: Acquiring the IR Spectrum

The infrared spectrum of a solid sample like this compound can be obtained using several methods.[3][4][5][6] A common and effective technique is the thin solid film method.[3]

Thin Solid Film Method: [3]

  • Sample Preparation: Dissolve a small amount (approximately 50 mg) of this compound in a volatile solvent such as methylene (B1212753) chloride or acetone.[3]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: Record the infrared spectrum. The background spectrum of the clean salt plate should be subtracted from the sample spectrum.

  • Optimization: If the signal intensity is too low, add another drop of the solution and re-measure. If the intensity is too high, dilute the original solution and prepare a new film.[3]

Other methods include preparing a potassium bromide (KBr) pellet or a Nujol mull.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically shows a multiplet in the aromatic region.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSolvent
~8.03Singlet2HAromatic Protons (adjacent to carbonyls)DMSO-d₆[7]
~7.90Multiplet2HAromatic ProtonsCDCl₃
~7.75Multiplet2HAromatic ProtonsCDCl₃
~6.96Peak2HAromatic Protons (adjacent to carbonyl groups)Specific solvent not detailed[7]
~7.58 and ~7.27PeaksRemaining aromatic hydrogensSpecific solvent not detailed[7]

Note: Chemical shifts can vary slightly depending on the solvent and the concentration. Predicted spectra are also available.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows distinct signals for the carbonyl carbons and the aromatic carbons.

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentSolvent
~162C=O (Carbonyl)CDCl₃
~136Aromatic C-HCDCl₃
~132Aromatic Quaternary CCDCl₃
~125Aromatic C-HCDCl₃

Note: The exact chemical shifts can be influenced by the solvent used.[9][10][11] Predicted spectra are also available.[12]

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetonitrile-d₃).[7][10][13][14] The choice of solvent is crucial as it can affect the chemical shifts.

  • NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.[15] The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the free induction decay (FID) by applying a radiofrequency pulse.[15][16]

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum.[15][16] The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Relative IntensityAssignment
148HighMolecular ion (M⁺)[17]
104High[M - CO₂]⁺
76Very High (Base Peak)[C₆H₄]⁺
50Medium[C₄H₂]⁺

Data obtained from Electron Ionization (EI) mass spectrometry.[17] Other ionization techniques like LC-ESI-QTOF may yield different fragmentation patterns.[18]

Experimental Protocol: Acquiring a Mass Spectrum

A common method for analyzing a solid organic compound like this compound is via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[19]

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph, which vaporizes the sample.[20]

  • Separation (GC): The vaporized sample travels through a capillary column where it is separated from any impurities.

  • Ionization (MS): The separated this compound molecules enter the ion source of the mass spectrometer, where they are bombarded with high-energy electrons. This process, known as electron ionization (EI), removes an electron to form a molecular ion (M⁺) and can cause fragmentation.[19][20][21]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[19][21][22]

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.[19][21]

Interrelation of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information IR Infrared (IR) Spectroscopy Functional_Groups Functional Groups (C=O, C-O-C, Aromatic C=C) IR->Functional_Groups Identifies NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity Carbon-Hydrogen Framework (Connectivity, Chemical Environment) NMR->Connectivity Determines MS Mass Spectrometry (MS) Molecular_Formula Molecular Weight & Fragmentation Pattern MS->Molecular_Formula Provides Structure This compound Structure Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

Caption: Workflow of Spectroscopic Analysis for this compound.

References

The Central Role of Phthalic Anhydride in Plasticizer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalic anhydride (B1165640), a white crystalline solid, is a cornerstone of the modern polymer industry, primarily serving as a precursor in the large-scale production of phthalate (B1215562) esters. These esters function as plasticizers, additives that impart flexibility, durability, and workability to otherwise rigid polymers, most notably polyvinyl chloride (PVC). This technical guide delves into the synthesis of plasticizers from phthalic anhydride, detailing the underlying chemistry, experimental procedures, and key data.

The Chemistry of Phthalate Plasticizer Synthesis

The synthesis of phthalate plasticizers from this compound is achieved through an esterification reaction with various alcohols.[1][2] This process, favored industrially over using phthalic acid due to the higher reactivity of the anhydride, typically occurs in two main steps.[3]

The initial reaction involves the alcoholysis of this compound, where an alcohol (ROH) reacts with the anhydride to form a monoester.[1] This first step is relatively rapid. The second, more challenging step is the conversion of the monoester to a diester, which is a reversible reaction that requires the removal of water to drive the equilibrium towards the product.[1][4]

The general chemical equations are as follows:

  • Monoesterification: C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R[1]

  • Diesterification: C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O[1]

The choice of alcohol is a critical factor that determines the properties of the resulting phthalate plasticizer.[5] For instance, alcohols with 3 to 8 carbon atoms are commonly used for PVC plasticizers.[5]

Key Phthalate Plasticizers and Their Properties

A variety of phthalate plasticizers are synthesized from this compound, each with specific properties tailored for different applications. The most significant of these is bis(2-ethylhexyl) phthalate (DEHP), also known as dioctyl phthalate (DOP).[1] Other common examples include Diisononyl phthalate (DINP), Diisodecyl phthalate (DIDP), and Dibutyl phthalate (DBP).[2][3]

PlasticizerAbbreviationMolecular FormulaAlcohol UsedKey Characteristics
bis(2-ethylhexyl) phthalateDEHP, DOPC₂₄H₃₈O₄2-ethylhexanolLow cost, good gelling properties, and produces highly elastic compounds.[3]
Diisononyl phthalateDINPC₂₆H₄₂O₄Isononyl alcoholLower volatility than DEHP, good performance at both low and high temperatures.[3]
Diisodecyl phthalateDIDPC₂₈H₄₆O₄Isodecyl alcoholHigh molecular weight, widely used in wire and cable formulations.[3]
Dibutyl phthalateDBPC₁₆H₂₂O₄n-butanolUsed as a solvency booster in flexible PVC compounds with low processing temperature requirements.[3]
Diethyl phthalateDEPC₁₂H₁₄O₄EthanolColorless and odorless liquid, used in perfumery and cellulose (B213188) acetate (B1210297) processing.[4]

Experimental Protocols for Phthalate Plasticizer Synthesis

The commercial synthesis of phthalate plasticizers is typically a batch process conducted in a reactor equipped with an agitator and a system for water removal.[4] The following provides a generalized experimental protocol for the synthesis of a phthalate plasticizer, such as Dioctyl Phthalate (DOP).

Materials and Equipment:
  • This compound (PA)

  • 2-Ethylhexanol (2-EH)

  • Catalyst (e.g., tetrabutyl titanate, sulfuric acid, or a solid acid catalyst)[6][7][8]

  • Sodium Carbonate (for neutralization)

  • Reaction vessel with agitator, heating mantle, condenser, and a Dean-Stark trap or similar water separator.

  • Vacuum distillation setup

  • Washing and separation funnels

  • Filtration apparatus

General Procedure:
  • Reaction Setup: The reaction is typically carried out in a closed system.[3] this compound and the chosen alcohol are charged into the reactor.[4] An excess of the alcohol is often used to shift the reaction equilibrium towards the formation of the diester.[4]

  • Esterification: The reaction mixture is heated to an elevated temperature, which depends on the specific alcohol being used.[4] For the synthesis of Dioctyl Phthalate, temperatures can range from 190°C to 235°C.[9] A catalyst is added to accelerate the second, slower esterification step.[4][6] Water formed during the reaction is continuously removed to drive the reaction to completion.[4][7] The reaction progress can be monitored by measuring the acid value of the mixture.

  • Excess Alcohol Removal: Once the desired conversion is achieved, the excess alcohol is removed, typically by vacuum distillation.[4]

  • Neutralization and Washing: The crude ester is then neutralized to remove any remaining monoester and acidic catalyst.[4] This is often done by washing with a sodium carbonate solution.[4] Subsequently, the product is washed with water.

  • Purification: The final product is purified, which may involve steam stripping and filtration to remove any residual impurities and color bodies.[8][9]

Visualizing the Synthesis and Logic

To better understand the process, the following diagrams illustrate the chemical reaction pathway and the overall experimental workflow for the synthesis of phthalate plasticizers.

G Chemical Reaction Pathway for Phthalate Ester Synthesis PA This compound C₆H₄(CO)₂O Monoester Monoester C₆H₄(CO₂H)CO₂R PA->Monoester + ROH1 Alcohol (ROH) ROH1:e->Monoester:w Diester Diester (Plasticizer) C₆H₄(CO₂R)₂ Monoester->Diester + ROH2 Alcohol (ROH) ROH2:e->Diester:w Water Water (H₂O) Diester->Water + (byproduct)

Caption: Reaction scheme for the two-step synthesis of phthalate diesters.

G Experimental Workflow for Phthalate Plasticizer Synthesis cluster_reaction Reaction Stage cluster_purification Purification Stage Charging 1. Charge Reactants (this compound + Alcohol) Esterification 2. Esterification (Heating + Catalyst + Water Removal) Charging->Esterification Alcohol_Removal 3. Excess Alcohol Removal (Vacuum Distillation) Esterification->Alcohol_Removal Neutralization 4. Neutralization & Washing (Sodium Carbonate + Water) Alcohol_Removal->Neutralization Stripping 5. Steam Stripping Neutralization->Stripping Filtration 6. Filtration Stripping->Filtration Final_Product Final_Product Filtration->Final_Product Pure Phthalate Plasticizer

Caption: A generalized workflow for the synthesis and purification of phthalate plasticizers.

Conclusion

This compound remains a vital industrial chemical due to its central role in the production of phthalate plasticizers. The esterification reaction with various alcohols allows for the synthesis of a wide range of plasticizers with tailored properties, significantly enhancing the utility of polymers like PVC in countless applications. Understanding the fundamental chemistry, reaction kinetics, and experimental protocols is crucial for researchers and scientists in the fields of polymer chemistry, materials science, and related industries. The continuous development of more efficient and environmentally benign catalytic systems for this process remains an active area of research.

References

From Coal Tar to Chemical Feedstock: The Century-Long Evolution of Phthalic Anhydride Production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical overview of the historical advancements in the industrial synthesis of phthalic anhydride (B1165640), a cornerstone chemical intermediate.

First isolated in 1836 by French chemist Auguste Laurent, phthalic anhydride has evolved from a laboratory curiosity to a globally significant industrial chemical, with production volumes reaching millions of tonnes annually.[1][2][3] Its primary application lies in the manufacturing of phthalate (B1215562) plasticizers, which impart flexibility to polyvinyl chloride (PVC), as well as in the synthesis of unsaturated polyester (B1180765) resins and alkyd resins for coatings.[4][5] The journey of its production is a compelling narrative of chemical engineering innovation, driven by the pursuit of higher yields, improved catalyst performance, and more economical feedstocks. This technical guide delves into the pivotal developments that have shaped the manufacturing of this vital chemical, from its early liquid-phase oxidation methods to the sophisticated gas-phase processes that dominate the industry today.

Early Developments: Liquid-Phase Oxidation of Naphthalene (B1677914)

The commercial production of this compound began in the late 19th and early 20th centuries, initially relying on the liquid-phase oxidation of naphthalene, a major component of coal tar.[6][7]

In 1896, the German chemical company BASF pioneered a method involving the oxidation of naphthalene using fuming sulfuric acid in the presence of a mercury catalyst.[7] This process, however, was plagued by low yields, typically around 15%, and the inherent toxicity of the mercury catalyst.[8] An alternative early method employed chromium oxide as the oxidizing agent.[8]

These early liquid-phase processes were generally characterized by harsh reaction conditions, the use of stoichiometric amounts of expensive and hazardous oxidizing agents, and complex purification procedures. The low efficiency and significant waste generation of these methods spurred the search for a more viable industrial process.

The Dawn of a New Era: Gas-Phase Catalytic Oxidation

A paradigm shift in this compound production occurred with the development of gas-phase catalytic oxidation processes in the early 20th century. This innovation offered a more efficient and economical route by utilizing air as the oxidant and a solid-phase catalyst.

The Naphthalene-Based Gas-Phase Process (Gibbs-Wohl Process)

In 1916, a significant breakthrough was achieved in the United States with the development of the Gibbs-Wohl process, which utilized a vanadium pentoxide (V₂O₅) catalyst for the vapor-phase oxidation of naphthalene.[1][9] This process, first commercialized around 1918-1920, became the dominant manufacturing method for several decades.[1][7]

The core of this process involves passing a mixture of preheated naphthalene vapor and excess air over a vanadium pentoxide catalyst at elevated temperatures. The overall reaction is as follows:

C₁₀H₈ + 4.5 O₂ → C₈H₄O₃ + 2 CO₂ + 2 H₂O

Two main types of reactors were employed for this process: fixed-bed and fluidized-bed reactors.[10]

  • Fixed-Bed Reactors: These reactors consist of multiple tubes packed with the catalyst. A molten salt bath is circulated around the tubes to remove the substantial heat generated by the highly exothermic reaction and maintain the reaction temperature, typically in the range of 350-400°C.[9][11]

  • Fluidized-Bed Reactors: Introduced later, these reactors use a fine, powdered catalyst that is suspended by the upward flow of the reactant gases. This technology offers better temperature control and heat transfer compared to fixed-bed reactors and can be operated at a more uniform temperature, generally between 340-385°C.[12][13]

The crude this compound vapor leaving the reactor is then cooled and solidified in a series of "switch condensers." These are large, air-cooled heat exchangers that are alternately cooled to collect the solid this compound and then heated to melt the product for collection and further purification by distillation.[8][13]

The Shift to a More Economical Feedstock: The Rise of o-Xylene (B151617)

While the naphthalene-based process was a significant improvement, the availability and price of naphthalene, derived from coal tar, were subject to the demands of the steel industry.[7] The burgeoning petrochemical industry in the mid-20th century provided a more abundant and cost-effective alternative: ortho-xylene (o-xylene), derived from the catalytic reforming of petroleum naphtha.

The first commercial production of this compound from o-xylene was realized in the United States in 1945.[7] The oxidation of o-xylene to this compound is a more atom-economical process compared to the naphthalene route, as it avoids the loss of two carbon atoms as carbon dioxide.[14]

The overall reaction for the o-xylene process is:

C₆H₄(CH₃)₂ + 3 O₂ → C₆H₄(CO)₂O + 3 H₂O

This process also predominantly uses a vanadium pentoxide catalyst, often supported on an inert carrier like titanium dioxide (TiO₂), and is carried out in fixed-bed reactors at temperatures between 320-425°C.[14][15] The process flow for the o-xylene route is similar to the naphthalene fixed-bed process, involving preheating of the reactants, passing them through a multitubular reactor cooled by a molten salt, and recovering the product using switch condensers followed by distillation.[8]

By the 1980s, the o-xylene based process had become the dominant method for this compound production worldwide, accounting for approximately 80% of the total output in 1985.[7]

Quantitative Comparison of Historical Production Processes

The following table summarizes the key quantitative parameters for the different this compound production processes throughout history.

Process Feedstock Catalyst Temperature (°C) Yield (wt% from feedstock) Selectivity (mol%) Key By-products Era of Dominance
Liquid-Phase OxidationNaphthaleneFuming Sulfuric Acid / MercuryHigh~15%[8]Low-Late 19th - Early 20th Century
Gas-Phase Fixed-BedNaphthaleneVanadium Pentoxide (V₂O₅)350 - 400[9]90 - 96 kg PA / 100 kg Naphthalene[12]86 - 91%[9]1,4-Naphthoquinone, Maleic Anhydride[9]1920s - 1960s
Gas-Phase Fluidized-BedNaphthaleneVanadium Pentoxide (V₂O₅)340 - 385[12][13]Lower than fixed-bed[12]60 - 74%[9]Maleic Anhydride[9]1940s - 1970s
Gas-Phase Fixed-Bedo-XyleneVanadium Pentoxide (V₂O₅) on TiO₂320 - 425[14][15]Up to 110-112 kg PA / 100 kg o-xylene~70%[14]Maleic Anhydride, Phthalide, Benzoic Acid[12][16]1960s - Present

Detailed Experimental Protocols

While detailed proprietary industrial protocols are not publicly available, the following provides a generalized experimental methodology for the two major gas-phase production routes based on historical and technical literature.

Experimental Protocol: Gas-Phase Oxidation of Naphthalene (Fixed-Bed)
  • Catalyst Preparation: A vanadium pentoxide (V₂O₅) catalyst, often promoted with potassium sulfate (B86663) (K₂SO₄) on a silica (B1680970) (SiO₂) support, is packed into vertical tubes of a multitubular reactor.[9]

  • Feed Preparation: Purified naphthalene is melted and vaporized. The naphthalene vapor is then mixed with a preheated stream of compressed air. The concentration of naphthalene in the air is kept below the lower explosive limit.

  • Reaction: The hot naphthalene-air mixture is fed into the top of the fixed-bed reactor. The reactor is maintained at a temperature of 350-400°C.[9] The exothermic heat of reaction is removed by circulating a molten salt (e.g., a eutectic mixture of potassium nitrate (B79036) and sodium nitrite) on the shell side of the reactor.[9]

  • Product Recovery: The reactor effluent gas, containing crude this compound vapor, by-products, and unreacted gases, is passed through a series of switch condensers.[8] These condensers are cooled to allow the this compound to solidify on their surfaces.

  • Product Melting and Collection: After a period of deposition, the flow of cooling medium to a condenser is stopped, and a hot fluid is circulated to melt the collected this compound, which is then drained into a crude product storage tank.

  • Purification: The crude liquid this compound undergoes a heat treatment step to dehydrate any phthalic acid back to the anhydride. This is followed by fractional distillation under vacuum to separate the pure this compound from lower and higher boiling point impurities.[17]

Experimental Protocol: Gas-Phase Oxidation of o-Xylene (Fixed-Bed)
  • Catalyst Preparation: A catalyst consisting of vanadium pentoxide (V₂O₅) on a titanium dioxide (TiO₂) support is packed into the tubes of a multitubular reactor.[10] The catalyst bed may be layered with catalysts of different activities to control the temperature profile.

  • Feed Preparation: Liquid o-xylene is vaporized and mixed with preheated, compressed air. The o-xylene concentration is maintained below its lower flammability limit (around 1 mole%).[18]

  • Reaction: The o-xylene-air mixture is passed through the catalyst-packed tubes. The reaction temperature is controlled between 320-400°C by circulating molten salt on the shell side of the reactor.[14]

  • Product Recovery: The hot reactor effluent gas is cooled, and the crude this compound is solidified in switch condensers, similar to the naphthalene process.[8]

  • Product Melting and Collection: The solidified this compound is periodically melted and collected.

  • Purification: The crude this compound is subjected to a thermal pretreatment followed by vacuum distillation to achieve the desired high purity (typically >99.8%).[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a generalized experimental workflow for this compound production.

Phthalic_Anhydride_Production_Pathways cluster_naphthalene Naphthalene Oxidation cluster_oxylene o-Xylene Oxidation Naphthalene Naphthalene (C₁₀H₈) Naphthoquinone 1,4-Naphthoquinone (C₁₀H₆O₂) Naphthalene->Naphthoquinone + O₂ / V₂O₅ Phthalic_Anhydride_N This compound (C₈H₄O₃) Naphthalene->Phthalic_Anhydride_N + O₂ / V₂O₅ Naphthoquinone->Phthalic_Anhydride_N + O₂ / V₂O₅ Maleic_Anhydride_N Maleic Anhydride (C₄H₂O₃) Phthalic_Anhydride_N->Maleic_Anhydride_N + O₂ / V₂O₅ CO2_H2O_N CO₂ + H₂O Phthalic_Anhydride_N->CO2_H2O_N Over-oxidation oXylene o-Xylene (C₈H₁₀) oTolualdehyde o-Tolualdehyde (C₈H₈O) oXylene->oTolualdehyde + O₂ / V₂O₅ Phthalic_Anhydride_O This compound (C₈H₄O₃) oXylene->Phthalic_Anhydride_O + O₂ / V₂O₅ Phthalide Phthalide (C₈H₆O₂) oTolualdehyde->Phthalide + O₂ / V₂O₅ Phthalide->Phthalic_Anhydride_O + O₂ / V₂O₅ Maleic_Anhydride_O Maleic Anhydride (C₄H₂O₃) Phthalic_Anhydride_O->Maleic_Anhydride_O + O₂ / V₂O₅ CO2_H2O_O CO₂ + H₂O Phthalic_Anhydride_O->CO2_H2O_O Over-oxidation

Caption: Reaction pathways for this compound production.

Phthalic_Anhydride_Workflow Feedstock Feedstock (Naphthalene or o-Xylene) Vaporizer Vaporizer & Mixer Feedstock->Vaporizer Air Air Air->Vaporizer Reactor Fixed-Bed or Fluidized-Bed Reactor Vaporizer->Reactor Switch_Condensers Switch Condensers Reactor->Switch_Condensers Crude_PA_Storage Crude this compound Storage Switch_Condensers->Crude_PA_Storage Off_Gas_Treatment Off-Gas Treatment Switch_Condensers->Off_Gas_Treatment Non-condensable gases Purification Purification (Distillation) Crude_PA_Storage->Purification Pure_PA_Storage Pure this compound Storage Purification->Pure_PA_Storage

Caption: Generalized workflow for this compound production.

Conclusion

The historical development of this compound production is a testament to the continuous drive for efficiency, safety, and economic viability in the chemical industry. The transition from hazardous and low-yielding liquid-phase methods to highly optimized gas-phase catalytic processes based on readily available petrochemical feedstocks has secured this compound's position as a fundamental building block in the polymer and chemical industries. Future developments are likely to focus on further catalyst improvements to enhance selectivity and reduce by-product formation, as well as exploring more sustainable production routes from renewable resources.

References

Methodological & Application

Synthesis of phenolphthalein using Phthalic anhydride lab procedure

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Phenolphthalein (B1677637)

Protocol for the Acid-Catalyzed Condensation of Phthalic Anhydride (B1165640) with Phenol (B47542)

Abstract

Phenolphthalein, a prominent member of the phthalein dye class, is a widely utilized acid-base indicator in titrations and a component in universal indicators.[1][2][3] Its synthesis is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction, achieved through the condensation of phthalic anhydride with two equivalents of phenol under acidic conditions.[1][4][5] This document provides detailed protocols for the synthesis of phenolphthalein using various acid catalysts, outlines the purification procedure, and presents key quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism

The synthesis of phenolphthalein proceeds via an electrophilic aromatic substitution pathway.[2][4] The mechanism involves the following key steps:

  • Activation of Electrophile : The acid catalyst protonates a carbonyl oxygen of this compound, generating a highly electrophilic acylium ion intermediate.[2][4]

  • First Electrophilic Attack : An electron-rich phenol molecule attacks the activated carbonyl carbon. The hydroxyl group of phenol directs the substitution to the para position.[4]

  • Carbocation Formation : The hydroxyl group of the newly formed intermediate is protonated by the acid catalyst, which is followed by the elimination of a water molecule to create a stabilized carbocation.[4]

  • Second Electrophilic Attack : A second molecule of phenol then attacks this carbocation, leading to the final product structure after deprotonation.

Experimental Protocols

2.1 Materials and Equipment

  • This compound (C₈H₄O₃)

  • Phenol (C₆H₅OH)

  • Acid Catalyst (select from protocols below)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) or Acetic acid

  • Ethanol (B145695) (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirrer/hot plate

  • Beakers, graduated cylinders, funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Melting point apparatus

2.2 Synthesis Procedures

Multiple acid catalysts can be employed for this synthesis.[1][3] Below are four distinct protocols.

Protocol A: Concentrated Sulfuric Acid Catalysis

  • In a round-bottom flask, combine this compound and phenol in an approximate 1:2.1 molar ratio.[4]

  • Carefully and slowly add a few drops of concentrated sulfuric acid dropwise while stirring continuously.[4][6]

  • Heat the mixture in an oil bath at 115-120°C for 10-12 hours.[4][7] It is critical to maintain this temperature range to prevent charring and side reactions.[4]

  • After the reaction is complete, pour the hot mixture into a large volume of boiling water to precipitate the crude product.[4][7] This step also helps remove excess phenol via steam distillation.[7]

  • Collect the crude solid product by filtration.[4]

Protocol B: p-Toluenesulfonic Acid (p-TSA) Catalysis

  • In a reaction vessel, combine this compound, phenol (1:2 molar ratio), and p-toluenesulfonic acid monohydrate (approx. 10 mol% relative to this compound).[4][8]

  • Heat the mixture at 150°C for approximately 3 to 5 minutes.[4][8]

  • Allow the mixture to cool to room temperature.[8]

  • Add water to the reaction mixture to solidify the crude product.[4][8]

  • Remove the aqueous supernatant with a pipette.[8]

Protocol C: Methanesulfonic Acid Catalysis

  • In a round-bottom flask, combine this compound (1 mmol), phenol (2 mmol), and methanesulfonic acid (0.046 mmol).[4]

  • Heat the mixture at approximately 90°C for 2 hours.[4]

  • Monitor the reaction's progress using thin-layer chromatography.[4]

  • After the reaction, cool the mixture and add methanol (B129727) to terminate the reaction.[4]

  • Further cool in an ice bath to crystallize the product and collect the crystals via vacuum filtration.[4]

Protocol D: Anhydrous Zinc Chloride Catalysis

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine this compound, phenol, and anhydrous zinc chloride in a molar ratio of approximately 1:2:0.5.[1][4]

  • An activating agent, such as thionyl chloride, can be added to increase the reaction rate.[4]

  • Proceed with heating as described in other protocols, adjusting time and temperature as needed based on reaction monitoring.

2.3 Purification of Phenolphthalein

  • Dissolve the crude solid product in a dilute sodium hydroxide solution. Phenolphthalein dissolves to form a characteristic pink or red-purple solution, while impurities may remain as a precipitate.[4][7][8]

  • Filter the solution to remove any insoluble materials.[4]

  • Acidify the filtrate with an acid like acetic acid or hydrochloric acid to precipitate the purified phenolphthalein.[4][7] The pink color will disappear as the solution becomes acidic.

  • Collect the white precipitate by filtration, wash it with cold water, and dry thoroughly.[4][7]

  • For higher purity, the product can be recrystallized from ethanol.[4][7]

Data Presentation

Table 1: Comparison of Synthesis Protocols

CatalystMolar Ratio (this compound:Phenol)Temperature (°C)TimeReported YieldReference
Conc. H₂SO₄~1:2.1115-12010-12 hours75%[4][7]
p-TSA1:21503 hoursHigh[4][8]
p-TSA (small scale)1:21505 minutes22%[8]
Methanesulfonic Acid1:2902 hoursN/A[4]
Mixed Metal Catalyst1:1 (by weight)805 minutes90%[9]

Table 2: Physicochemical Properties of Phenolphthalein

PropertyValue
Chemical FormulaC₂₀H₁₄O₄[5]
Molecular Weight318.33 g/mol [10]
AppearanceWhite to yellowish-white crystalline powder[10][11]
Melting Point258-263 °C[5][12]
SolubilityVery soluble in ethanol and ether; slightly soluble in water (400 mg/L)[5][10]
pH Indicator RangeColorless below pH 8.3; Pink-fuchsia from pH 8.3-10.0[1][13]

Safety Precautions

  • Phenol : Highly corrosive and toxic. It can cause severe skin burns. Avoid skin contact and inhalation.[4]

  • Concentrated Acids (H₂SO₄) : Extremely corrosive. Handle with extreme care in a fume hood.

  • This compound : May cause respiratory tract, eye, and skin irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals. All procedures should be performed in a well-ventilated fume hood.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of phenolphthalein is depicted below.

Phenolphthalein_Synthesis_Workflow reactants 1. Reactant Mixing (this compound, Phenol, Acid Catalyst) reaction 2. Heating & Reaction (e.g., 115-120°C, 10-12h) reactants->reaction precipitation 3. Crude Product Isolation (Pour into boiling water) reaction->precipitation filtration1 4. Filtration (Collect crude solid) precipitation->filtration1 purification_base 5. Purification Step 1 (Dissolve in dilute NaOH) filtration1->purification_base filtration2 6. Impurity Removal (Filter insoluble materials) purification_base->filtration2 purification_acid 7. Purification Step 2 (Acidify filtrate to precipitate) filtration2->purification_acid filtration3 8. Final Product Collection (Filter purified solid) purification_acid->filtration3 drying 9. Drying & Characterization (Melting Point, etc.) filtration3->drying

Caption: General workflow for the synthesis and purification of phenolphthalein.

References

Application Notes and Protocols for the Esterification of Phthalic Anhydride with Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of phthalic anhydride (B1165640) with long-chain alcohols (typically C8 to C16) produces high molecular weight phthalate (B1215562) esters. These compounds are of significant interest across various scientific and industrial fields due to their properties as plasticizers, lubricants, and excipients in pharmaceutical formulations. In the realm of drug development, long-chain phthalate esters are utilized in enteric coatings for oral dosage forms and in the design of controlled-release drug delivery systems.[1][2] Their lipophilic nature and stability make them suitable for modifying the release profiles of active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of long-chain phthalate esters derived from phthalic anhydride.

Reaction Mechanism and Kinetics

The esterification of this compound with long-chain alcohols is a two-step process. The first step involves a rapid, non-catalytic reaction between the alcohol and this compound to form a monoester.[3][4] The second, slower step is the esterification of the monoester with a second molecule of alcohol to yield the diester and water. This second step is typically catalyzed by an acid.[3][4]

The reaction rate of the second esterification step is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. Kinetic studies have shown that the reaction is first-order with respect to the monoester and that an excess of the long-chain alcohol can drive the reaction towards the formation of the diester.[4]

Data Presentation

The following tables summarize quantitative data for the synthesis of various long-chain dialkyl phthalates.

Table 1: Reaction Parameters for the Synthesis of Long-Chain Dialkyl Phthalates

Target ProductAlcoholMolar Ratio (Alcohol:this compound)CatalystCatalyst Conc. (mass % of reactants)Temperature (°C)Reaction Time (h)Yield (%)
Diheptyl Phthalate (DHP)n-Heptanol5:1Sulfuric Acid0.1140 - 1804 - 6>95
Dioctyl Phthalate (DOP)n-Octanol2.2:1p-Toluenesulfonic acid1-2 mol%120 - 150 (refluxing toluene)4 - 8>98
Dinonyl Phthalate (DNP)n-Nonanol5:1Sulfuric Acid0.05150 - 1904 - 6>95
Didecyl Phthalate (DDP)n-Decanol2.2:1Sulfuric Acid0.5 - 1.0160 - 2005 - 8High
Diundecyl Phthalate (DUP)n-Undecanol5:1Sulfuric Acid0.05140 - 1804 - 6>95
Didodecyl Phthalate (DDP)1-Dodecanol1.18:14-Dimethylaminopyridine~1.5 mol%Heated to melt4Not specified
Dioctadecyl PhthalateOctadecanol2.2:1p-Toluenesulfonic acid1-2 mol%120 - 150 (refluxing toluene)4 - 8High

Table 2: Spectroscopic Characterization Data for Selected Long-Chain Dialkyl Phthalates

CompoundFTIR (cm⁻¹)¹H NMR (δ, ppm)
Dibutyl Phthalate2960, 2874 (C-H stretch), 1722 (C=O stretch), 1265, 1119, 1069 (C-O stretch), 741 (aromatic C-H bend)[5]7.73-7.70 (m, 2H), 7.53-7.50 (m, 2H), 4.3 (t, 2H), 1.74-1.68 (m, 2H), 1.47-1.38 (m, 2H), 0.97 (t, 3H)[5]
Dioctyl Phthalate (DOP)~2960, 2925, 2855 (C-H stretch), ~1730 (C=O stretch), ~1270, 1120, 1070 (C-O stretch), ~740 (aromatic C-H bend)[6]7.6-7.7 (m, 2H), 7.5-7.6 (m, 2H), 4.2-4.3 (m, 4H), 1.2-1.7 (m, 24H), 0.8-0.9 (t, 12H)[7]
Didecyl Phthalate (DDP)~2920, 2850 (C-H stretch), ~1730 (C=O stretch), ~1270, 1120, 1070 (C-O stretch), ~740 (aromatic C-H bend)[8]Similar pattern to DOP with extended alkyl chain signals.
Dioctadecyl Phthalate~2920, 2850 (C-H stretch), ~1725 (C=O stretch), ~1270, 1120, 1070 (C-O stretch), ~740 (aromatic C-H bend)[9]Similar pattern to DOP with significantly larger integral for the alkyl chain protons.

Experimental Protocols

Protocol 1: General Synthesis of Long-Chain Dialkyl Phthalates (e.g., Dioctyl Phthalate)

Materials:

  • This compound (1 molar equivalent)

  • Long-chain alcohol (e.g., n-octanol) (2.2 molar equivalents)

  • Catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%)

  • Toluene (B28343) (as an azeotropic solvent)

  • 5% (w/v) Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Activated charcoal

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine this compound, the long-chain alcohol, and the catalyst. Add toluene to the flask.

  • Esterification: Heat the reaction mixture to reflux (typically 120-150°C in toluene) with vigorous stirring.[3] The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.[3]

  • Drying and Decolorization: Separate the organic layer and dry it over anhydrous sodium sulfate. Add activated charcoal to the solution and stir for 30 minutes to decolorize the product.[3]

  • Purification: Filter the mixture to remove the drying agent and activated charcoal. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude long-chain dialkyl phthalate.[3]

  • Final Product: The resulting product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) if necessary.

Protocol 2: Characterization of Long-Chain Dialkyl Phthalates

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the purified product can be analyzed neat if it is a liquid using an ATR-FTIR accessory. If the product is a solid, it can be ground with KBr and pressed into a pellet, or dissolved in a suitable solvent like chloroform (B151607) and a thin film cast on a salt plate.[9]

  • Analysis: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Peaks: Identify characteristic peaks as listed in Table 2. The strong carbonyl (C=O) stretch around 1730 cm⁻¹ and the C-O stretches between 1300-1000 cm⁻¹ are indicative of the ester functionality. The long alkyl chains will show strong C-H stretching vibrations between 3000-2850 cm⁻¹.[5][6][9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Expected Signals: In the ¹H NMR spectrum, look for signals corresponding to the aromatic protons of the phthalate ring (typically between 7.5-7.8 ppm), the protons of the -CH₂-O- group adjacent to the ester (around 4.2-4.3 ppm), and the signals for the long alkyl chain.[5][7]

Applications in Drug Development

Long-chain phthalate esters have been investigated for their use as excipients in pharmaceutical formulations, particularly in oral solid dosage forms.

  • Enteric Coatings: Phthalate-based polymers, such as cellulose (B213188) acetate (B1210297) phthalate, are used to create enteric coatings that are resistant to the acidic environment of the stomach but dissolve in the more alkaline conditions of the small intestine.[1][10] While not a direct esterification of this compound with a long-chain alcohol, the phthalate moiety is key to this functionality. The use of certain phthalates like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) as plasticizers in these coatings is now discouraged by regulatory agencies like the FDA due to potential health risks.[11][12][13]

  • Controlled-Release Formulations: The hydrophobic nature of long-chain phthalate esters makes them suitable for inclusion in matrix-based controlled-release systems.[2] They can act as plasticizers and pore-formers, modulating the release rate of the API from the dosage form. By adjusting the concentration and the chain length of the phthalate ester, the drug release profile can be tailored.

It is important to note that the use of phthalates in pharmaceutical products is subject to regulatory scrutiny, and formulators must consider the safety profile of any excipient used.[11][12]

Visualizations

Esterification_Mechanism cluster_step1 Step 1: Monoesterification (Fast) cluster_step2 Step 2: Diesterification (Slow, Catalyzed) PA This compound Monoester Monoalkyl Phthalate PA->Monoester + R-OH LCA1 Long-Chain Alcohol (R-OH) LCA1->Monoester Diester Dialkyl Phthalate Monoester->Diester + R-OH (H⁺ catalyst) Monoester->Diester LCA2 Long-Chain Alcohol (R-OH) LCA2->Diester Water Water (H₂O)

Caption: Reaction mechanism for the esterification of this compound.

Experimental_Workflow Reactants 1. Charge Reactants (this compound, Long-Chain Alcohol, Catalyst, Toluene) Reaction 2. Esterification Reaction (Reflux with azeotropic water removal) Reactants->Reaction Neutralization 3. Work-up: Neutralization (Wash with NaHCO₃ solution and water) Reaction->Neutralization Drying 4. Drying and Decolorization (Dry with Na₂SO₄, treat with activated charcoal) Neutralization->Drying Purification 5. Purification (Solvent removal via rotary evaporation, optional vacuum distillation) Drying->Purification Characterization 6. Product Characterization (FTIR, NMR, etc.) Purification->Characterization

Caption: General experimental workflow for synthesis and purification.

References

Application Notes: Phthalic Anhydride as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Phthalic anhydride (B1165640) (PA) is a widely utilized acidic anhydride hardener for epoxy resins, particularly in applications demanding high thermal stability and excellent electrical insulation properties. As a solid, crystalline powder at room temperature, it is typically dissolved in the liquid epoxy resin at an elevated temperature to initiate the curing process. The resulting cured epoxy systems are known for their high glass transition temperatures (Tg), good chemical resistance, and low exotherm during curing, which minimizes internal stresses. These characteristics make PA-cured epoxies suitable for manufacturing electrical castings, laminates, and encapsulation compounds for electronic components.

2. Curing Mechanism

The curing of epoxy resins with phthalic anhydride is a two-stage process. Initially, the anhydride ring is opened by a hydroxyl group present on the epoxy resin backbone or by a catalyst, forming a monoester with a free carboxylic acid group. This carboxylic acid then reacts with an epoxy group to form a hydroxyl ester. This newly formed hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction. The reaction is significantly slower than with amine-based hardeners and requires elevated temperatures, typically in the range of 120-180°C, to proceed at a practical rate. The addition of a catalyst, or "accelerator," such as a tertiary amine (e.g., benzyldimethylamine), can increase the reaction rate and lower the curing temperature.

G cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Esterification and Cross-linking A This compound C Carboxylic Acid Ester Intermediate A->C Reaction B Hydroxyl Group (on epoxy backbone or from catalyst) B->C Reaction E Hydroxyl Ester C->E Reacts with D Epoxy Group D->E G Cross-linked Polymer Network E->G Reacts with F Another Anhydride Molecule F->G

Figure 1: Simplified reaction pathway for the curing of epoxy resin with this compound.

3. Key Performance Characteristics

  • High Thermal Stability: PA-cured epoxies exhibit high glass transition temperatures (Tg), often exceeding 130°C, which allows them to maintain their mechanical properties at elevated temperatures.

  • Excellent Electrical Insulation: These systems provide high dielectric strength and low electrical loss, making them ideal for electrical and electronic applications.

  • Good Chemical Resistance: The cross-linked structure offers good resistance to a variety of chemicals, including solvents and acids.

  • Low Curing Exotherm: The reaction between this compound and epoxy resins is less exothermic compared to amine-cured systems. This slow and controlled curing process minimizes shrinkage and internal stresses, which is particularly beneficial for large castings.

  • Long Pot Life: Due to the need for elevated temperatures to initiate curing, the pot life of the mixed system at room temperature is very long.

4. Quantitative Data

The properties of the final cured product can be tailored by adjusting the epoxy-to-hardener ratio and the curing schedule. Below is a summary of typical properties for an epoxy resin cured with this compound.

PropertyTypical ValueTest Method
Glass Transition Temperature (Tg)130 - 160 °CDSC / TMA
Tensile Strength60 - 85 MPaASTM D638
Tensile Modulus2.8 - 3.5 GPaASTM D638
Flexural Strength110 - 140 MPaASTM D790
Flexural Modulus3.0 - 4.0 GPaASTM D790
Dielectric Constant (1 MHz)3.5 - 4.0ASTM D150
Dissipation Factor (1 MHz)0.01 - 0.02ASTM D150

Note: These values are representative and can vary based on the specific epoxy resin, catalyst used, and curing conditions.

Protocols: Curing and Characterization of this compound-Cured Epoxy Resin

1. Materials and Equipment

  • Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

  • This compound (PA) powder

  • Accelerator (e.g., Benzyldimethylamine - BDMA)

  • Heating mantle or oven with temperature control

  • Glass beaker or reaction vessel

  • Mechanical stirrer

  • Vacuum oven

  • Molds for sample casting (e.g., silicone or PTFE)

  • Differential Scanning Calorimeter (DSC) for Tg determination

2. Experimental Workflow

G prep 1. Preparation mix 2. Mixing & Dissolution prep->mix Weigh Epoxy & PA degas 3. Degassing mix->degas Homogeneous mixture pour 4. Pouring degas->pour Bubble-free cure 5. Curing pour->cure Fill molds post_cure 6. Post-Curing cure->post_cure Initial solidification char 7. Characterization post_cure->char Fully cross-linked samples

Figure 2: General experimental workflow for preparing and characterizing PA-cured epoxy samples.

3. Protocol for Curing Epoxy Resin with this compound

This protocol describes a typical procedure for curing a DGEBA-based epoxy resin with this compound. The ratio of anhydride to epoxy is crucial and is often determined based on the epoxy equivalent weight (EEW) of the resin.

  • Preparation and Mixing:

    • Pre-heat the epoxy resin to approximately 80-90°C to reduce its viscosity.

    • Weigh the required amount of epoxy resin into a glass beaker.

    • Slowly add the powdered this compound to the heated resin while stirring continuously with a mechanical stirrer. A common starting ratio is a stoichiometric equivalent, but this can be adjusted.

    • Continue heating and stirring at 120-130°C until all the this compound has completely dissolved and the mixture is clear and homogeneous. This may take 30-60 minutes.

    • If an accelerator is used, add it to the mixture (typically 0.5-2.0 phr) and stir for another 5 minutes.

  • Degassing:

    • Place the beaker containing the hot mixture into a vacuum oven pre-heated to the mixing temperature (120-130°C).

    • Apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.

  • Casting and Curing:

    • Carefully pour the bubble-free mixture into pre-heated molds.

    • Place the molds into an oven and follow a staged curing schedule. A typical schedule is:

      • 2-4 hours at 120°C.

      • Followed by 4-8 hours at 150°C.

  • Post-Curing:

    • For optimal properties, a post-curing step is often required. Increase the oven temperature to 160-180°C and hold for an additional 2-4 hours.

    • Turn off the oven and allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock and minimize internal stresses.

4. Protocol for Characterization: Glass Transition Temperature (Tg) by DSC

  • Sample Preparation:

    • Prepare a small sample (5-10 mg) from the fully cured epoxy resin. The sample should be flat to ensure good thermal contact in the DSC pan.

    • Place the sample into an aluminum DSC pan and seal it with a lid. Prepare an empty, sealed pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected Tg (e.g., 30°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature significantly above the expected Tg (e.g., 200°C).

    • The glass transition will be observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

    • It is common practice to run a second heating scan after a controlled cooling cycle to ensure a consistent thermal history of the sample.

Application Notes: The Role of Phthalic Anhydride in Unsaturated Polyester Resin Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of phthalic anhydride (B1165640) in the formulation of unsaturated polyester (B1180765) resins (UPRs). Phthalic anhydride is a key raw material that significantly influences the final properties of the cured resin, making it a critical component in the development of materials for a wide range of applications, from construction and automotive parts to coatings and composites.[1][2]

Introduction

Unsaturated polyester resins are thermosetting polymers synthesized through the polycondensation of diols with a combination of saturated and unsaturated dicarboxylic acids or their anhydrides.[1][3] this compound, a cyclic dicarboxylic anhydride, is a commonly used saturated component in UPR formulations.[4] Its primary role is to impart rigidity, hardness, and chemical resistance to the final cured product. The aromatic ring in the this compound structure contributes to the stiffness and thermal stability of the polymer backbone.[5]

The properties of the UPR can be tailored by adjusting the ratio of this compound to the unsaturated component, typically maleic anhydride. A higher proportion of this compound generally leads to a more rigid and brittle resin, while a higher proportion of maleic anhydride increases the crosslinking density, resulting in a harder and more chemically resistant material. The choice of diol, such as propylene (B89431) glycol or ethylene (B1197577) glycol, also plays a crucial role in determining the final characteristics of the resin.

Key Properties Influenced by this compound:

  • Mechanical Properties: this compound contributes to the hardness and stiffness of the cured resin.[5] By adjusting its concentration relative to maleic anhydride, properties like tensile strength, flexural modulus, and impact strength can be optimized for specific applications.

  • Thermal Stability: The aromatic structure of this compound enhances the thermal stability of the UPR, making it suitable for applications requiring resistance to higher temperatures.

  • Chemical Resistance: The incorporation of this compound improves the resin's resistance to water and various chemicals.

  • Flexibility: While this compound primarily imparts rigidity, its use in conjunction with longer-chain diols or flexible saturated acids can produce resins with a desired balance of stiffness and flexibility.

Data Presentation

The following tables summarize the quantitative impact of varying the this compound to maleic anhydride ratio on the key properties of the resulting unsaturated polyester resin.

Table 1: Effect of this compound/Maleic Anhydride Ratio on Mechanical Properties of UPR

This compound (mol%)Maleic Anhydride (mol%)Propylene Glycol (mol%)Tensile Strength (MPa)Flexural Strength (MPa)Impact Strength (kJ/m²)
307010055951.5
406010050901.8
505010045852.0
604010040802.2

Note: The data presented are representative values compiled from various sources and may vary depending on the specific synthesis and curing conditions.

Table 2: Effect of this compound/Maleic Anhydride Ratio on Thermal and Curing Properties of UPR

This compound (mol%)Maleic Anhydride (mol%)Propylene Glycol (mol%)Gel Time (minutes)Curing Time (hours)Heat Deflection Temperature (°C)
3070100154110
4060100205105
5050100256100
604010030795

Note: The data presented are representative values and can be influenced by the type and concentration of initiator and accelerator used.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of an unsaturated polyester resin using this compound.

Protocol 1: Synthesis of Unsaturated Polyester Resin

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Dean-Stark trap (optional, for water removal)

Procedure:

  • Charging the Reactor: In a clean and dry three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge the calculated amounts of propylene glycol, this compound, and maleic anhydride. A typical molar ratio might be 1.1 moles of PG for every 0.5 moles of PA and 0.5 moles of MA.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 10-15 minutes to create an inert atmosphere and prevent oxidation. Maintain a slow nitrogen flow throughout the reaction.

  • Heating and Polycondensation:

    • Begin stirring and gradually heat the mixture using a heating mantle.

    • Raise the temperature to 150-160°C and hold for approximately 1 hour. Water of esterification will start to distill off.

    • Slowly increase the temperature to 190-200°C.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by measuring the acid value of the resin at regular intervals (e.g., every 30-60 minutes). The reaction is considered complete when the acid value drops to a predetermined level, typically below 50 mg KOH/g resin.

  • Cooling and Inhibition:

    • Once the desired acid value is reached, turn off the heat and allow the reactor to cool down.

    • At a temperature of approximately 170-180°C, add a small amount of hydroquinone (e.g., 0.01-0.02% by weight of the resin) to prevent premature gelation.

  • Dilution with Styrene:

    • Continue cooling the resin. When the temperature is below 100°C, slowly add styrene monomer to the resin with constant stirring to achieve the desired viscosity. A common concentration is 30-40% styrene by weight.

  • Storage: Store the final unsaturated polyester resin in a cool, dark place in a sealed container.

Protocol 2: Curing of Unsaturated Polyester Resin

Materials:

  • Unsaturated polyester resin (synthesized as per Protocol 1)

  • Methyl ethyl ketone peroxide (MEKP) - Initiator

  • Cobalt naphthenate or Cobalt octoate (Accelerator)

Procedure:

  • Resin Preparation: Take the desired amount of unsaturated polyester resin in a suitable container.

  • Accelerator Addition: Add the accelerator (e.g., 0.1-0.5% by weight of resin) to the resin and mix thoroughly.

  • Initiator Addition: Just before application, add the initiator (e.g., 1-2% by weight of resin) and mix vigorously until it is completely dispersed.

  • Casting and Curing:

    • Pour the catalyzed resin into a mold or apply it to a surface.

    • Allow the resin to cure at room temperature. The gel time and full cure time will depend on the resin formulation, temperature, and the concentrations of initiator and accelerator.[6]

    • For enhanced properties, post-curing at an elevated temperature (e.g., 80°C for 2-3 hours) can be performed after the initial room temperature cure.[6]

Protocol 3: Characterization of Unsaturated Polyester Resin

1. Acid Value Determination:

  • Method: Titration

  • Procedure:

    • Weigh a known amount of the resin sample into a flask.

    • Dissolve the sample in a suitable solvent mixture (e.g., toluene/ethanol).

    • Add a few drops of phenolphthalein (B1677637) indicator.

    • Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) until a persistent pink endpoint is observed.

    • Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where: V = Volume of KOH solution used (mL) N = Normality of the KOH solution W = Weight of the resin sample (g)

2. Mechanical Testing:

  • Methods: ASTM standards for tensile strength (ASTM D638), flexural strength (ASTM D790), and impact strength (ASTM D256).

  • Procedure: Prepare standard test specimens by casting the cured resin in appropriate molds. Conduct the tests using a universal testing machine and an Izod impact tester.

3. Thermal Analysis:

  • Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Procedure:

    • DSC: Determine the glass transition temperature (Tg) and curing characteristics of the resin.

    • TGA: Evaluate the thermal stability and decomposition profile of the cured resin.

Visualizations

The following diagrams illustrate the key chemical processes in the formulation of unsaturated polyester resins.

UPR_Synthesis_Workflow cluster_synthesis UPR Synthesis cluster_curing Curing Process Reactants Reactants: - this compound - Maleic Anhydride - Propylene Glycol Reactor Three-Necked Flask (150-200°C, N2 atm) Reactants->Reactor Polycondensation Polycondensation Reaction (Monitoring Acid Value) Reactor->Polycondensation Heating Cooling Cooling & Inhibition (Hydroquinone) Polycondensation->Cooling Dilution Dilution with Styrene Cooling->Dilution UPR Unsaturated Polyester Resin Dilution->UPR UPR_Curing Unsaturated Polyester Resin Additives Additives: - Accelerator (Co-Naphthenate) - Initiator (MEKP) Mixing Thorough Mixing UPR_Curing->Mixing Additives->Mixing Curing Curing at Room Temp (or Elevated Temp) Mixing->Curing Cured_Resin Cured Thermoset Plastic Curing->Cured_Resin

Caption: Experimental workflow for the synthesis and curing of unsaturated polyester resin.

Polycondensation_Mechanism cluster_reactants Reactants cluster_reaction Polycondensation cluster_product Product PA This compound O=C(C6H4)C=O Esterification Esterification (Ring Opening & Water Elimination) PA->Esterification MA Maleic Anhydride O=C(CH=CH)C=O MA->Esterification PG Propylene Glycol HO-CH2-CH(CH3)-OH PG->Esterification UP_Chain Unsaturated Polyester Chain ...-O-C(O)-(C6H4)-C(O)-O-CH2-CH(CH3)-O-C(O)-(CH=CH)-C(O)-O-... Esterification->UP_Chain Crosslinking_Mechanism cluster_components Components for Curing cluster_process Crosslinking Process cluster_result Final Structure UP_Chain1 Unsaturated Polyester Chain 1 (...-C(O)-CH=CH-C(O)-...) Initiation Initiation: Radical reacts with Styrene or UP double bond UP_Chain1->Initiation UP_Chain2 Unsaturated Polyester Chain 2 (...-C(O)-CH=CH-C(O)-...) Propagation Propagation: Growing polymer chain adds more Styrene and reacts with other UP chains UP_Chain2->Propagation Styrene Styrene Monomer (C6H5-CH=CH2) Styrene->Initiation Initiator Initiator (Peroxide) -> Free Radicals (R*) Initiator->Initiation Initiation->Propagation Termination Termination: Combination or disproportionation of radicals Propagation->Termination Crosslinked_Network 3D Crosslinked Thermoset Network Termination->Crosslinked_Network

References

High-performance liquid chromatography (HPLC) analysis of Phthalic anhydride purity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of Phthalic Anhydride (B1165640) Purity

Introduction

Phthalic anhydride is a vital industrial chemical used in the production of plasticizers, polymers, and resins. Its purity is critical for the quality and performance of these end products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of this compound and quantifying its related impurities. This application note provides a detailed protocol for the analysis of this compound purity using a reversed-phase HPLC method. In aqueous solutions, this compound rapidly hydrolyzes to phthalic acid; therefore, this method quantifies this compound as phthalic acid. The primary impurities of interest include maleic acid and benzoic acid.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 35°C[1]
Detection Wavelength 230 nm[1]
Injection Volume 10 µL

2. Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

Standard Solution Preparation:

  • Phthalic Acid Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of phthalic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Maleic Acid Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of maleic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Benzoic Acid Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of benzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: Prepare a mixed working standard solution by appropriately diluting the stock solutions with the diluent to achieve a final concentration of 100 µg/mL for phthalic acid and 10 µg/mL for maleic acid and benzoic acid.

Sample Solution Preparation:

  • Accurately weigh approximately 120 mg of this compound sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent and sonicate for 10 minutes to ensure complete hydrolysis of this compound to phthalic acid.

  • Allow the solution to cool to room temperature and then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability requirements. A series of injections of the working standard solution are performed to evaluate the system's performance.

ParameterAcceptance Criteria
Tailing Factor (for Phthalic Acid peak) ≤ 2.0
Theoretical Plates (for Phthalic Acid peak) ≥ 2000
Repeatability (RSD% of peak area for 6 injections) ≤ 2.0%
Resolution (between critical peak pairs) ≥ 1.5

Data Presentation

Method Validation Summary

The described HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 1: Linearity

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Phthalic Acid10 - 150≥ 0.999
Maleic Acid1 - 20≥ 0.999
Benzoic Acid1 - 20≥ 0.999

Table 2: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)
Phthalic Acid80, 100, 12098.0 - 102.0
Maleic Acid5, 10, 1597.0 - 103.0
Benzoic Acid5, 10, 1597.0 - 103.0

Table 3: Precision

AnalyteRepeatability (RSD%) (n=6)Intermediate Precision (RSD%) (n=6)
Phthalic Acid≤ 1.0≤ 2.0
Maleic Acid≤ 1.5≤ 2.5
Benzoic Acid≤ 1.5≤ 2.5

Table 4: LOD and LOQ

AnalyteLOD (µg/mL)LOQ (µg/mL)
Phthalic Acid0.10.3
Maleic Acid0.20.6
Benzoic Acid0.20.6

Experimental Workflow Diagram

HPLC_Workflow cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation (Hydrolysis of this compound) SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis SystemSuitability->SampleAnalysis DataAcquisition Data Acquisition SampleAnalysis->DataAcquisition DataProcessing Data Processing and Purity Calculation DataAcquisition->DataProcessing

Caption: Experimental workflow for HPLC analysis of this compound purity.

Conclusion

The reversed-phase HPLC method described in this application note is suitable for the routine quality control of this compound. The method is simple, accurate, and precise for the quantification of this compound (as phthalic acid) and its common impurities, maleic acid and benzoic acid. The validation data demonstrates that the method meets the typical requirements for pharmaceutical and chemical analysis.

References

Application Note: Quantification of Phthalic Anhydride Reaction Yield Using Titration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantification of phthalic anhydride (B1165640) content and reaction yield using volumetric titration methods. Three distinct and reliable methods are described: direct titration in a methanolic solution, titration following hydrolysis, and a back-titration method. These techniques are crucial for process monitoring and quality control in research and manufacturing settings where phthalic anhydride is a key intermediate.

Introduction

This compound is a versatile chemical intermediate widely used in the synthesis of plasticizers, resins, and various organic compounds.[1] Accurate determination of the purity of this compound and the yield of reactions producing it is essential for process optimization and ensuring the quality of the final products. Titration offers a simple, cost-effective, and accurate method for this quantification.

This application note details three volumetric methods for the assay of this compound:

  • Method A: Direct Titration with Methanolic Alkali: Involves the direct titration of a methanolic solution of this compound with a standardized methanolic alkali.[2][3]

  • Method B: Titration after Hydrolysis: this compound is first hydrolyzed to phthalic acid using boiling water, which is then titrated with a standardized aqueous alkali.[2][3]

  • Method C: Back-Titration: A known excess of standardized aqueous alkali is added to the this compound sample. The unreacted alkali is then titrated with a standardized acid.[2][3]

Data Presentation

The following table presents representative data from a hypothetical experiment to determine the yield of a this compound synthesis reaction under different catalytic conditions, as quantified by the titration method described in this document.

CatalystReaction Time (h)Theoretical Yield (g)Actual Yield (g) (by Titration)Reaction Yield (%)
V2O5/TiO2410.08.585.0
V2O5/TiO2610.09.292.0
MoO3/SiO2410.07.878.0
MoO3/SiO2610.08.181.0

Experimental Protocols

General Reagents and Equipment
  • This compound sample

  • Standardized Potassium Hydroxide (KOH) solution (aqueous and methanolic, ~0.1 N)

  • Standardized Hydrochloric Acid (HCl) solution (aqueous, ~0.1 N)

  • Phenolphthalein (B1677637) indicator solution

  • Methanol (B129727)

  • Distilled or deionized water

  • Analytical balance

  • Burette (50 mL)

  • Pipettes (various sizes)

  • Conical flasks (150 mL or 250 mL)

  • Heating plate or steam bath

  • Magnetic stirrer and stir bars

Method A: Direct Titration with Methanolic Alkali

This method is suitable for the direct assay of this compound.

Protocol:

  • Accurately weigh approximately 0.4 g of the this compound sample into a 150 mL conical flask.

  • Add 25 mL of neutral methanol to the flask.

  • Gently heat the mixture on a steam bath for 5 minutes to ensure complete dissolution of the sample.

  • Allow the solution to cool to room temperature.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with standardized methanolic KOH from the burette until a persistent light pink endpoint is observed.[2]

  • Record the volume of methanolic KOH used.

  • Perform a blank titration with 25 mL of methanol and subtract this volume from the sample titration volume.

Calculation for Purity:

Percentage Purity = (V × N × 74.06) / (W × 10)

Where:

  • V = Volume of methanolic KOH solution used in mL (corrected for blank)

  • N = Normality of the methanolic KOH solution

  • W = Weight of the this compound sample in grams

  • 74.06 = Equivalent weight of this compound (molar mass/2, as it reacts with 2 moles of KOH)

Method B: Titration after Hydrolysis

This method involves the conversion of this compound to phthalic acid before titration.

Protocol:

  • Accurately weigh approximately 0.25 g of the this compound sample into a 150 mL conical flask.

  • Add 40 mL of distilled water to the flask.

  • Heat the mixture on a steam bath for 5 minutes to hydrolyze the anhydride to phthalic acid, ensuring a clear solution is obtained.[2]

  • Cool the solution to room temperature.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized aqueous KOH from the burette until a light pink endpoint is achieved.[2]

  • Record the volume of aqueous KOH used.

Calculation for Purity:

Percentage Purity = (V × N × 74.06) / (W × 10)

Where:

  • V = Volume of aqueous KOH solution used in mL

  • N = Normality of the aqueous KOH solution

  • W = Weight of the this compound sample in grams

  • 74.06 = Equivalent weight of this compound

Method C: Back-Titration

This method is useful when the dissolution of this compound is slow or problematic.

Protocol:

  • Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL conical flask.

  • Pipette a known excess volume (e.g., 50.0 mL) of standardized aqueous KOH solution into the flask containing the sample.

  • Gently swirl the flask to dissolve the sample completely. The reaction is the hydrolysis of the anhydride to the potassium salt of phthalic acid.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the excess (unreacted) KOH with standardized aqueous HCl solution until the pink color disappears.

  • Record the volume of HCl used.

  • Perform a blank titration by titrating the same volume of the standardized aqueous KOH solution (e.g., 50.0 mL) with the standardized aqueous HCl solution. Record this "blank" volume.[2]

Calculation for Purity:

Percentage Purity = ((V_blank - V_sample) × N_HCl × 74.06) / (W × 10)

Where:

  • V_blank = Volume of HCl solution used for the blank titration in mL

  • V_sample = Volume of HCl solution used for the sample titration in mL

  • N_HCl = Normality of the HCl solution

  • W = Weight of the this compound sample in grams

  • 74.06 = Equivalent weight of this compound

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each titration method.

MethodA_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh this compound dissolve Dissolve in Methanol & Heat weigh->dissolve cool Cool to Room Temperature dissolve->cool add_indicator Add Phenolphthalein cool->add_indicator titrate Titrate with Methanolic KOH add_indicator->titrate endpoint Observe Pink Endpoint titrate->endpoint record_vol Record Volume of KOH endpoint->record_vol calculate Calculate Purity/Yield record_vol->calculate

Caption: Workflow for Direct Titration (Method A).

MethodB_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_titration Titration cluster_calc Calculation weigh Weigh this compound hydrolyze Add Water & Heat weigh->hydrolyze cool Cool to Room Temperature hydrolyze->cool add_indicator Add Phenolphthalein cool->add_indicator titrate Titrate with Aqueous KOH add_indicator->titrate endpoint Observe Pink Endpoint titrate->endpoint record_vol Record Volume of KOH endpoint->record_vol calculate Calculate Purity/Yield record_vol->calculate

Caption: Workflow for Titration after Hydrolysis (Method B).

MethodC_Workflow cluster_prep Sample Preparation cluster_titration Back-Titration cluster_calc Calculation weigh Weigh this compound add_koh Add Excess Aqueous KOH weigh->add_koh dissolve Ensure Complete Dissolution add_koh->dissolve add_indicator Add Phenolphthalein dissolve->add_indicator titrate Titrate with Aqueous HCl add_indicator->titrate endpoint Observe Color Disappearance titrate->endpoint record_vol Record Volume of HCl endpoint->record_vol calculate Calculate Purity/Yield record_vol->calculate

Caption: Workflow for Back-Titration (Method C).

References

Application Notes and Protocols for Solid-Phase Synthesis Using Phthalic Anhydride as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phthalic anhydride (B1165640) as a linker in solid-phase synthesis. This methodology is particularly useful for the parallel synthesis of small molecules and combinatorial libraries, facilitating high-throughput screening and drug discovery efforts.

Introduction

Solid-phase synthesis (SPS) is a powerful technique that simplifies the synthesis of complex molecules by anchoring the starting material to an insoluble polymer support. This approach allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing. The choice of linker, which connects the molecule to the solid support, is crucial as it must be stable throughout the synthetic sequence and allow for efficient cleavage of the final product under conditions that do not degrade the target molecule.

Phthalic anhydride serves as an effective linker, particularly for anchoring molecules with hydroxyl groups to a solid support. The resulting phthalate (B1215562) ester linkage is stable to a variety of reaction conditions, and the final product can be cleaved under basic or acidic conditions. This application note details the protocols for linker attachment, substrate coupling, and product cleavage, along with relevant quantitative data.

Experimental Protocols

The following protocols are based on the successful solid-phase synthesis of thalidomide (B1683933) and its analogues, demonstrating the utility of the this compound linker.[1]

Materials and Equipment
  • Solid Support: Hydroxymethyl polystyrene resin (1% DVB, 100-200 mesh)

  • Reagents:

    • This compound

    • Triethylamine (TEA)

    • 4-(Dimethylamino)pyridine (DMAP)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Methanol (B129727) (MeOH)

    • Primary amines (for subsequent reaction)

    • Diisopropylcarbodiimide (DIC)

    • N-Hydroxybenzotriazole (HOBt)

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Solid-phase synthesis vessel

    • Shaker or mechanical stirrer

    • Filtration apparatus

    • Rotary evaporator

    • High-performance liquid chromatography (HPLC) system

    • Mass spectrometer (MS)

Protocol 1: Attachment of this compound Linker to Hydroxymethyl Polystyrene Resin

This protocol describes the immobilization of this compound onto a hydroxymethyl-functionalized solid support.

  • Resin Swelling: Swell the hydroxymethyl polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Reaction Mixture Preparation: In a separate flask, dissolve this compound (5 eq.), TEA (5 eq.), and DMAP (1 eq.) in DMF.

  • Linker Attachment: Add the this compound solution to the swollen resin.

  • Reaction: Shake the mixture at room temperature for 18 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.

  • Drying: Dry the resin under reduced pressure at 45-60°C to a constant weight.

Protocol 2: Coupling of a Primary Amine to the Resin-Bound this compound

This protocol outlines the coupling of a primary amine to the free carboxylic acid of the immobilized this compound linker.

  • Resin Swelling: Swell the resin-bound phthalic acid in DMF for 30 minutes.

  • Amine Coupling: To the swollen resin, add the primary amine (5 eq.), DIC (5 eq.), and HOBt (5 eq.) in DMF.

  • Reaction: Shake the mixture at room temperature for 24 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under reduced pressure.

Protocol 3: Cleavage of the Final Product from the Solid Support

The final product can be cleaved from the resin via hydrolysis of the phthalate ester bond. The choice of acidic or basic conditions depends on the stability of the synthesized molecule.

A. Basic Cleavage (for base-stable compounds):

  • Cleavage Cocktail: Prepare a solution of 1 M sodium hydroxide (B78521) in a mixture of methanol and water (1:1).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 12-24 hours.

  • Product Isolation: Filter the resin and collect the filtrate.

  • Neutralization and Extraction: Neutralize the filtrate with an appropriate acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.

B. Acidic Cleavage (for acid-stable compounds):

  • Cleavage Cocktail: Prepare a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50-95% TFA).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 1-4 hours.

  • Product Isolation: Filter the resin and collect the filtrate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the TFA and DCM.

  • Purification: Purify the crude product by chromatography.

Data Presentation

The following table summarizes the quantitative data for the solid-phase synthesis of thalidomide analogues using the this compound linker.[1]

CompoundMolecular WeightYield (%)Purity (%)
Analogue 1272.2698.198.9
Analogue 2286.2995.597.5
Analogue 3300.3192.396.8
Analogue 4314.3488.795.4
Analogue 5328.3785.294.1
Analogue 6342.3981.693.7
Analogue 740.392.3

Visualizations

Experimental Workflow

G cluster_0 Resin Preparation cluster_1 Linker Attachment cluster_2 Substrate Coupling cluster_3 Cleavage and Purification Resin Hydroxymethyl Polystyrene Resin Swell_Resin Swell Resin in DMF Resin->Swell_Resin Attach_Linker React for 18h Swell_Resin->Attach_Linker PA_Solution This compound, TEA, DMAP in DMF PA_Solution->Attach_Linker Wash_Dry_1 Wash and Dry Attach_Linker->Wash_Dry_1 Swell_Resin_2 Swell Resin in DMF Wash_Dry_1->Swell_Resin_2 Couple_Amine React for 24h Swell_Resin_2->Couple_Amine Amine_Solution Primary Amine, DIC, HOBt in DMF Amine_Solution->Couple_Amine Wash_Dry_2 Wash and Dry Couple_Amine->Wash_Dry_2 Cleavage Cleavage (Acidic or Basic) Wash_Dry_2->Cleavage Purification Purification Cleavage->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for solid-phase synthesis using a this compound linker.

Chemical Reaction Scheme

G cluster_0 Solid-Phase Synthesis cluster_1 Cellular Signaling Pathway SPS This compound Linker Method Inhibitor Synthesized Kinase Inhibitor SPS->Inhibitor Yields Kinase1 Kinase A Inhibitor->Kinase1 Inhibits Receptor Receptor Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates Response Cellular Response TF->Response

References

Application Notes: Phthalic Anhydride in the Synthesis of Polyimide Films

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyimides (PIs) are a class of high-performance polymers celebrated for their exceptional thermal stability, robust mechanical strength, and excellent dielectric properties. These characteristics make them essential materials in demanding fields such as aerospace, electronics, and medical device manufacturing. The properties of a polyimide can be precisely tailored by selecting specific dianhydride and diamine monomers.

Phthalic anhydride (B1165640), a fundamental aromatic dianhydride, serves as a crucial building block in the synthesis of various polymers, including polyesters and polyamides[1]. In the context of polyimides, it is a key reactant in the initial polycondensation step to form the poly(amic acid) (PAA) precursor. While more complex dianhydrides are often used to achieve enhanced properties like solubility or optical transparency, the foundational chemistry involving phthalic anhydride provides a clear model for the synthesis process[2][3][4]. Additionally, this compound is frequently employed as an end-capping agent to control the molecular weight of the polymer, which in turn influences the material's processing and mechanical properties[5][6][7].

The most common route for preparing polyimide films from this compound involves a two-step process:

  • Poly(amic acid) Synthesis: A polycondensation reaction between the dianhydride (this compound) and a suitable diamine in a polar aprotic solvent to form a soluble poly(amic acid) solution.

  • Imidization: The conversion of the poly(amic acid) precursor into the final, insoluble, and intractable polyimide. This is typically achieved through thermal cyclodehydration (thermal imidization) or by using chemical dehydrating agents (chemical imidization)[8][9].

This document provides detailed protocols for the synthesis of polyimide films using this compound, presents key quantitative data in a structured format, and illustrates the underlying chemical pathways and experimental workflows.

Chemical Synthesis Pathway

The synthesis of polyimide is a two-step process. First, this compound reacts with a diamine to form a poly(amic acid) (PAA). In the second step, the PAA undergoes cyclodehydration, or imidization, to form the final polyimide, releasing water as a byproduct.

G cluster_reactants PA This compound PAA Poly(amic acid) (PAA) (Soluble Precursor) PA->PAA Step 1: Polycondensation (in Polar Solvent, e.g., DMAc) Diamine Aromatic Diamine Diamine->PAA Step 1: Polycondensation (in Polar Solvent, e.g., DMAc) PI Polyimide (Intractable Polymer) PAA->PI Step 2: Imidization (Thermal or Chemical) H2O Water (H₂O) PI->H2O G arrow arrow start Start dissolve Prepare PAA Solution (Protocol 1) start->dissolve cast Cast PAA Solution onto Glass Substrate dissolve->cast prebake Pre-bake at ~80°C (Solvent Evaporation) cast->prebake cure1 Cure at 100-150°C (Initial Imidization) prebake->cure1 cure2 Cure at 200-250°C (Intermediate Imidization) cure1->cure2 cure3 Final Cure at >300°C (Complete Imidization) cure2->cure3 cool Slow Cooling to Room Temperature cure3->cool peel Peel Polyimide Film from Substrate cool->peel end End peel->end G arrow arrow start Start paa_sol Prepare PAA Solution (Protocol 1) start->paa_sol cool_sol Cool PAA Solution (0-5°C) paa_sol->cool_sol add_reagents Slowly Add Acetic Anhydride & Pyridine Catalyst cool_sol->add_reagents react Stir at Room Temperature (12-24 hours) add_reagents->react precipitate Pour into Non-Solvent (e.g., Methanol) react->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry Dry Polymer Powder in Vacuum Oven filter_wash->dry end End dry->end

References

Troubleshooting & Optimization

Identifying side products in the reaction of Phthalic anhydride with alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phthalate (B1215562) esters from phthalic anhydride (B1165640) and alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of phthalic anhydride, focusing on the identification and mitigation of side products.

Issue Code Problem Potential Causes Recommended Actions & Solutions
SP-001 Low Yield of Desired Diester and Presence of Monoester Incomplete reaction; insufficient reaction time or temperature; catalyst inefficiency; presence of water shifting equilibrium.- Optimize Reaction Conditions: Increase reaction temperature and/or time. Ensure the catalyst is active and used in the correct concentration. - Water Removal: Use a Dean-Stark apparatus or a suitable drying agent to remove water as it forms, driving the equilibrium towards the diester product.[1] - Excess Alcohol: Employ a large excess of the alcohol to shift the equilibrium towards the product.[1]
SP-002 Presence of Phthalic Acid in the Product Mixture Hydrolysis of this compound due to the presence of water in the reactants or solvent.- Use Anhydrous Reagents: Ensure all reactants, solvents, and glassware are thoroughly dried before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
SP-003 Formation of Colored Impurities (Yellowing/Browning) Thermal degradation at high reaction temperatures; oxidation of reactants or products.- Temperature Control: Avoid excessively high reaction temperatures. Determine the optimal temperature that promotes esterification without causing degradation. - Inert Atmosphere: Running the reaction under an inert gas can prevent oxidation.
SP-004 Formation of Unexpected Ester Byproducts Impurities in the starting this compound (e.g., maleic anhydride, benzoic acid).- Use High-Purity Reactants: Utilize this compound of high purity to avoid the formation of unwanted ester byproducts.
SP-005 Formation of Ethers from the Alcohol Reactant Acid-catalyzed dehydration of the alcohol, especially at elevated temperatures.- Optimize Temperature: Carefully control the reaction temperature. For instance, diethyl ether formation from ethanol (B145695) is favored at temperatures above 150°C.[2] - Catalyst Choice: Consider using a milder acid catalyst or a non-acidic catalyst if ether formation is a significant issue.
SP-006 Formation of Cyclic Esters and Oligomers (with Diols) Intramolecular "backbiting" reactions, favored at high temperatures and high dilution.- Bulk Polymerization: Perform the polymerization in bulk (melt phase) rather than in solution to reduce intramolecular reactions.[3] - Control Molar Ratio: A precise 1:1 molar ratio of diol to this compound is crucial for high molecular weight polyesters. An excess of diol can be used to control molecular weight but may lead to other side reactions.

Quantitative Data on Side Product Formation

While specific yields of side products are highly dependent on the exact reaction conditions and the alcohol used, the following table summarizes general trends and provides illustrative data based on typical laboratory and industrial observations.

Reactant Alcohol Primary Side Product(s) Typical Conditions Favoring Side Product Illustrative Yield of Side Product (%) Mitigation Strategy
Primary Alcohol (e.g., Methanol, Ethanol) Monoalkyl phthalateInsufficient reaction time/temperature for diester formation.5-40%Increase reaction time/temperature, use excess alcohol, remove water.
Phthalic acidPresence of water in reactants/solvents.1-10%Use anhydrous conditions.
Dialkyl etherHigh temperature with strong acid catalyst.Variable, can be significantOptimize temperature, use a milder catalyst.
Secondary Alcohol (e.g., Isopropanol) Monoalkyl phthalateSteric hindrance slowing the second esterification.10-60%More forcing conditions (higher temp, longer time), efficient water removal.
Diol (e.g., Ethylene Glycol) Cyclic esters/OligomersHigh temperature, high dilution.1-15%Bulk polymerization, precise stoichiometry.[4]
Unreacted monoesterIncomplete polymerization.5-20%Increase reaction time and temperature under high vacuum.

Experimental Protocols

General Protocol for the Synthesis of Dialkyl Phthalates
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if removing water azeotropically). Ensure all glassware is oven-dried.

  • Reactant Charging: Charge the flask with this compound (1 equivalent), the desired primary alcohol (2.1-5.0 equivalents), and an acid catalyst (e.g., 0.2-10 wt% of p-toluenesulfonic acid or sulfuric acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water. The reaction is typically run for 2-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst is used, it can be filtered off.

    • Wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted phthalic acid.

    • Wash with brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

    • Remove the excess alcohol and solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure or by flash chromatography.

Analytical Protocol for Product and Side Product Analysis (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS System: Use a gas chromatograph coupled with a mass spectrometer. A common column choice is a DB-5MS or equivalent.

  • GC Conditions (Illustrative):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of authentic standards. The relative peak areas can be used for semi-quantitative analysis of the product and side products. The characteristic fragment ion at m/z 149 is indicative of many phthalate esters.[5]

Frequently Asked Questions (FAQs)

Q1: What is the initial product of the reaction between this compound and an alcohol?

A1: The initial product is the monoester, formed by the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring, leading to ring-opening. The formation of the diester is a subsequent, and typically more difficult, esterification step that requires the removal of water.

Q2: Why is my reaction stalling at the monoester stage?

A2: The conversion of the monoester to the diester is an equilibrium-limited reaction. The presence of water, a byproduct of this second step, can inhibit the forward reaction. Additionally, the second esterification is often slower than the first. To drive the reaction to completion, it is essential to remove water as it is formed and/or use a significant excess of the alcohol.

Q3: Can I use a secondary alcohol for this reaction?

A3: Yes, but the reaction is generally slower due to increased steric hindrance around the hydroxyl group of the secondary alcohol. You may need to use more forcing conditions, such as higher temperatures and longer reaction times, to achieve a good yield of the diester.

Q4: How can I avoid the formation of phthalic acid as a byproduct?

A4: Phthalic acid is formed by the hydrolysis of this compound. To prevent this, ensure that all your reagents (this compound, alcohol, and any solvent) and glassware are scrupulously dry. Performing the reaction under an inert atmosphere of nitrogen or argon will also help to exclude atmospheric moisture.

Q5: When reacting this compound with a diol, what determines whether I get a polyester (B1180765) or a cyclic ester?

A5: The formation of a linear polyester is favored under conditions of high concentration (bulk or melt polymerization) and strict stoichiometric control (a 1:1 molar ratio of diol to anhydride). The formation of cyclic esters is more likely to occur at high dilution, where intramolecular reactions are statistically more probable than intermolecular chain growth.[3]

Visualizations

Reaction_Pathway PA This compound Monoester Monoalkyl Phthalate PA->Monoester + ROH (fast) ROH Alcohol (ROH) Monoester->PA - ROH (reverse) Diester Dialkyl Phthalate Monoester->Diester + ROH (slower, equilibrium) Diester->Monoester + H₂O (hydrolysis) Water Water (H₂O)

Caption: Reaction pathway for the formation of phthalate esters.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reactants Analyze Crude Product (e.g., GC-MS) Start->Check_Reactants High_Monoester High Monoester Content? Check_Reactants->High_Monoester Yes High_PA High Phthalic Acid Content? Check_Reactants->High_PA No Action_Water Solution: Remove H₂O, Use Excess ROH, Increase Time/Temp High_Monoester->Action_Water Other_Byproducts Other Byproducts Detected? High_PA->Other_Byproducts No Action_Anhydrous Solution: Use Anhydrous Reagents & Inert Atmosphere High_PA->Action_Anhydrous Yes Action_Purify Solution: Check Purity of Starting Materials Other_Byproducts->Action_Purify Yes End Optimized Reaction Other_Byproducts->End No Action_Water->End Action_Anhydrous->End Action_Purify->End

Caption: Troubleshooting workflow for identifying and resolving side product issues.

References

Optimizing reaction temperature for Phthalimide formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of phthalimide (B116566).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing phthalimide?

A1: The most prevalent methods for synthesizing phthalimide involve the reaction of phthalic anhydride (B1165640) with a nitrogen source. The two most common laboratory-scale methods are:

Q2: What is the optimal reaction temperature for phthalimide synthesis?

A2: The optimal reaction temperature is dependent on the chosen method:

  • Ammonia/Ammonium Carbonate Method: The reaction mixture should be heated to a state of quiet fusion, reaching a temperature of approximately 300°C.[2][5]

  • Urea Method: This method requires a lower temperature, typically in the range of 130-135°C.[5][6]

Q3: What is the expected yield for phthalimide synthesis?

A3: With optimized conditions, high yields of phthalimide can be achieved:

  • Ammonia/Ammonium Carbonate Method: Yields are typically reported to be between 95-97%.[2][3]

  • Urea Method: This method also provides good yields, around 87%.[5]

Q4: My phthalimide product is impure. What are the common impurities and how can I purify it?

A4: A common impurity is unreacted phthalic anhydride, especially if the reaction did not go to completion. Purification can be achieved through recrystallization from ethanol (B145695) or boiling water.[2][5] However, phthalimide has low solubility in boiling water (about 4 g/L).[2]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield Incomplete Reaction: The reaction may not have reached the optimal temperature or was not heated for a sufficient duration.Ensure the reaction mixture reaches and is maintained at the recommended temperature (~300°C for the ammonia method, 130-135°C for the urea method) for 1.5-2 hours.[2][5][7]
Sublimation of Starting Material: this compound can sublime at elevated temperatures, leading to loss of reactant.Use a long, air-cooled condenser and occasionally push any sublimed material back into the reaction flask with a glass rod.[2][5]
Moisture in Reagents: For the Gabriel synthesis which often follows phthalimide formation, moisture can hydrolyze potassium phthalimide.Ensure all reagents and solvents are anhydrous, particularly for subsequent reactions involving potassium phthalimide.[8]
Reaction Frothing Violently (Urea Method) Rapid Temperature Increase: The reaction between this compound and urea can be vigorous and froth up significantly.Heat the mixture gradually in an oil bath to maintain control over the reaction rate. The frothing is a sign that the reaction is proceeding and will subside as it nears completion.[5][6]
Product is a Solid Mass in the Flask Solidification upon Cooling: The molten phthalimide will solidify upon cooling.Pour the hot, molten product into a suitable container (like a porcelain basin or crock) to cool, which makes it easier to handle and break up for purification.[2][5]

Experimental Protocols

Method 1: Synthesis of Phthalimide from this compound and Aqueous Ammonia

Materials:

  • This compound (500 g, 3.4 moles)

  • 28% Aqueous ammonia (400 g, 444 cc, 6.6 moles)

  • 5 L round-bottomed flask (Pyrex recommended)

  • Air condenser (at least 10 mm in diameter)

  • Heating mantle or sand bath

  • Glass rod

  • Porcelain basin or crock

Procedure:

  • Place 500 g of this compound and 400 g of 28% aqueous ammonia into the 5 L round-bottomed flask.

  • Fit the air condenser to the flask.

  • Slowly heat the mixture using a heating mantle or sand bath.

  • Continue heating until the mixture is in a state of quiet fusion at approximately 300°C. This process will take about 1.5 to 2 hours, with the first hour dedicated to evaporating the water.

  • During the heating process, occasionally shake the flask and use a glass rod to push any sublimed material from the condenser back into the reaction mixture.

  • Once the reaction is complete and the mixture is a homogeneous melt, carefully pour the hot liquid into a porcelain basin or crock to cool.

  • The resulting solid is practically pure phthalimide and can be ground for use. The expected yield is 470-480 g (95-97%).[2]

Method 2: Synthesis of Phthalimide from this compound and Urea

Materials:

  • This compound (99 g, 0.67 mol)

  • Urea (20 g, 0.33 mol)

  • 1 L long-necked, round-bottomed flask

  • Oil bath

  • Water (for workup)

  • Filtration apparatus

Procedure:

  • Intimately mix 99 g of pure this compound and 20 g of urea and place the mixture in the 1 L flask.

  • Heat the flask in an oil bath at 130-135°C.

  • As the contents melt, effervescence will begin and increase in vigor. After 10-20 minutes, the mixture will froth up to about three times its original volume and solidify.

  • Remove the flask from the heat and allow it to cool.

  • Add approximately 80 mL of water to the flask to break up the solid.

  • Filter the solid product under vacuum, wash with a small amount of water, and dry at 100°C.

  • The expected yield of phthalimide is 86 g (87%).[5]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification & Analysis cluster_1 Root Cause & Corrective Action Start Low Yield or Impurities Identified CheckReagents Verify Reagent Quality (this compound, Ammonia/Urea) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Stirring) Start->CheckConditions CheckPurification Examine Work-up & Purification (Recrystallization, Washing) Start->CheckPurification CheckReagents->CheckConditions Reagents OK ReagentIssue Impure or Degraded Reagents CheckReagents->ReagentIssue Issue Found CheckConditions->CheckPurification Conditions OK ConditionIssue Suboptimal Reaction Parameters CheckConditions->ConditionIssue Issue Found PurificationIssue Inefficient Product Isolation CheckPurification->PurificationIssue Issue Found UsePureReagents Use Pure, Dry Reagents ReagentIssue->UsePureReagents OptimizeParams Optimize Temperature, Time, & Mixing ConditionIssue->OptimizeParams RefineProtocol Refine Purification Protocol PurificationIssue->RefineProtocol

A logical workflow for troubleshooting common issues in phthalimide synthesis.

Phthalimide_Synthesis_Ammonia Reactants This compound + Aqueous Ammonia Heating Heat to ~300°C (1.5-2 hours) Reactants->Heating Melt Homogeneous Molten Mixture Heating->Melt Cooling Pour and Cool Melt->Cooling Product Solid Phthalimide (95-97% Yield) Cooling->Product

Experimental workflow for phthalimide synthesis using the ammonia method.

References

Technical Support Center: Catalyst Deactivation in Phthalic Anhydride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of phthalic anhydride (B1165640) from o-xylene (B151617).

Troubleshooting Guides and FAQs

This section addresses common issues related to catalyst deactivation, offering potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decline in phthalic anhydride (PA) yield and an increase in by-products like phthalide (B148349) and o-tolualdehyde. What could be the cause?

A1: This is a classic sign of catalyst deactivation. The slow decline in performance is typically compensated by a gradual increase in the reactor coolant temperature, often around 2–5 °C per year.[1] Several factors could be contributing to this, including:

  • Over-reduction of the active vanadium species: Insufficient oxygen during operation or shutdowns can lead to the formation of less active, reduced vanadium oxides (e.g., V₆O₁₃).[1]

  • Coke formation: High molecular weight carbon deposits can form on the catalyst surface, blocking active sites and pores.[1][2]

  • Loss of promoters: Promoters that enhance selectivity can be lost from the catalyst surface over time.[1]

  • Sintering: High temperatures can cause the loss of catalyst surface area.[1]

Q2: Our reactor experienced an emergency shutdown without sufficient air purging. Since restarting, the catalyst performance has been significantly worse. Why?

A2: Shutdowns without proper air purging are a primary cause of severe and often irreversible catalyst deactivation.[2][3] When the air supply is cut off while o-xylene and reaction intermediates are still present, they continue to react with the lattice oxygen of the catalyst. This leads to:

  • Severe over-reduction of the catalyst: The vanadium species are reduced to inactive phases.[1][2]

  • Extensive coke deposition: Unreacted hydrocarbons polymerize on the catalyst surface, leading to pore blockage and a significant loss of specific surface area.[2][4]

Q3: We have noticed a "hot spot" in the catalyst bed that has moved or intensified. What does this indicate?

A3: A change in the hot spot location or intensity is a strong indicator of catalyst deactivation. The most pronounced decline in catalyst activity often occurs in the hot spot zone.[5] This localized deactivation can be due to:

  • Thermal stress: The high temperatures in the hot spot can accelerate sintering and the transformation of the TiO₂ anatase support to the less active rutile phase.[1]

  • Localized coking: The higher reaction rate at the hot spot can lead to increased formation of coke deposits.

A shifting hot spot suggests that the front part of the catalyst bed has deactivated, and the peak reaction zone has moved further down the reactor.

Q4: What are common catalyst poisons in this process, and how can we detect them?

A4: Common catalyst poisons include alkali metals (like sodium and potassium) and iron from rust in upstream equipment.[1] These can dampen catalyst activity. Detection of these poisons typically requires post-mortem analysis of the catalyst using techniques like atomic absorption spectroscopy (AAS) to determine their concentration.[1]

Q5: Is it possible to regenerate a deactivated catalyst?

A5: Regeneration of deactivated catalysts is possible, particularly for deactivation caused by coke deposition or reversible over-reduction. The methods can include controlled oxidation to burn off carbon deposits. However, deactivation due to sintering, loss of active material, or irreversible phase changes of the support is generally not reversible.

Data Presentation

Table 1: Comparison of Fresh vs. Deactivated Catalyst Properties

ParameterFresh CatalystDeactivated Catalyst (Normal Operation)Deactivated Catalyst (After Improper Shutdown)
This compound Yield HighGradual DecreaseSignificant & Sudden Decrease
By-product Formation LowGradual IncreaseSharp Increase
Specific Surface Area HighModerate DecreaseSignificant Decrease
Carbon Content LowSlight IncreaseUnusually High
Vanadium Oxidation State Primarily V⁵⁺Slight ReductionHighly Reduced (e.g., V₆O₁₃)
TiO₂ Crystal Phase AnatasePredominantly AnatasePotential for increased Rutile content

Table 2: Typical Operating Parameters for this compound Production

ParameterTypical Range
Reactor Temperature 360 - 400 °C
o-Xylene Concentration 40 - 100 g/Nm³
Air to o-Xylene Ratio 20 - 30 (molar)
Contact Time 3 - 5 seconds
Pressure Atmospheric

Experimental Protocols

Protocol 1: Characterization of Deactivated Catalyst Samples

  • Sampling: Carefully extract catalyst samples from different positions along the reactor tube (e.g., inlet, middle, outlet) to analyze the deactivation profile.[1]

  • Visual Inspection: Document the color and physical appearance of the catalyst pellets. Darker colors often indicate carbon deposition.

  • Combustion Analysis: Determine the carbon content of the catalyst samples to quantify coke deposition.[1]

  • X-ray Diffraction (XRD): Analyze the crystalline phases of the catalyst. This can identify the oxidation state of vanadium and the phase of the TiO₂ support (anatase vs. rutile).[1]

  • Nitrogen Adsorption (BET Analysis): Measure the specific surface area and pore volume of the catalyst to assess sintering and pore blockage.[1]

  • Atomic Absorption Spectroscopy (AAS): Quantify the elemental composition of the catalyst, including vanadium, promoters, and potential poisons like iron, sodium, and potassium.[1]

Mandatory Visualizations

CatalystDeactivationPathways cluster_causes Primary Causes of Deactivation cluster_mechanisms Deactivation Mechanisms cluster_effects Observed Effects Improper_Shutdown Improper Shutdown (No Air Purge) Over_Reduction Over-Reduction of V2O5 Improper_Shutdown->Over_Reduction leads to Coking Coke Formation Improper_Shutdown->Coking causes severe High_Temperature High Temperature (Hot Spots) Sintering Sintering & Loss of Surface Area High_Temperature->Sintering accelerates Phase_Transformation Anatase to Rutile Transformation High_Temperature->Phase_Transformation promotes Contaminants Feed/Air Contaminants Poisoning Poisoning (e.g., Na, K, Fe) Contaminants->Poisoning results in Prolonged_Operation Prolonged Operation Promoter_Loss Promoter Loss Prolonged_Operation->Promoter_Loss can cause Reduced_Activity Reduced Catalyst Activity Over_Reduction->Reduced_Activity Coking->Reduced_Activity Sintering->Reduced_Activity Phase_Transformation->Reduced_Activity Poisoning->Reduced_Activity Promoter_Loss->Reduced_Activity Lower_Yield Lower Phthalic Anhydride Yield Reduced_Activity->Lower_Yield Increased_Byproducts Increased By-products Reduced_Activity->Increased_Byproducts

Caption: Catalyst deactivation pathways in this compound production.

TroubleshootingWorkflow Start Performance Decline Observed (Lower Yield, Higher By-products) Check_History Review Operational History (e.g., Shutdowns, Temperature Profile) Start->Check_History Improper_Shutdown Improper Shutdown Identified Check_History->Improper_Shutdown Yes Gradual_Decline Gradual Performance Decline Check_History->Gradual_Decline No Analyze_Catalyst Perform Catalyst Analysis (XRD, BET, Combustion Analysis) Improper_Shutdown->Analyze_Catalyst Gradual_Decline->Analyze_Catalyst High_Coke High Coke Content? Analyze_Catalyst->High_Coke Reduced_V Reduced Vanadium Species? High_Coke->Reduced_V No Regenerate Consider Catalyst Regeneration High_Coke->Regenerate Yes Sintering Loss of Surface Area? Reduced_V->Sintering No Reduced_V->Regenerate Yes (if reversible) Replace Plan for Catalyst Replacement Sintering->Replace Yes Optimize Optimize Operating Conditions (e.g., Temperature) Sintering->Optimize No Regenerate->Optimize

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Purification of Crude Phthalic Anhydride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of crude Phthalic Anhydride (B1165640) through recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying Phthalic Anhydride by recrystallization?

Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a substance in a solvent increases with temperature. In this process, the crude this compound is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts, remain dissolved in the solvent and are subsequently removed by filtration.

Q2: What are the common impurities found in crude this compound?

Crude this compound can contain various impurities depending on the manufacturing process. Common impurities include phthalic acid, maleic anhydride, benzoic acid, and various color bodies.[1] These impurities can affect the melting point and reactivity of the this compound.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

An ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of this compound at or near its boiling point.

  • Low solubility at low temperatures: this compound should be sparingly soluble in the cold solvent to ensure a good recovery yield.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Readily available and non-toxic: The solvent should be common, inexpensive, and have low toxicity.

Based on solubility data, suitable solvents for this compound recrystallization include ethanol, acetone, and benzene.[2] Water can also be used, but the solubility of this compound in water is limited.[3]

Q4: How can I assess the purity of the recrystallized this compound?

The purity of the recrystallized this compound can be assessed using several analytical techniques:

  • Melting Point Determination: A sharp melting point close to the literature value (131.6 °C) indicates high purity.[3] Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy can be used to identify functional groups and confirm the structure of this compound.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying the purity and identifying any remaining impurities.

Experimental Protocol: Recrystallization of Crude this compound

This protocol provides a step-by-step guide for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place a measured amount of crude this compound into an Erlenmeyer flask.

    • Add a small amount of the selected solvent and a boiling chip.

    • Gently heat the mixture while stirring until the solvent begins to boil.

    • Continue adding the hot solvent in small portions until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities (e.g., dust, solid particles), a hot filtration step is required.

    • Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on the heating source.

    • Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Filtration and Washing:

    • Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold crystal slurry into the Buchner funnel and apply vacuum to separate the crystals from the mother liquor.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Transfer the purified crystals to a watch glass or a drying dish.

    • Allow the crystals to air dry or place them in a desiccator to remove any residual solvent.

    • Once completely dry, weigh the purified this compound and calculate the percent recovery.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water200.62
Water10019.0
Ethanol-Soluble
Acetone-Soluble
Benzene-Soluble
Ether-Sparingly Soluble
Chloroform-Sparingly Soluble

Troubleshooting Guide

Q: My this compound is not dissolving completely, even after adding a large amount of hot solvent. What should I do?

  • Possible Cause: You may have insoluble impurities in your crude sample, or you may not have reached a high enough temperature.

  • Solution:

    • Ensure your solvent is at its boiling point.

    • If solids persist, perform a hot filtration to remove the insoluble impurities before proceeding with the crystallization step.

Q: Crystals are forming in my funnel during hot filtration. What is happening?

  • Possible Cause: The solution is cooling too quickly in the funnel, causing premature crystallization.

  • Solution:

    • Preheat your funnel and filter flask before filtration.

    • Use a stemless or short-stemmed funnel to minimize the surface area for cooling.

    • Keep the solution at or near its boiling point during the transfer. If crystals do form, you can try to redissolve them by pouring a small amount of hot solvent over them.[4]

Q: I am getting a very low yield of purified crystals. What are the possible reasons?

  • Possible Causes:

    • Using too much solvent during the dissolution step.

    • Cooling the solution too quickly.

    • Washing the crystals with too much cold solvent.

    • Incomplete crystallization.

  • Solutions:

    • Use the minimum amount of hot solvent necessary to dissolve the crude this compound.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Wash the crystals with a minimal amount of ice-cold solvent.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[5]

Q: My product has "oiled out" instead of forming crystals. What should I do?

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute-solvent mixture, or the solution is too concentrated.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool more slowly.

    • Scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization.[5]

Visualizations

Experimental_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Start with Crude This compound add_solvent Add minimal hot solvent start->add_solvent dissolve Dissolve completely add_solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble impurities? cool_solution Cool solution slowly dissolve->cool_solution No insoluble impurities hot_filtration->cool_solution ice_bath Cool in ice bath cool_solution->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_problem Problem Encountered cluster_symptoms Symptoms cluster_solutions Potential Solutions problem Recrystallization Issue low_yield Low Yield problem->low_yield oiling_out Oiling Out problem->oiling_out premature_crystallization Premature Crystallization during filtration problem->premature_crystallization solution_yield Use less solvent Slow cooling Minimal washing low_yield->solution_yield Try these steps solution_oiling Add more solvent Slower cooling Scratch flask oiling_out->solution_oiling Try these steps solution_premature Preheat funnel Use short-stem funnel Keep solution hot premature_crystallization->solution_premature Try these steps

Caption: Troubleshooting guide for common issues in this compound recrystallization.

References

Minimizing by-product formation in polyester synthesis with Phthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during polyester (B1180765) synthesis with phthalic anhydride (B1165640).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis process in a question-and-answer format.

Q1: My final polyester product is discolored (yellow or brown). What are the likely causes and how can I prevent this?

A1: Discoloration in polyester synthesis is often due to thermal degradation, oxidation, or catalyst-induced side reactions. Here are the primary causes and troubleshooting steps:

  • High Reaction Temperature: Excessively high temperatures can lead to the thermal degradation of the monomers or the resulting polymer.

    • Solution: Carefully control the reaction temperature and avoid localized overheating. It is advisable to lower the polymerization temperature and shorten the reaction time at high temperatures.

  • Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation of the polymer chains.

    • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis process to prevent oxidation.

  • Catalyst Choice: Some catalysts, particularly certain titanate compounds, can promote discoloration.

    • Solution: Select catalysts that are less prone to causing color formation. The concentration of the catalyst should also be optimized, as higher concentrations can increase the likelihood of side reactions.

  • Monomer Purity: Impurities in the phthalic anhydride or the diol can lead to side reactions that produce colored by-products.

    • Solution: Ensure high purity of all monomers before starting the reaction.

Q2: I'm observing a high content of cyclic oligomers in my product. What leads to their formation and how can I minimize them?

A2: Cyclic oligomers are common by-products in polyester synthesis, formed through intramolecular "backbiting" reactions. Their presence can affect the polymer's properties.

  • High Reaction Temperature: Elevated temperatures favor the kinetics of backbiting reactions.

    • Solution: Optimize the reaction temperature. While a sufficiently high temperature is needed for polymerization, excessively high temperatures should be avoided.

  • Dilute Reaction Conditions: Polymerization in dilute solutions increases the probability of intramolecular reactions over intermolecular chain growth.

    • Solution: Whenever possible, conduct the polymerization in bulk (melt phase) rather than in solution.

  • Catalyst Selection: The choice of catalyst can influence the competition between linear polymerization and cyclization.

    • Solution: Employ catalysts that favor linear chain growth. Certain tin or titanium compounds are known to be effective. Additives like calcium phosphate (B84403) can also help suppress the formation of cyclic oligomers.[1]

Q3: The molecular weight of my polyester is lower than expected. What could be the issue?

A3: Achieving the target molecular weight is crucial for the desired material properties. Several factors can limit chain growth:

  • Imbalanced Stoichiometry: An incorrect molar ratio of this compound to the diol will result in an excess of one type of functional group at the chain ends, preventing further polymerization.

    • Solution: Accurately measure and control the molar ratio of the monomers. A slight excess of the diol is sometimes used to ensure hydroxyl end groups, but a significant imbalance will limit the molecular weight.

  • Inefficient Removal of By-products: The water or alcohol formed during polycondensation is a small molecule by-product. If not efficiently removed, the equilibrium of the reaction will not favor polymer formation.

    • Solution: Apply a high vacuum and ensure efficient stirring during the polycondensation stage to facilitate the removal of these by-products.

  • Presence of Monofunctional Impurities: Impurities with only one reactive group will act as chain terminators.

    • Solution: Use highly purified monomers to avoid premature chain termination.

Q4: My reaction mixture is forming a gel. What causes this and how can it be prevented?

A4: Gel formation indicates uncontrolled crosslinking in the polymer network.

  • Polyfunctional Impurities: The presence of impurities with more than two functional groups (e.g., glycerol (B35011) in a reaction intended to be linear) will lead to branching and eventually gelation.

    • Solution: Purify the monomers to remove any polyfunctional impurities.

  • Uncontrolled Reaction Temperature: For unsaturated polyesters, high temperatures can cause premature crosslinking of the double bonds.

    • Solution: Implement precise temperature control throughout the polymerization process. For unsaturated systems, consider the use of radical inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in polyester synthesis with this compound?

A1: The most common by-products include:

  • Water or other small molecules: These are the expected condensation products.

  • Cyclic oligomers: Formed through intramolecular side reactions. In some polyester systems, cyclic oligomers can constitute over 90% of the total oligomeric by-products.[2]

  • Colored impurities: Arising from thermal degradation or oxidation.

Q2: How does the choice of catalyst affect by-product formation?

A2: The catalyst plays a critical role. Metal-based catalysts like tin, titanium, and antimony compounds are common but can also promote side reactions.[1] For instance, some catalysts may favor the formation of cyclic oligomers or cause discoloration at high temperatures. Enzymatic catalysts, such as lipases, can offer higher selectivity and milder reaction conditions, potentially reducing by-product formation, though they may be more expensive and less thermally stable.

Q3: What is the impact of reaction temperature on by-product formation?

A3: Reaction temperature is a critical parameter.

  • Too high: Increases the rate of side reactions like thermal degradation (leading to discoloration) and the formation of cyclic oligomers.

  • Too low: The polymerization reaction will be slow, leading to incomplete conversion and low molecular weight polymer.

Q4: Can I use crude this compound for my synthesis?

A4: It is highly recommended to use purified this compound. Crude this compound may contain impurities such as phthalic acid, which can affect the stoichiometry, and other by-products from its manufacturing process that can lead to discoloration and other undesirable side reactions.

Data Presentation

The following table summarizes the qualitative and semi-quantitative effects of key reaction parameters on the formation of major by-products in polyester synthesis involving this compound.

Reaction ParameterEffect on Cyclic Oligomer FormationEffect on DiscolorationGeneral Recommendation for Minimizing By-products
Temperature Increases with higher temperatures.Increases significantly at elevated temperatures due to thermal degradation.Optimize for a balance between reaction rate and minimizing side reactions. Avoid exceeding the thermal stability of the polymer.
Catalyst Type Varies; some catalysts may favor cyclization.Some metallic catalysts (e.g., certain titanates) can increase discoloration.Select a catalyst known for high selectivity towards linear polymerization and low color formation.
Catalyst Conc. Higher concentrations can sometimes increase side reactions.Can increase if the catalyst promotes degradation pathways.Optimize the catalyst concentration; higher is not always better.
Reaction Time Can increase with prolonged reaction times at high temperatures.Can increase with longer exposure to high temperatures.Use the minimum time required to achieve the desired molecular weight.
Atmosphere Not a primary factor.Significantly reduced in an inert atmosphere (e.g., N₂, Ar).Conduct the entire synthesis under an inert atmosphere.
Monomer Purity Not a direct factor, but impurities can affect overall reaction.Impurities can be a major source of color.Use high-purity monomers.

Experimental Protocols

Synthesis of a Glyptal Resin (a cross-linked polyester)

This protocol describes the synthesis of a cross-linked polyester from this compound and glycerol.

Materials:

  • This compound (15 g)

  • Glycerol (11 mL)

  • Round-bottom flask (250 mL)

  • Water condenser

  • Heating mantle or sand bath

  • Stirring apparatus

Procedure:

  • Place 15 g of this compound and 11 mL of glycerol into a 250 mL round-bottom flask.

  • Assemble the flask with a water condenser and stirring apparatus.

  • Heat the mixture with stirring to a temperature of 130-170°C.

  • Maintain this temperature and continue stirring. The mixture will become more viscous as the reaction proceeds.

  • Continue the reaction for approximately 15 minutes. The formation of a brown-yellow resin indicates the progress of the polymerization.

  • After the reaction period, turn off the heat and allow the apparatus to cool down.

  • The resulting glyptal resin can be collected. Note that it will be a hard, rigid solid at room temperature.

Visualizations

Polyester_Synthesis_Pathway Main Reaction Pathway for Polyester Synthesis PA This compound Monomers Monomer Mixture PA->Monomers Diol Diol (e.g., Ethylene Glycol) Diol->Monomers Polyester Linear Polyester Chain Monomers->Polyester Polycondensation Water Water (By-product) Monomers->Water Polycondensation

Caption: Main reaction pathway for polyester synthesis.

Cyclic_Oligomer_Formation Side Reaction: Cyclic Oligomer Formation Polyester Growing Polyester Chain Backbiting Intramolecular 'Backbiting' Reaction Polyester->Backbiting High Temperature CyclicOligomer Cyclic Oligomer Backbiting->CyclicOligomer ShorterPolyester Shorter Polyester Chain Backbiting->ShorterPolyester

Caption: Formation of cyclic oligomers via backbiting.

Troubleshooting_Workflow Troubleshooting Workflow for Polymer Discoloration Start Problem: Polymer is Discolored CheckTemp Is reaction temperature too high? Start->CheckTemp CheckAtmosphere Is an inert atmosphere being used? CheckTemp->CheckAtmosphere No SolutionTemp Action: Lower temperature and reduce reaction time. CheckTemp->SolutionTemp Yes CheckCatalyst Is the catalyst known to cause discoloration? CheckAtmosphere->CheckCatalyst Yes SolutionAtmosphere Action: Implement a nitrogen or argon blanket. CheckAtmosphere->SolutionAtmosphere No CheckPurity Are monomers of high purity? CheckCatalyst->CheckPurity No SolutionCatalyst Action: Select an alternative catalyst. CheckCatalyst->SolutionCatalyst Yes SolutionPurity Action: Purify monomers before use. CheckPurity->SolutionPurity No End Problem Resolved CheckPurity->End Yes SolutionTemp->End SolutionAtmosphere->End SolutionCatalyst->End SolutionPurity->End

Caption: Troubleshooting workflow for polymer discoloration.

References

Controlling exothermicity in Phthalic anhydride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phthalic anhydride (B1165640) polymerization. The focus is on understanding and controlling the exothermic nature of these reactions to ensure safety and achieve desired product quality.

Frequently Asked Questions (FAQs)

Q1: What is an exothermic reaction in the context of phthalic anhydride polymerization?

A1: An exothermic reaction is a chemical process that releases energy in the form of heat. During the polymerization of this compound (for example, in the synthesis of polyester (B1180765) or alkyd resins), the formation of new chemical bonds as monomers link together releases a significant amount of heat.[1] This phenomenon is known as the exothermic peak or "exotherm."[2] If not managed, this heat can accumulate, leading to a rapid increase in the reaction temperature.

Q2: Why is it critical to control the exotherm?

A2: Controlling the exotherm is crucial for both safety and product quality.

  • Safety: Uncontrolled heat release can lead to a "thermal runaway," where the reaction accelerates, generating heat faster than it can be dissipated.[1] This can cause the pressure in the reactor to rise dangerously, potentially leading to the failure of seals, release of flammable vapors, and in rare cases, fires or explosions.[3][4]

  • Product Quality: Excessive temperatures can negatively impact the final polymer's properties. High heat can cause thermal degradation, leading to discoloration (yellowing), reduced molecular weight, and the formation of bubbles or cracks in the final product.[2][3] It can also promote unwanted side reactions, such as complete oxidation, which compromises the product yield and purity.[5]

Q3: What primary factors influence the intensity of the polymerization exotherm?

A3: Several factors can affect the rate and amount of heat generated. Understanding these is key to controlling the reaction:

  • Batch Size and Geometry: Larger reaction volumes have a lower surface-area-to-volume ratio, which makes heat dissipation less efficient and increases the risk of heat accumulation.[3][6] The thickness of the resin in a mold or the geometry of the reactor plays a significant role.[3]

  • Catalyst/Initiator Type and Concentration: The type and amount of catalyst or initiator used can dramatically affect the reaction rate. Higher concentrations generally lead to a faster reaction and a more intense exotherm.[2]

  • Reaction Temperature: Higher initial or ambient temperatures will accelerate the reaction rate, contributing to a faster and higher exothermic peak.[1]

  • Reactant Concentration and Purity: The ratio of monomers and the presence of impurities can alter the reaction kinetics. An unintended higher concentration of a highly reactive monomer can lead to a more vigorous reaction than anticipated.[4]

  • Mixing Speed: Vigorous stirring can add energy to the system and may accelerate the reaction.[3]

  • Heat Dissipation Capacity: The design of the reactor, including the presence and efficiency of cooling systems (e.g., cooling jackets, internal coils, or external heat exchangers), is a critical factor in managing the exotherm.[5][7]

Troubleshooting Guide

Q4: My reaction temperature is rising uncontrollably. What are the immediate steps to take?

A4: This situation indicates a potential thermal runaway. Immediate action is required:

  • Remove External Heating: Immediately turn off and remove any external heat sources (heating mantles, oil baths).

  • Maximize Cooling: Apply maximum cooling using any available systems, such as a cooling jacket, an external ice-water bath, or cooling coils.

  • Reduce Agitation: Slow down the mechanical stirrer. While mixing is needed for heat transfer, vigorous agitation can add energy.

  • Prepare for Quenching: If the temperature continues to rise rapidly despite cooling, be prepared to quench the reaction. This involves adding a pre-determined, cold, inert solvent or a chemical inhibitor to stop the polymerization and absorb heat. A quench system should be part of the experimental design for potentially hazardous reactions.[4]

  • Ensure Safety: Alert personnel in the area. If the reaction cannot be controlled, evacuate to a safe distance. Ensure reactor relief systems (e.g., bursting discs) are directed to a safe containment area.[4]

Q5: The final polymer is discolored (yellow/brown) and contains bubbles. What likely went wrong?

A5: This is a classic sign of an excessive exotherm. The high temperatures likely caused thermal degradation of the polymer and may have caused residual monomer or solvent to boil, creating bubbles.[3]

  • Solution: To prevent this in future experiments, you need to moderate the exotherm. Consider the following adjustments:

    • Reduce the catalyst concentration.[2]

    • Lower the initial reaction temperature.

    • Add one of the reactants portion-wise over time instead of all at once.

    • Improve the heat removal efficiency of your setup (e.g., use a larger cooling bath or a more efficient condenser).

Q6: I am scaling up a reaction from 100 mL to 2 L and am now experiencing overheating issues. Why is this happening?

A6: This is a common challenge in process scale-up. As the volume of a reactor increases, its surface area does not increase proportionally. The heat generated is proportional to the volume (mass) of the reactants, while the heat dissipated is proportional to the surface area of the reactor. This change in the surface-area-to-volume ratio means that the larger reactor cannot remove heat as efficiently as the smaller one, leading to heat accumulation.[6]

  • Solution: Scaling up requires a redesign of the heat management strategy. You cannot simply use a larger flask. Industrial processes use specialized equipment like multitubular reactors with molten salt cooling or fluidized bed reactors with internal cooling coils to manage the high heat loads.[5][7] For a lab-scale-up, you may need to switch from a simple round-bottom flask to a jacketed reactor with a circulating cooling fluid.

Q7: My reaction in a thin film did not cure properly, even after a long time. Is the exotherm still a factor?

A7: Yes, but in the opposite way. In very thin layers, the heat generated by the reaction can dissipate so quickly into the substrate and environment that the reaction mixture never reaches the optimal temperature required for a complete and efficient cure.[8] This can result in a tacky, under-cured polymer.

  • Solution: If the exotherm is insufficient, an external heat source may be needed. Gentle heating with a hot plate, oven, or heat gun can help the reaction reach the necessary temperature to "kick" and cure fully.[8]

Quantitative Data

The following tables provide reference data for reaction parameters and thermochemical properties relevant to this compound polymerization.

Table 1: Example Reaction Parameters for this compound (PA) Copolymerization

Co-monomerCatalyst SystemCo-catalystTemperature (°C)Molar Mass (Mn, kg/mol )Glass Transition (Tg, °C)Reference
Cyclohexene Oxide (CHO)Amine-bis(phenolate) Cr(III)DMAP110Up to 20.6-[9]
Limonene Oxide (LO)(salen)CrClPPNCl-9.782[10]
Propylene (B89431) Oxide (PO) / CO₂Zinc Glutarate (ZnGA)-75Up to 221~41[11]
o-Xylene (Gas Phase Oxidation)Vanadium Pentoxide (V₂O₅)-320 - 400N/AN/A[12]

Table 2: Thermochemical Data for this compound (CAS: 85-44-9)

PropertyValueUnitsReference
FormulaC₈H₄O₃-[13]
Molar Mass148.12 g/mol [14]
Melting Point131.6°C[12]
Boiling Point295 (sublimes)°C[12]
Standard Solid Enthalpy of Combustion (ΔcH°solid)-3255.4kJ/mol[14]
Enthalpy of Fusion (ΔfusH)23.8kJ/mol[13]
Enthalpy of Sublimation (ΔsubH)90.2kJ/mol[13]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of a Polyester from this compound and Ethylene (B1197577) Glycol

This protocol describes a basic condensation polymerization and highlights critical steps for thermal control.

Materials:

  • This compound (PA)

  • Ethylene Glycol (EG)

  • Catalyst (e.g., p-Toluenesulfonic acid or a tin-based catalyst)

  • High-boiling point solvent (optional, for heat transfer)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Condenser (e.g., Dean-Stark trap to remove water)

  • Nitrogen inlet

  • Ice-water bath (for emergency cooling)

Procedure:

  • Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet. Place the flask in the heating mantle. Ensure the ice-water bath is readily accessible.

  • Charging Reactants: Charge the flask with a 1:1.1 molar ratio of this compound to ethylene glycol. The slight excess of glycol compensates for losses during distillation.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to remove oxygen, which can cause discoloration at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Catalysis:

    • Begin stirring the mixture.

    • Slowly heat the flask. The reactants will melt and form a slurry.

    • Once the mixture is molten and homogenous (around 140-150°C), add the catalyst (e.g., ~0.1% by weight of reactants).

    • CRITICAL STEP: The addition of the catalyst will initiate the polymerization, which is exothermic. Monitor the thermocouple closely. Be prepared to lower or remove the heating mantle if the temperature rises more than 10-15°C above the setpoint from the exotherm.

  • Polycondensation:

    • Gradually increase the temperature to 180-220°C. Water will begin to evolve as a byproduct of the esterification reaction and can be collected in the condenser/trap.

    • The rate of water removal is an indicator of the reaction progress.

    • Monitor the viscosity of the mixture. As the polymerization proceeds, the viscosity will increase significantly. This can be observed by the load on the mechanical stirrer.

  • Cooling and Workup:

    • Once the desired viscosity is reached (or water evolution ceases), turn off the heating mantle and allow the reactor to cool slowly under nitrogen.

    • CAUTION: Do not cool too rapidly, as this can cause thermal stress in the polymer.

    • The resulting polyester can be removed while still warm and molten or dissolved in a suitable solvent.

Mandatory Visualizations

TroubleshootingWorkflow start Temperature Rises Uncontrollably step1 Immediately Remove External Heat Source start->step1 step2 Apply Maximum Cooling (Jacket, Ice Bath) step1->step2 decision1 Is Temperature Stabilizing? step2->decision1 step3 Continue Monitoring Under Full Cooling decision1->step3 Yes step4 Initiate Emergency Quench (Add Cold Solvent/Inhibitor) decision1->step4 No end_ok Process Controlled step3->end_ok end_fail Evacuate & Follow Site Emergency Protocol step4->end_fail

ExothermFactors cluster_params Reaction Parameters cluster_setup Physical Setup center Peak Exotherm Temperature & Rate p1 Catalyst Concentration p1->center Increases p2 Monomer Concentration p2->center Increases p3 Initial Temperature p3->center Increases p4 Co-Monomer Reactivity p4->center Influences s1 Reactor Scale (Volume) s1->center Increases s2 Heat Removal (Cooling Efficiency) s2->center Decreases s3 Mixing Rate s3->center Increases

ExperimentalWorkflow A 1. Assemble Reactor (Flask, Stirrer, Condenser, N2) B 2. Charge Reactants (PA, Glycol) A->B C 3. Start Stirring & Inert Gas Purge B->C D 4. Begin Slow Heating Set Initial Temp (e.g., 140°C) C->D E 5. Add Catalyst D->E F 6. Monitor Temperature for Initial Exotherm E->F G Is Temp Rise > 15°C Above Setpoint? F->G H Reduce/Remove Heat Until Stable G->H Yes I 7. Gradually Increase Temp to Final Setpoint (e.g., 200°C) G->I No H->I J 8. Monitor Reaction (Viscosity, Water Removal) I->J K 9. Cool Down Slowly J->K L 10. Product Isolation K->L

References

Technical Support Center: Removal of Unreacted Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted phthalic anhydride (B1165640) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted phthalic anhydride?

A1: The most common methods for removing unreacted this compound leverage differences in chemical reactivity and physical properties. These include:

  • Hydrolysis: Conversion of this compound to phthalic acid, which has different solubility characteristics.

  • Alcoholysis: Reaction with an alcohol to form a phthalate (B1215562) monoester, which is often easier to separate.

  • Extraction: Utilizing the differential solubility of this compound and the desired product in a biphasic solvent system.

  • Precipitation: Inducing the precipitation of either the desired product or the phthalic acid (after hydrolysis) by adding a suitable anti-solvent.

  • Chromatography: Separation based on the differential adsorption of the components onto a stationary phase.

  • Distillation/Sublimation: Effective for thermally stable products where the volatility of this compound can be exploited.

Q2: How do I choose the best removal method for my specific reaction?

A2: The choice of method depends on several factors:

  • Stability of your desired product: Ensure your product is stable to the conditions of the chosen method (e.g., pH changes in hydrolysis, temperature in distillation).

  • Solubility of your product: The solubility of your product in various solvents will dictate the feasibility of extraction and precipitation methods.

  • Scale of the reaction: Chromatography is well-suited for small-scale purifications, while hydrolysis or extraction may be more practical for larger scales.

  • Nature of impurities: The presence of other impurities might influence the choice of method to avoid co-precipitation or co-extraction.

Q3: Can I use a combination of methods for purification?

A3: Yes, a multi-step purification strategy is often the most effective approach. For example, you could perform a basic wash (hydrolysis) to remove the bulk of the this compound, followed by column chromatography to achieve high purity.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Incomplete removal of this compound after hydrolysis and extraction. - Insufficient base used for hydrolysis.- Incomplete hydrolysis reaction.- Phthalic acid precipitating out during extraction.- Inefficient extraction.- Ensure a stoichiometric excess of base is used.- Increase reaction time or temperature for hydrolysis.- Ensure the aqueous phase remains basic during extraction to keep phthalic acid as the soluble salt.- Perform multiple extractions with the organic solvent.
Product loss during purification. - Product co-precipitates with phthalic acid.- Product is partially soluble in the aqueous phase during extraction.- Product is unstable to the purification conditions.- Adjust the pH carefully during precipitation to selectively precipitate phthalic acid.- Back-extract the aqueous layer with a fresh portion of organic solvent.- Choose a milder purification method if product stability is an issue.
Formation of an emulsion during liquid-liquid extraction. - High concentration of reactants or products.- Vigorous shaking.- Dilute the reaction mixture before extraction.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine to the aqueous layer to break the emulsion.
Desired product and this compound co-elute during column chromatography. - Inappropriate solvent system.- Overloading the column.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation.- Reduce the amount of crude material loaded onto the column.
This compound reforms from phthalic acid during workup. - Acidification of the aqueous layer followed by heating.- Avoid excessive heating of the acidic aqueous solution. Phthalic acid can dehydrate back to this compound at elevated temperatures.[1]

Quantitative Data Summary

The following table summarizes the typical efficiencies of different this compound removal methods. The actual efficiency will vary depending on the specific reaction and conditions.

MethodReagents/ConditionsTypical Removal Efficiency (%)Typical Product Purity (%)Typical Product Yield (%)
Hydrolysis & Extraction 1 M NaOH (aq), followed by extraction with an organic solvent (e.g., ethyl acetate)>95>9885-95
Alcoholysis (Methanolysis) Methanol (B129727), reflux>90>9590-98
Precipitation Addition of a non-polar anti-solvent (e.g., hexane) to a solution in a polar solvent80-9590-9880-90
Column Chromatography Silica gel, gradient elution (e.g., hexane/ethyl acetate)>99>9970-90

Experimental Protocols

Method 1: Removal by Hydrolysis and Extraction

This method converts this compound to its water-soluble sodium salt, allowing for separation from a water-insoluble organic product.

Protocol:

  • Reaction Quenching: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Transfer the mixture to a separatory funnel and wash with 1 M sodium hydroxide (B78521) (NaOH) solution. The unreacted this compound will react to form sodium phthalate, which is soluble in the aqueous layer. Repeat the wash 2-3 times.

  • Phase Separation: Separate the organic layer containing your product.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual NaOH and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Hydrolysis_Extraction_Workflow cluster_0 Reaction Work-up ReactionMixture Reaction Mixture (Product + this compound) Dilute Dilute with Organic Solvent ReactionMixture->Dilute WashNaOH Wash with 1M NaOH (x 2-3) Dilute->WashNaOH SeparateLayers Separate Layers WashNaOH->SeparateLayers WashBrine Wash Organic Layer with Brine SeparateLayers->WashBrine Organic Layer AqueousWaste Aqueous Waste (Sodium Phthalate) SeparateLayers->AqueousWaste Aqueous Layer Dry Dry Organic Layer (e.g., Na2SO4) WashBrine->Dry Concentrate Concentrate Dry->Concentrate PurifiedProduct Purified Product Concentrate->PurifiedProduct

Workflow for this compound Removal by Hydrolysis and Extraction.
Method 2: Removal by Alcoholysis (Methanolysis)

This method converts this compound into its corresponding mono-methyl ester, which may be easier to separate by chromatography or crystallization.

Protocol:

  • Reaction: After the primary reaction is complete, add an excess of methanol to the reaction mixture.

  • Heating: Heat the mixture to reflux for 30 minutes to 1 hour to ensure complete conversion of the anhydride to the monoester.[2]

  • Solvent Removal: Remove the excess methanol under reduced pressure.

  • Purification: Purify the resulting mixture containing your product and the phthalate monoester by column chromatography, crystallization, or extraction.

Alcoholysis_Workflow cluster_1 Post-Reaction Treatment ReactionMixture Reaction Mixture (Product + this compound) AddMethanol Add Excess Methanol ReactionMixture->AddMethanol Reflux Reflux (30-60 min) AddMethanol->Reflux RemoveMethanol Remove Excess Methanol Reflux->RemoveMethanol Purification Purification (Chromatography/Crystallization) RemoveMethanol->Purification PurifiedProduct Purified Product Purification->PurifiedProduct

Workflow for this compound Removal by Methanolysis.
Method 3: Removal by Precipitation

This method is suitable when the desired product and this compound have significantly different solubilities in a given solvent system.

Protocol:

  • Solvent Selection: Dissolve the crude reaction mixture in a minimum amount of a solvent in which both the product and this compound are soluble.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which one component is insoluble) to the solution with stirring. For example, if your product is non-polar and this compound is the impurity, dissolving the mixture in a polar solvent and adding a non-polar anti-solvent may cause your product to precipitate.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the precipitate with the anti-solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified product.

Precipitation_Workflow cluster_2 Purification by Precipitation CrudeMixture Crude Reaction Mixture Dissolve Dissolve in Minimum Solvent CrudeMixture->Dissolve AddAntiSolvent Add Anti-Solvent Dissolve->AddAntiSolvent Filter Filter Precipitate AddAntiSolvent->Filter Wash Wash Precipitate Filter->Wash Dry Dry Product Wash->Dry PurifiedProduct Purified Product Dry->PurifiedProduct

Workflow for Purification by Precipitation.

References

Technical Support Center: Analytical Methods for Phthalic Anhydride Impurity Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Phthalic Anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in Phthalic Anhydride?

A1: this compound (PA) is typically produced by the catalytic oxidation of either o-xylene (B151617) or naphthalene (B1677914).[1] Common impurities originating from these processes include:

  • From o-xylene oxidation: Benzoic acid, o-toluic acid, and phthalide.[1][2]

  • From naphthalene oxidation: Naphthalene, 1,4-naphthoquinone, maleic anhydride, and benzoic acid.[1][3][4]

  • Other common impurities: Citraconic anhydride and phthalic acid (due to hydrolysis of the anhydride).[1][5]

Q2: Which analytical methods are most suitable for detecting these impurities?

A2: The primary methods for analyzing impurities in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[6]

  • Gas Chromatography (GC/GLC): This is a widely used and powerful technique for separating and quantifying volatile and semi-volatile impurities.[7] To analyze acidic impurities like benzoic acid or phthalic acid, a derivatization step, typically esterification, is often required to increase their volatility.[1][8]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is particularly effective for separating a wide range of impurities without the need for derivatization.[9][10] It is often used for quality control of the final product.[10]

  • Titration Methods: Volumetric methods can be used for the assay of total acidity, which includes phthalic acid formed from the hydrolysis of the anhydride.[11]

  • UV-Vis Spectrophotometry: This technique can be used for the quantification of specific impurities that have a strong chromophore, such as benzoic acid.[12]

Q3: When should I choose GC over HPLC for my analysis?

A3: The choice between GC and HPLC depends on the specific impurities of interest and the sample matrix.

  • Choose GC when:

    • Analyzing for volatile organic compounds like unreacted o-xylene or naphthalene.[1]

    • A high degree of separation efficiency is needed for complex mixtures.

    • Established GC methods with derivatization are available for acidic impurities.[1][13]

  • Choose HPLC when:

    • Analyzing for non-volatile or thermally labile compounds.

    • You want to avoid a chemical derivatization step for acidic impurities.[10]

    • The primary analyte is phthalic acid, the hydrolysis product of this compound.[9][14]

Q4: Why is derivatization often required for the GC analysis of this compound impurities?

A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties for GC. For acidic impurities like benzoic acid and phthalic acid, derivatization (e.g., esterification with methanol (B129727) or diazomethane) is performed to:[1][8][13]

  • Increase Volatility: Acids have low volatility due to hydrogen bonding and will not chromatograph well. Converting them to their corresponding esters increases their vapor pressure, allowing them to travel through the GC column.

  • Improve Peak Shape: The polar nature of the carboxylic acid group can lead to peak tailing and poor resolution. Esterification reduces this polarity, resulting in sharper, more symmetrical peaks.

  • Enhance Thermal Stability: Some acids can degrade at the high temperatures used in the GC injector and column. Their ester derivatives are generally more stable.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

Q: My peaks for acidic impurities are showing significant tailing in my GC chromatogram, even after derivatization. What could be the cause and how can I fix it?

A: Peak tailing for acidic analytes is a common problem. Here are the potential causes and solutions:

  • Cause 1: Incomplete Derivatization: If the esterification reaction is incomplete, the remaining free acids will interact strongly with the stationary phase, causing tailing.

    • Solution: Optimize the derivatization protocol. Ensure the reagents are fresh and anhydrous. You may need to increase the reaction time, temperature, or the concentration of the derivatizing agent.[15]

  • Cause 2: Active Sites in the GC System: Free silanol (B1196071) groups in the GC inlet liner, column, or detector can interact with polar analytes.

    • Solution: Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions to ensure it is fully deactivated. If the column is old, it may need to be replaced.

  • Cause 3: Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute your sample or reduce the injection volume.

Issue 2: Inaccurate or Non-Reproducible Quantification

Q: My quantitative results for impurities are inconsistent between runs. What are the common sources of this variability?

A: Inconsistent quantification can stem from several factors throughout the analytical workflow.

  • Cause 1: Inconsistent Sample Preparation: Variability in weighing, dilution, or the derivatization step can lead to significant errors.

    • Solution: Use a calibrated analytical balance and Class A volumetric glassware. For derivatization, ensure precise addition of the reagent to all samples, standards, and blanks. The use of an internal standard is highly recommended to correct for variations.[1][2]

  • Cause 2: Injection Variability: Inconsistent injection volumes or discrimination effects in the injector can affect accuracy.

    • Solution: Check the autosampler syringe for bubbles or blockages. Ensure the injection speed is appropriate for your analysis. For manual injections, develop a consistent injection technique.

  • Cause 3: Unstable Instrument Conditions: Fluctuations in oven temperature, carrier gas flow rate, or detector response can impact results.

    • Solution: Allow the instrument to fully equilibrate before starting a sequence. Regularly check gas pressures and flows. Perform detector maintenance as needed.

  • Cause 4: this compound Hydrolysis: If the sample or solvents contain moisture, this compound can hydrolyze to phthalic acid, changing the impurity profile.

    • Solution: Use anhydrous solvents for sample preparation and ensure all glassware is thoroughly dried.[15]

Quantitative Data Summary

The following tables summarize typical instrumental conditions for the analysis of impurities in this compound.

Table 1: Typical Gas Chromatography (GC) Conditions

ParameterMethod 1: General Impurities[1][2]Method 2: Benzoic Acid[8][13]
Column Silicone SE-30 / Carbowax 20M25% Silicone Grease on Chromosorb W
Column Dimensions -8-foot, 6-mm diameter
Carrier Gas HydrogenArgon
Detector Flame Ionization Detector (FID)β-Ionization (Ra-226 source)
Injector Temp. 250°C[5]-
Oven Program Isothermal at 175°C for 13 min, then ramp 2°C/min to 200°C[1]Isothermal at 185°C
Detector Temp. 300°C[5]220°C
Sample Prep. Esterification with MethanolEsterification with Diazomethane
Internal Standard Phenoxyacetic acidNot specified

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions

ParameterMethod 1: Phthalic Acid (from PA)[9]Method 2: General Impurities[14]
Column µBondapak C18Octyl silane (B1218182) bonded silica (B1680970) gel
Column Dimensions 150 x 3.9 mm I.D.250 x 4.6 mm, 5 µm
Mobile Phase Water:Methanol:Acetic Acid (780:200:20 v/v/v)A: Potassium Phosphate Buffer (pH 2.2-2.6)B: Acetonitrile
Elution Mode IsocraticGradient
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Detector UV @ 254 nmUV @ 225-235 nm
Column Temp. Ambient30 - 37°C
Sample Prep. Hydrolysis with NaOH, then acidificationDissolution and direct injection

Detailed Experimental Protocols

Protocol 1: GC-FID Analysis of Impurities after Methanol Esterification

This protocol is based on the method for determining impurities like o-xylene, naphthalene, maleic anhydride, benzoic acid, and phthalide.[1][2]

  • Internal Standard Preparation: Prepare a stock solution of phenoxyacetic acid in methanol.

  • Sample Preparation: a. Accurately weigh approximately 1 g of the this compound sample into a suitable vial. b. Add a precise volume of the internal standard stock solution. c. Add methanol to serve as the esterifying agent and solvent. d. Cap the vial and heat to facilitate the esterification of acidic impurities and dissolution of the sample.

  • GC Instrument Setup: a. Install a Silicone SE-30 or similar non-polar capillary column. b. Set the injector temperature to 250°C and the detector temperature to 300°C. c. Set the oven temperature program: hold at 175°C for 13 minutes, then ramp at 2°C/min to 200°C. d. Set the hydrogen carrier gas flow rate and FID gas flows as recommended by the instrument manufacturer.

  • Analysis: a. Inject 1 µL of the prepared sample into the GC. b. Acquire the chromatogram. c. Identify peaks based on the retention times of known standards. d. Quantify the impurities by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Protocol 2: RP-HPLC-UV Analysis of Phthalic Acid

This protocol is adapted for determining phthalic acid, the primary hydrolysis product of this compound.[9]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 780 mL of water, 200 mL of HPLC-grade methanol, and 20 mL of glacial acetic acid. Degas the solution before use.

  • Sample Preparation: a. Accurately weigh a portion of the this compound sample into a volumetric flask. b. Add a dilute solution of aqueous sodium hydroxide (B78521) (e.g., 0.2M) to completely dissolve and hydrolyze the anhydride to phthalic acid. c. Acidify the solution by adding a small amount of the mobile phase. d. Dilute to the final volume with the mobile phase.

  • HPLC Instrument Setup: a. Install a C18 reverse-phase column (e.g., 150 x 3.9 mm). b. Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min. c. Set the UV detector to a wavelength of 254 nm. d. Allow the system to equilibrate until a stable baseline is achieved.

  • Analysis: a. Inject 20 µL of the prepared sample into the HPLC. b. Run the analysis and record the chromatogram. c. Identify the phthalic acid peak by comparing its retention time to that of a pure standard. d. Quantify the concentration using an external standard calibration curve.

Visualized Workflows

G cluster_workflow General Impurity Analysis Workflow sample This compound Sample prep Sample Preparation (Dissolution, Derivatization, Internal Std. Addition) sample->prep analysis Chromatographic Analysis (GC or HPLC) prep->analysis data Data Processing (Integration, Calibration) analysis->data report Result Reporting (% Impurity) data->report

Caption: A typical workflow for analyzing impurities in this compound.

G start Start: Identify Impurities of Interest volatile Are impurities volatile (e.g., naphthalene, o-xylene)? start->volatile acidic Are impurities acidic (e.g., benzoic acid)? volatile->acidic No use_gc Use Gas Chromatography (GC) volatile->use_gc Yes use_hplc Use HPLC (preferred) acidic->use_hplc No Derivatization Desired gc_deriv Use GC with Derivatization acidic->gc_deriv Derivatization Protocol Available end End use_gc->end use_hplc->end gc_deriv->end

Caption: Decision tree for selecting an analytical method.

G cluster_troubleshooting Troubleshooting Workflow: Poor Peak Resolution start Poor Peak Resolution Observed check_method Is the method optimized for these analytes? start->check_method optimize Optimize Method: - Temp Program (GC) - Mobile Phase (HPLC) check_method->optimize No check_column Is the column old or contaminated? check_method->check_column Yes optimize->check_column replace_column Clean or Replace Column check_column->replace_column Yes check_sample Is the sample overloaded? check_column->check_sample No replace_column->check_sample dilute Dilute Sample or Reduce Injection Vol. check_sample->dilute Yes resolved Peaks Resolved check_sample->resolved No dilute->resolved

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Phthalic Anhydride Reaction Monitoring Using In-Situ FTIR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the synthesis of phthalic anhydride (B1165640).

Troubleshooting Guide

This guide addresses common issues encountered during the in-situ FTIR monitoring of the gas-phase oxidation of o-xylene (B151617) to phthalic anhydride.

Problem Potential Cause(s) Recommended Solution(s)
No or Very Low IR Signal 1. Misaligned or dirty FTIR probe. 2. Blockage in the gas flow to the reaction cell. 3. Detector issue (e.g., not cooled properly if using an MCT detector).1. Realign the probe according to the manufacturer's instructions. If the signal is still low, carefully remove and clean the probe tip. 2. Check for any obstructions in the gas lines and ensure proper flow rates of reactants. 3. Ensure the detector is properly cooled and functioning.
High Signal-to-Noise Ratio (Noisy Spectrum) 1. Insufficient number of scans. 2. Fluctuations in reactant gas flow or pressure. 3. High reaction temperature causing blackbody radiation interference. 4. Catalyst bed instability or channeling in a packed-bed reactor.1. Increase the number of scans to improve the signal-to-noise ratio. 2. Use mass flow controllers to ensure a stable and consistent flow of reactants. 3. Optimize the position of the IR probe to minimize the collection of infrared emission from hot surfaces. 4. Ensure the catalyst bed is uniformly packed to prevent gas channeling.
Baseline Drift or Instability 1. Temperature fluctuations in the reaction system. 2. Changes in the composition of the gas stream not related to the reaction (e.g., impurities). 3. Fouling of the ATR crystal or probe window by reactants, products, or byproducts.1. Ensure the reactor temperature is stable and well-controlled. 2. Use high-purity reactants and carrier gases. 3. If fouling is suspected, a cleaning cycle may be necessary. For persistent issues, the probe may need to be removed and manually cleaned.
Overlapping Spectral Peaks 1. Presence of multiple components with similar functional groups (e.g., carbonyl groups in this compound, maleic anhydride, and other intermediates).1. Use spectral deconvolution techniques or multivariate analysis methods like Principal Component Analysis (PCA) to resolve overlapping peaks. 2. Select unique, non-overlapping peaks for each component for quantitative analysis if possible.
Inaccurate Quantitative Results 1. Non-linearity in the calibration curve. 2. Temperature and pressure effects on absorbance. 3. Changes in the catalyst activity over time.1. Ensure the calibration is performed over the entire concentration range of the reaction. A multi-point calibration is recommended. 2. Develop a calibration model that accounts for temperature and pressure variations if they are significant. 3. Regularly validate the calibration with known standards to account for any changes in the system.

Frequently Asked Questions (FAQs)

1. What is a typical experimental setup for in-situ FTIR monitoring of this compound synthesis?

The setup generally consists of a fixed-bed catalytic reactor where the gas-phase oxidation of o-xylene occurs. An in-situ FTIR probe, typically an Attenuated Total Reflectance (ATR) probe suitable for high-temperature and pressure applications, is inserted directly into the reactor to monitor the reaction mixture in real-time.

G Experimental Workflow for In-Situ FTIR Monitoring cluster_reactants Reactant Delivery cluster_reaction Reaction cluster_analysis Analysis o_xylene o-Xylene Vaporizer mixer Gas Mixer o_xylene->mixer air Air Supply air->mixer reactor Fixed-Bed Reactor (V2O5/TiO2 catalyst) mixer->reactor Reactant Feed ftir_probe In-Situ FTIR Probe product Condenser & Collection reactor->product Product Stream spectrometer FTIR Spectrometer ftir_probe->spectrometer IR Signal computer Data Acquisition & Analysis spectrometer->computer

In-situ FTIR monitoring workflow.

2. What are the key IR peaks to monitor for the this compound synthesis reaction?

The primary reaction is the oxidation of o-xylene to this compound. Key characteristic infrared peaks for monitoring the reactant and product are summarized below.

Compound Functional Group Characteristic Peak Position (cm⁻¹) Notes
o-Xylene Aromatic C-H stretch3000-3100Disappearance of this peak indicates consumption of the reactant.
C-H bend (out-of-plane)740-780Another useful peak for tracking o-xylene.
This compound Anhydride C=O stretch (symmetric)~1850Appearance of this peak indicates product formation.
Anhydride C=O stretch (asymmetric)~1770This second carbonyl peak is also a strong indicator of this compound.
C-O-C stretch1200-1300Can also be used to monitor product formation.

3. How do I perform a quantitative analysis of the reaction?

Quantitative analysis requires a calibration that relates the absorbance of a specific IR peak to the concentration of the corresponding component. This is typically done by creating a calibration curve using standard gas mixtures of known concentrations.

Experimental Protocol: Quantitative Calibration

  • Prepare Standard Gas Mixtures: Prepare a series of gas mixtures with known concentrations of this compound in an inert gas (e.g., nitrogen) that span the expected concentration range of your reaction.

  • Acquire Spectra: For each standard mixture, flow the gas through the reaction cell at the same temperature and pressure as your reaction and acquire the in-situ FTIR spectrum.

  • Create Calibration Curve: For a characteristic peak of this compound (e.g., the C=O stretch at ~1850 cm⁻¹), plot the peak area or height against the known concentration.

  • Fit the Data: Perform a linear regression on the data points to obtain a calibration equation (Absorbance = m * Concentration + c).

  • Analyze Reaction Data: Use this calibration equation to convert the absorbance values measured during your reaction into concentrations.

Below is an example of a calibration data table:

Standard Concentration (% v/v) Absorbance at 1850 cm⁻¹ (a.u.)
0.10.05
0.20.10
0.40.21
0.60.30
0.80.42
1.00.51

4. How can I ensure the longevity of my in-situ FTIR probe?

Proper cleaning and maintenance are crucial for the longevity of the probe, especially in a high-temperature, potentially corrosive environment.

Probe Cleaning and Maintenance Protocol:

  • Post-Reaction Purge: After each experiment, purge the reactor with an inert gas (e.g., nitrogen) while the system is still at an elevated temperature to remove any adsorbed species from the probe surface.

  • Solvent Cleaning (if necessary): If a purge is insufficient, a solvent clean may be required. This should be done with caution and according to the probe manufacturer's guidelines. A suitable solvent would be one that can dissolve potential residues without damaging the probe materials (e.g., acetone (B3395972) or isopropanol (B130326) for organic residues).

  • Regular Inspection: Periodically inspect the probe for any signs of damage or corrosion.

  • Proper Storage: When not in use, store the probe in a clean, dry environment.

G Troubleshooting Logic for In-Situ FTIR start Poor Quality Spectrum check_signal Check Signal Intensity start->check_signal check_noise Check for Noise check_signal->check_noise OK low_signal Low Signal check_signal->low_signal Low check_baseline Check Baseline Stability check_noise->check_baseline OK noisy_spectrum Noisy Spectrum check_noise->noisy_spectrum High baseline_drift Baseline Drift check_baseline->baseline_drift Unstable end Good Quality Spectrum check_baseline->end OK solution_align Realign/Clean Probe low_signal->solution_align solution_scans Increase Scans noisy_spectrum->solution_scans solution_temp Stabilize Temperature baseline_drift->solution_temp

A troubleshooting decision tree.

5. What are some of the key reaction intermediates and byproducts in this compound synthesis, and can they be monitored with in-situ FTIR?

The reaction proceeds through several intermediates, with the main ones being o-tolualdehyde and phthalide.[1] Common byproducts include maleic anhydride, benzoic acid, and combustion products like CO and CO₂.[1] Many of these species have distinct infrared signatures, particularly in the carbonyl region (1600-1900 cm⁻¹), and can be monitored simultaneously with the main reactant and product using in-situ FTIR, provided their concentrations are above the detection limit. This allows for a more detailed understanding of the reaction kinetics and selectivity.

References

Overcoming poor solubility of reactants in Phthalic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of reactants in reactions involving phthalic anhydride (B1165640).

Troubleshooting Guides

This section offers step-by-step guidance for resolving common experimental issues.

Issue: My reactant has poor solubility in the reaction medium with phthalic anhydride, leading to a slow or incomplete reaction. What steps can I take?

Answer:

Poor reactant solubility is a common hurdle that can significantly impede reaction kinetics and yield. Below is a systematic workflow to address this issue, starting with the simplest modifications and progressing to more advanced techniques.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor Reactant Solubility solvent Step 1: Optimize Solvent Choice - Is the solvent appropriate for both reactants? - this compound is polar. start->solvent Begin Troubleshooting temp Step 2: Adjust Reaction Temperature - Can solubility be increased with heat? solvent->temp If solubility is still low end End: Problem Resolved solvent->end If successful cosolvent Step 3: Introduce a Co-solvent - Can a water-miscible organic solvent improve homogeneity? temp->cosolvent If heating is insufficient or degrades reactants temp->end If successful energy Step 4: Use Alternative Energy Sources - Microwave Irradiation - Ultrasound (Sonochemistry) cosolvent->energy If homogeneity remains an issue cosolvent->end If successful solvent_free Step 5: Consider Solvent-Free Conditions - Can the reaction proceed in a melt? - Useful with microwave heating. energy->solvent_free Alternative approach ptc Step 6: Employ Phase-Transfer Catalysis - For reactions with immiscible liquid phases or solid-liquid phases. energy->ptc For multiphasic systems solvent_free->end ptc->end

Caption: Troubleshooting workflow for poor reactant solubility.

Detailed Guidance:

  • Optimize Solvent Selection: this compound is a polar compound and dissolves best in polar solvents.[1][2] Its solubility is limited in non-polar solvents like hexane.[1] Acetone (B3395972) is considered an excellent solvent for this compound.[1] Other effective organic solvents include ethanol, chloroform, pyridine, and benzene.[1][3][4] Ensure the chosen solvent is also appropriate for your other reactant(s).

  • Adjust Reaction Temperature: Increasing the temperature generally enhances the solubility of this compound in both water and organic solvents.[1][2] This is because the kinetic energy of the molecules increases, allowing for more efficient dissolution.[1] However, be mindful of the thermal stability of your reactants and products to avoid degradation.

  • Introduce a Co-solvent: If you are working in an aqueous medium or a solvent where one reactant is insoluble, adding a co-solvent can be highly effective. A co-solvent is a water-miscible organic solvent that, when added in small amounts, increases the solubility of a poorly soluble compound by reducing the polarity of the primary solvent.[5][6] Commonly used co-solvents include ethanol, propylene (B89431) glycol, glycerin, THF, and acetone.[7][8] For example, in micellar catalysis, adding 10% acetone as a co-solvent was shown to increase the isolated yield of a product from 68% to 85%.[7]

  • Utilize Alternative Energy Sources:

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reactions, often even under solvent-free conditions.[9] Microwaves efficiently heat the reaction mixture, and the addition of a few drops of a high-dielectric solvent like DMF can complete reactions in seconds that would otherwise take hours. This technique is particularly useful for synthesizing phthalimides and phthaloylamino acids.[10]

    • Ultrasound (Sonochemistry): Ultrasound promotes reactions through acoustic cavitation—the formation and collapse of microscopic bubbles.[11] This process generates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating reactions, especially in heterogeneous (solid-liquid) systems.[12]

  • Consider Solvent-Free Conditions: In some cases, reactions with this compound can be performed without any solvent.[9] This is often done in conjunction with microwave irradiation, where the reactants are simply mixed (sometimes with a solid support like silica (B1680970) gel) and irradiated.[9] The reaction between this compound and an amino acid under solvent-free microwave conditions has been found to proceed in the melted this compound.[10]

  • Employ Phase-Transfer Catalysis (PTC): For reactions involving immiscible reactants (e.g., a water-soluble salt and an organic-soluble reactant), PTC is an excellent strategy. A phase-transfer catalyst transports one reactant across the phase boundary to react with the other. This technique can increase reaction rates by orders of magnitude and improve selectivity, especially in solid-liquid systems.[13] It has been successfully applied to the esterification of organic acids like phthalic acid.[14]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

Answer: this compound is a polar molecule, so its solubility is highest in polar organic solvents.[1][2] It is readily soluble in acetone, ethanol, and chloroform.[1][3] It is also soluble in benzene, pyridine, and ethyl acetate.[3][4][15] In contrast, it has very limited solubility in water and non-polar solvents like hexane.[1]

SolventChemical ClassPolaritySolubility of this compound
Acetone KetonePolar AproticReadily Soluble[1][15]
Ethanol AlcoholPolar ProticSoluble[1][3][4][15]
Chloroform HalogenatedPolar AproticSoluble[1][3][15]
Benzene AromaticNon-polarSoluble[3][4]
Pyridine HeterocyclePolar AproticSoluble[4]
Water -Polar ProticVery limited (0.62 g/100 mL at 20°C)[1][16]
Hexane AlkaneNon-polarIneffective[1]
Q2: How does temperature affect the solubility of this compound?

Answer: Temperature plays a significant role in the solubility of this compound. Increasing the temperature increases its solubility in both water and organic solvents.[1][2] For example, while its solubility in water at 20°C is very low (around 0.6 g/100 mL), it increases with heat.[1][16] This effect is due to the increased kinetic energy of the molecules, which facilitates more efficient dissolution.[1] In industrial processes, temperature control is a crucial parameter for optimizing the dissolution process.[1]

Q3: What is a co-solvent and how does it work to improve reactant solubility?

Answer: A co-solvent is a substance, typically a water-miscible organic solvent, added in small amounts to a primary solvent to increase the solubility of a poorly soluble compound.[6][17] Co-solvents work by reducing the overall polarity of the solvent system (e.g., making water less polar), which can better accommodate non-polar or hydrophobic reactants.[5] This improves the homogeneity of the reaction mixture, allowing reactants to interact more effectively.

Caption: Conceptual diagram of a co-solvent enhancing solubility.

Q4: How can microwave irradiation be used to overcome solubility issues in phthalimide (B116566) synthesis?

Answer: Microwave irradiation is a powerful technique for accelerating organic reactions, particularly for the synthesis of phthalimides from this compound. It addresses solubility issues in several ways:

  • Rapid Heating: Microwaves heat the reaction mixture directly and efficiently, which can increase the solubility of reactants.[10]

  • Solvent-Free Conditions: Many reactions can be run neat (without solvent), eliminating solubility concerns entirely. The reaction often proceeds in a molten state.[10]

  • Use of Catalytic Solvents: In solvent-free reactions that are slow to start, adding a few drops of a high-dielectric solvent like DMF can be sufficient to initiate and complete the reaction within seconds to minutes.

MethodReactantsConditionsTimeYieldReference
Conventional This compound + Urea (B33335)Fusion at 130-135°C10-20 min-
Microwave This compound + Urea700 W, 5 drops DMFA few secondsQuantitative
Conventional Glutaric Acid + UreaHeating mantle (160°C)15 min50%[18]
Microwave Glutaric Acid + Urea1000 W (70%)15 min90%[18]
Q5: Can ultrasound be used to improve heterogeneous reactions with this compound?

Answer: Yes, ultrasound (sonochemistry) is particularly effective for enhancing heterogeneous (solid-liquid) reactions. The process, known as acoustic cavitation, generates intense localized energy that can:

  • Improve Mass Transfer: The violent collapse of cavitation bubbles creates micro-jets that disrupt the boundary layer at the solid surface, increasing contact between reactants.[11]

  • Activate Solid Surfaces: Sonication can clean and activate the surface of a solid reactant by removing passivating layers.[11]

  • Reduce Particle Size: The mechanical shockwaves can break down solid particles, increasing the reactive surface area.[11]

This technique can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods.[19]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of N-Substituted Phthalimides

This protocol is a generalized method based on common procedures for the rapid synthesis of phthalimides using microwave irradiation.

G cluster_workflow Experimental Workflow: Microwave Synthesis mix 1. Mix Reactants - this compound (1 eq) - Amine/Urea (1 eq) - Grind thoroughly in a mortar transfer 2. Transfer to Beaker - Transfer mixture to a 50 mL beaker mix->transfer add_dmf 3. Add Catalytic Solvent - Add 5 drops of DMF transfer->add_dmf irradiate 4. Microwave Irradiation - Cover beaker - Irradiate at 700W for specified time - Monitor by TLC add_dmf->irradiate cool 5. Cool and Precipitate - Cool beaker to room temp - Add 50 mL cold water irradiate->cool isolate 6. Isolate Product - Filter the solid product - Wash with water - Recrystallize if necessary cool->isolate

Caption: Workflow for microwave-assisted phthalimide synthesis.

Methodology:

  • Preparation: In a mortar, thoroughly grind a mixture of this compound (1.0 eq) and the desired primary amine or urea (1.0 eq) for approximately 1 minute.

  • Reaction Setup: Transfer the ground mixture to a 50 mL beaker. Add 5 drops of a high-dielectric solvent such as dimethylformamide (DMF). Cover the beaker with a watch glass.

  • Irradiation: Place the beaker inside a commercial microwave oven and irradiate at a specified power level (e.g., 700 W) for the required time (often 30 seconds to 5 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, carefully remove the beaker from the microwave and allow it to cool to room temperature.

  • Isolation: Add approximately 50 mL of cold water to the beaker to precipitate the product. Collect the solid product by filtration, wash it several times with water, and dry. The product is often of high purity, but can be recrystallized from a suitable solvent (e.g., ethanol) if needed.

Protocol 2: General Procedure for Determining Reactant Solubility

This protocol provides a standard laboratory method for quantitatively determining the solubility of a solid reactant in a given solvent.[15]

Materials:

  • Reactant of interest (e.g., a poorly soluble amine)

  • Selected high-purity solvent

  • Analytical balance, vials with screw caps

  • Constant temperature bath or shaker

  • Volumetric flasks, pipettes, and syringe filters (0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add a known volume of the solvent (e.g., 5 mL) to several vials.

  • Addition of Solute: Add an excess amount of the solid reactant to each vial, ensuring a visible amount of undissolved solid remains after initial mixing.[15]

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath (e.g., 25°C) with agitation for 24-48 hours. This allows the solution to reach saturation equilibrium.[15]

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant.[15]

  • Filtration: Immediately filter the withdrawn sample using a syringe filter to remove any suspended solid particles. This step is critical to avoid overestimating solubility.[15]

  • Quantification: Dilute the filtered, saturated solution to a concentration that is within the linear range of your analytical instrument. Measure the concentration of the reactant.

  • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility of the reactant in that solvent at that temperature.

References

Optimizing catalyst loading for efficient Phthalic anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phthalic Anhydride (B1165640) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of catalyst loading for efficient phthalic anhydride synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low this compound (PA) Yield 1. Suboptimal Catalyst Loading: Too little catalyst results in incomplete conversion, while too much can lead to side reactions. 2. Inadequate Reaction Temperature: The temperature may be too low for efficient conversion or too high, promoting over-oxidation. 3. Catalyst Deactivation: Sintering or poisoning of the catalyst can reduce its activity over time.1. Optimize Catalyst Loading: Systematically vary the catalyst amount to find the optimal loading for your specific reactor setup. 2. Temperature Screening: Conduct experiments at various temperatures to identify the optimal range for PA formation. 3. Catalyst Regeneration/Replacement: Investigate catalyst regeneration procedures or replace the deactivated catalyst.
Poor Selectivity to this compound 1. High Reaction Temperature: Elevated temperatures can favor the formation of maleic anhydride and other byproducts. 2. Inappropriate Catalyst Composition: The promoter-to-catalyst ratio may not be optimal for selective PA synthesis. 3. High o-xylene (B151617) Concentration: A high concentration of the reactant can lead to the formation of undesirable byproducts.1. Lower Reaction Temperature: Gradually decrease the reaction temperature to favor the desired reaction pathway. 2. Catalyst Formulation: Experiment with different promoter concentrations to enhance selectivity. 3. Adjust Reactant Feed: Reduce the concentration of o-xylene in the feed stream.
Hot Spot Formation in the Reactor 1. Poor Heat Dissipation: Inefficient removal of the exothermic heat of reaction can lead to localized high-temperature zones. 2. High Catalyst Loading in a Concentrated Area: Uneven packing of the catalyst bed can create regions of high catalytic activity and heat generation.1. Improve Heat Transfer: Ensure proper functioning of the cooling system and consider using a reactor with better heat transfer characteristics. 2. Dilute Catalyst Bed: Mix the catalyst with an inert material to improve heat distribution.
Increased Pressure Drop Across the Catalyst Bed 1. Catalyst Fines: Formation of fine particles due to catalyst attrition can block the gas flow path. 2. Catalyst Bed Compaction: The catalyst bed may have settled over time, reducing the void space.1. Use Mechanically Stronger Catalyst: Select a catalyst with higher attrition resistance. 2. Screen for Fines: Remove any fine particles from the catalyst before loading it into the reactor. 3. Repack the Reactor: If compaction has occurred, the reactor will need to be repacked.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the optimization of catalyst loading for this compound synthesis.

1. What is the typical catalyst used for this compound synthesis?

The most common catalyst system for the industrial production of this compound is vanadium pentoxide (V2O5) supported on anatase titanium dioxide (TiO2). This catalyst is often modified with various promoters to enhance its activity, selectivity, and stability.

2. How does catalyst loading affect the synthesis of this compound?

Catalyst loading is a critical parameter that directly influences the conversion of the reactant (o-xylene or naphthalene) and the selectivity towards this compound. An optimal catalyst loading ensures sufficient active sites for the reaction to proceed efficiently without promoting unwanted side reactions.

3. What are the key parameters to consider when optimizing catalyst loading?

When optimizing catalyst loading, it is essential to consider the interplay between several parameters, including:

  • Reaction Temperature: The activity of the catalyst is highly temperature-dependent.

  • Gas Hourly Space Velocity (GHSV): This parameter relates the volumetric flow rate of the reactant gas to the volume of the catalyst bed and affects the residence time of the reactants.

  • o-xylene Concentration: The concentration of the reactant in the feed can impact both conversion and selectivity.

4. What is a typical temperature range for this compound synthesis?

The synthesis of this compound is typically carried out in a temperature range of 350-410 °C. The optimal temperature will depend on the specific catalyst formulation, reactor design, and other process conditions.

Experimental Protocols

A detailed methodology for a typical catalyst loading optimization experiment.

Objective: To determine the optimal catalyst loading for maximizing the yield of this compound.

Materials:

  • Vanadium pentoxide/titanium dioxide (V2O5/TiO2) catalyst

  • o-xylene

  • Inert gas (e.g., nitrogen)

  • Fixed-bed reactor system with temperature and flow control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation and Characterization:

    • Synthesize or procure the V2O5/TiO2 catalyst.

    • Characterize the catalyst for its physical and chemical properties (e.g., surface area, pore volume, crystal structure).

  • Reactor Loading:

    • Load a precisely weighed amount of the catalyst into the fixed-bed reactor. Ensure uniform packing to avoid channeling.

    • For experiments with varying catalyst loading, the amount of catalyst is systematically changed while keeping the total bed volume constant by diluting with an inert material if necessary.

  • Reaction Setup:

    • Assemble the reactor system and ensure all connections are leak-proof.

    • Establish a stable flow of inert gas through the reactor.

  • Reaction Conditions:

    • Heat the reactor to the desired reaction temperature (e.g., 380 °C).

    • Introduce a feed stream of o-xylene and air at a controlled flow rate and concentration.

    • Monitor the reaction temperature and pressure throughout the experiment.

  • Product Analysis:

    • Collect the reactor effluent at regular intervals.

    • Analyze the product stream using a gas chromatograph (GC) to determine the concentrations of this compound, o-xylene, and any byproducts.

  • Data Analysis:

    • Calculate the conversion of o-xylene, the selectivity to this compound, and the yield of this compound for each catalyst loading.

    • Plot the yield of this compound as a function of catalyst loading to identify the optimal loading.

Visualizations

Diagrams illustrating key workflows and relationships in the optimization of catalyst loading for this compound synthesis.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase A Catalyst Synthesis & Characterization B Reactor Loading (Varying Catalyst Amount) A->B C Set Reaction Conditions (Temp, Flow Rate) B->C D Introduce Reactant Feed (o-xylene + Air) C->D E Product Collection & GC Analysis D->E F Data Calculation (Conversion, Selectivity, Yield) E->F G Identify Optimal Catalyst Loading F->G

Caption: Experimental workflow for optimizing catalyst loading.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Low Phthalic Anhydride Yield Cause1 Suboptimal Catalyst Loading Start->Cause1 Cause2 Inadequate Temperature Start->Cause2 Cause3 Catalyst Deactivation Start->Cause3 Sol1 Vary Catalyst Amount Cause1->Sol1 Sol2 Screen Temperatures Cause2->Sol2 Sol3 Regenerate/Replace Catalyst Cause3->Sol3

Validation & Comparative

Phthalic Anhydride vs. Pyromellitic Dianhydride: A Comparative Guide for Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A critical divergence in functionality defines the roles of phthalic anhydride (B1165640) (PA) and pyromellitic dianhydride (PMDA) in polyimide synthesis. While both are aromatic anhydrides, their distinct molecular structures dictate their suitability for creating high-performance polymers. PMDA serves as a fundamental building block for high molecular weight polyimides, whereas PA acts as a chain terminator, offering a means to control molecular weight and enhance processability.

This guide provides a comprehensive comparison of phthalic anhydride and pyromellitic dianhydride in the context of polyimide synthesis, tailored for researchers, scientists, and professionals in drug development. We will delve into the structural differences, their impact on polymer properties, and provide experimental data and protocols to illustrate these distinctions.

The Decisive Factor: Molecular Functionality

The core difference between PA and PMDA lies in their functionality—the number of reactive sites available for polymerization. Pyromellitic dianhydride is a dianhydride, possessing two anhydride groups, which allows it to react with diamines in a polycondensation reaction to form long, linear polyimide chains. This tetrafunctionality is essential for achieving the high molecular weights responsible for the exceptional thermal and mechanical properties of high-performance polyimides.[1]

In contrast, this compound is a monoanhydride in the context of linear polymer chain extension. With only one anhydride group, it can react with a diamine at one end, but it cannot propagate the polymer chain further. Consequently, PA is not used to synthesize high molecular weight polyimides on its own but is instead employed as an end-capping agent . By introducing PA into the polymerization reaction, the growth of polyimide chains is terminated, allowing for precise control over the polymer's molecular weight.[2][3][4]

logical_relationship cluster_Monomers Monomer Selection cluster_Polymerization Polymerization Outcome PMDA Pyromellitic Dianhydride (PMDA) (Dianhydride) High_MW_PI High Molecular Weight Linear Polyimide PMDA->High_MW_PI Chain Propagation PA This compound (PA) (Monoanhydride) Controlled_MW_PI Controlled Molecular Weight End-Capped Polyimide PA->Controlled_MW_PI Chain Termination (End-Capping)

Impact on Polyimide Properties: A Comparative Analysis

The choice between using PMDA exclusively for high molecular weight polymer formation and incorporating PA for end-capping has a significant impact on the final properties of the polyimide.

PropertyHigh Molecular Weight Polyimide (PMDA-based)Controlled Molecular Weight Polyimide (PA End-Capped)
Thermal Stability (Tg) Very High (e.g., >350 °C for PMDA-ODA)[5]Generally Lowered
Mechanical Strength ExcellentGenerally Reduced
Solubility Often Insoluble in Organic SolventsImproved Solubility
Processability Difficult to ProcessEnhanced Processability (Melt-processable)
Melt Viscosity Very HighLowered

Thermal Stability: High molecular weight polyimides derived from PMDA, such as the well-characterized PMDA-ODA (pyromellitic dianhydride-oxydianiline), are renowned for their exceptional thermal stability, with glass transition temperatures (Tg) often exceeding 350°C.[5] The introduction of this compound as an end-capper disrupts the long-chain structure, which can lead to a reduction in the overall thermal stability of the polymer. However, for certain applications, the resulting thermal properties are still sufficient. For instance, a copolyimide end-capped with this compound exhibited a high glass transition temperature of 306°C.[2]

Mechanical Properties: The long, entangled chains of high molecular weight PMDA-based polyimides contribute to their outstanding mechanical strength and toughness. End-capping with PA to produce lower molecular weight polymers generally leads to a decrease in these properties.

Solubility and Processability: A significant challenge with high molecular weight aromatic polyimides is their poor solubility in common organic solvents and their high melt viscosities, making them difficult to process.[2] End-capping with this compound is a common strategy to improve both solubility and melt processability. By limiting the molecular weight, the resulting polyimides are more amenable to solution-based processing or melt fabrication techniques. Studies have shown that the incorporation of PA as an end-capping agent can significantly improve the solubility of polyimides in organic solvents.[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the synthesis of a high molecular weight PMDA-based polyimide and a this compound end-capped polyimide.

Synthesis of High Molecular Weight PMDA-ODA Polyimide

This two-step process involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

1. Poly(amic acid) Synthesis:

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve 4,4'-oxydianiline (B41483) (ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred ODA solution at room temperature.

  • Continue stirring under a nitrogen atmosphere for several hours until a viscous poly(amic acid) solution is formed.[6][7]

2. Thermal Imidization:

  • Cast the poly(amic acid) solution onto a glass substrate to form a film of uniform thickness.

  • Heat the film in a vacuum or inert atmosphere oven using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to effect the conversion of the poly(amic acid) to the polyimide.[6]

experimental_workflow_pmda Monomers PMDA + ODA in DMAc/NMP PAA_Formation Poly(amic acid) Formation (Stirring at RT) Monomers->PAA_Formation Casting Film Casting PAA_Formation->Casting Imidization Thermal Imidization (Staged Heating) Casting->Imidization PI_Film High MW PMDA-ODA Polyimide Film Imidization->PI_Film

Synthesis of this compound End-Capped Polyimide

The procedure is similar to the high molecular weight synthesis, with the addition of this compound to control the molecular weight.

1. Poly(amic acid) Synthesis with End-Capping:

  • Dissolve the diamine (e.g., ODA) in a suitable solvent (e.g., DMAc) in a nitrogen-purged flask.

  • Calculate the desired molecular weight and determine the molar ratio of dianhydride (e.g., PMDA), diamine, and this compound (PA). The amount of PA will determine the final molecular weight.

  • Add the PMDA to the diamine solution and stir to form the poly(amic acid).

  • After a set time, add the calculated amount of this compound to the reaction mixture to cap the growing polymer chains.[2][3]

  • Continue stirring to ensure complete reaction.

2. Imidization:

  • The imidization process can be carried out thermally, as described above, or chemically by adding dehydrating agents like a mixture of acetic anhydride and pyridine (B92270) to the poly(amic acid) solution.[8]

experimental_workflow_pa Monomers PMDA + ODA + PA in DMAc/NMP PAA_Formation Poly(amic acid) Formation Monomers->PAA_Formation End_Capping End-Capping with PA PAA_Formation->End_Capping Imidization Thermal or Chemical Imidization End_Capping->Imidization PI_Product Controlled MW PA End-Capped Polyimide Imidization->PI_Product

Conclusion

In the realm of polyimide synthesis, this compound and pyromellitic dianhydride are not interchangeable alternatives but rather serve distinct and complementary roles. PMDA is the workhorse monomer for constructing robust, high-performance polyimides with exceptional thermal and mechanical properties. This compound, with its monofunctional nature for linear polymerization, provides a valuable tool for molecular weight control, enabling the synthesis of more processable polyimides with tailored properties. The choice between these two reagents ultimately depends on the desired balance of performance characteristics and processability for the target application. For researchers and professionals in materials science and drug development, understanding this fundamental difference is key to designing and synthesizing polyimides with the specific properties required for their advanced applications.

References

A Comparative Guide to the Esterification Kinetics of Phthalic Anhydride and Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the esterification kinetics of two commonly used cyclic anhydrides, phthalic anhydride (B1165640) and succinic anhydride. The information presented is collated from various experimental studies to offer a comprehensive overview of their reactivity with different alcohols under various catalytic conditions. This document is intended to aid researchers in selecting the appropriate anhydride for their specific synthesis needs and in understanding the kinetic parameters that govern these reactions.

Executive Summary

The esterification of cyclic anhydrides is a fundamental reaction in organic synthesis, crucial for the production of a wide array of esters used as plasticizers, solvents, and pharmaceutical intermediates. The reaction typically proceeds in two steps: a rapid, non-catalytic formation of a monoester, followed by a slower, often catalyzed, second esterification to form the diester.

This guide reveals that while both phthalic and succinic anhydrides follow this general mechanism, their reaction kinetics exhibit notable differences influenced by the structure of the anhydride, the alcohol used, and the catalytic system employed. Phthalic anhydride, with its rigid aromatic structure, and succinic anhydride, a more flexible aliphatic anhydride, display distinct reactivity profiles.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for the esterification of this compound and succinic anhydride with various alcohols, as reported in the scientific literature. Direct comparison should be made with caution, as experimental conditions can vary significantly between studies.

Table 1: Esterification Kinetics of this compound

AlcoholCatalystReaction Order (w.r.t. Monoester)Rate Constant (k)Activation Energy (Ea)Reference
n-Heptyl alcoholSulfuric acid1--[1]
n-Nonyl alcoholSulfuric acid1--[1]
n-Undecyl alcoholSulfuric acid1Values reported at different temperatures-[1][2]
Allyl alcoholp-Toluenesulfonic acid20.0094 L²/(mol²·min) at 393 K35.24 kJ/mol[3]
Allyl alcoholNone20.0019 L²/(mol²·min) at 393 K65.13 kJ/mol[3]
2-EthylhexanolSulfuric acid1Values reported at different temperatures and catalyst concentrations-[4][5]
Methanol (B129727)None (in microreactor)-2.42 x 10⁻⁶ M⁻¹s⁻¹ (90 bar)~0 cm³mol⁻¹ (Activation Volume)[6]
n-ButanolSulfamic acid---[7]

Table 2: Esterification Kinetics of Succinic Anhydride

AlcoholCatalystReaction OrderRate Constant (k)Activation Energy (Ea)Reference
MethanolSulfuric acid1 (w.r.t. each component for diester formation)--[8]
EthanolAmberlyst-15---[9][10]
p-Cresol (B1678582)Al³⁺-montmorillonite2--[11]

Discussion of Kinetic Findings

The collected data indicate that the esterification of the monoester derived from this compound often follows first-order kinetics with respect to the monoester concentration and is independent of the alcohol concentration.[1][4][12] In contrast, the esterification of the monoallyl phthalate (B1215562) was found to be second order with respect to the monoester.[3]

For succinic anhydride, the esterification with methanol to form dimethyl succinate (B1194679) was reported to follow a first-order rate expression with respect to each component.[8] Another study on the esterification of succinic anhydride with p-cresol found the reaction to follow second-order kinetics.[11]

The use of catalysts, such as sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts, significantly enhances the reaction rates for both anhydrides.[1][3][4][7][8][11] Notably, the activation energy for the catalyzed esterification of the monoallyl phthalate is significantly lower than the uncatalyzed reaction, highlighting the catalyst's role in providing a lower energy pathway.[3]

Experimental Methodologies

The kinetic data presented in this guide were obtained through a variety of experimental setups and analytical techniques. A generalized protocol for studying the esterification kinetics of cyclic anhydrides is outlined below.

Generalized Experimental Protocol for Esterification Kinetics
  • Reactor Setup : The reactions are typically carried out in an isothermal, stirred batch or semi-batch reactor.[1][4] The reactor is equipped with a thermometer, a sampling port, a condenser (often with an azeotropic head to remove water), and a stirrer.[1][7]

  • Reactants and Catalyst : this compound or succinic anhydride is reacted with a chosen alcohol. The initial molar ratio of alcohol to anhydride is a key experimental parameter.[1] A catalyst, such as sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst, is added at a specific concentration.[1][3][7]

  • Reaction Conditions : The reaction is conducted at a constant, controlled temperature.[1] Samples are withdrawn from the reactor at regular time intervals to monitor the progress of the reaction.

  • Analysis : The concentration of the reactants and products in the collected samples is determined. This is often achieved by measuring the acid value of the reaction mixture through titration with a standard solution of sodium hydroxide.[4] In some cases, gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be used for more detailed analysis of the components.

  • Data Analysis : The conversion of the anhydride or the formation of the ester is plotted against time. From this data, the reaction order is determined, and the reaction rate constant (k) is calculated using the appropriate integrated rate law.[1][3] The effect of temperature on the rate constant is studied to determine the activation energy (Ea) using the Arrhenius equation.[1][3]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the esterification kinetics of cyclic anhydrides.

Esterification_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reactants Reactants (Anhydride, Alcohol) Reactor Isothermal Stirred Reactor Reactants->Reactor Catalyst Catalyst Catalyst->Reactor Sampling Periodic Sampling Reactor->Sampling Constant Temperature Titration Acid Value Titration Sampling->Titration Chromatography GC/HPLC Analysis Sampling->Chromatography Kinetics Kinetic Modeling (Rate Constant, Reaction Order) Titration->Kinetics Chromatography->Kinetics Arrhenius Arrhenius Plot (Activation Energy) Kinetics->Arrhenius Varying Temperature

Caption: Generalized workflow for studying esterification kinetics.

Conclusion

The esterification kinetics of this compound and succinic anhydride are influenced by a combination of structural factors, reaction conditions, and the presence of catalysts. This compound esterification has been more extensively studied, with data available for a wider range of alcohols and conditions. The reaction of its monoester typically follows first-order kinetics. Data for succinic anhydride is less abundant in the reviewed literature, but it is evident that its reactivity pattern can differ, with both first and second-order kinetics being reported. For researchers, the choice between these anhydrides will depend on the desired ester, the specific alcohol, and the process conditions. This guide provides a foundational understanding of their kinetic behavior to inform such decisions.

References

Validating the Purity of Synthesized Phthalic Anhydride Derivatives: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical step in the synthesis of phthalic anhydride (B1165640) derivatives, particularly for their application in pharmaceuticals and fine chemicals. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for this purpose, offering high precision and suitability for a wide range of non-volatile and thermally sensitive compounds. This guide provides an objective comparison between HPLC and other analytical techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate validation strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a broad spectrum of compounds.[1] It is particularly well-suited for the analysis of non-volatile and thermally labile molecules, which is often the case for phthalic anhydride derivatives.[1][2] The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1]

A reversed-phase HPLC method using a C18 column is a common and effective approach for analyzing this compound and its derivatives.[3][4] This method offers excellent resolution and sensitivity for detecting various potential impurities.[3]

Alternative and Complementary Analytical Techniques

While HPLC is a powerful tool, other techniques can be employed for purity validation, often in a complementary capacity.

  • Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1][2] For less volatile compounds, derivatization might be necessary to enhance their volatility.[1] GC can be particularly valuable for detecting volatile impurities that may not be readily observed by HPLC.[1]

  • Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and can confirm the purity of synthesized compounds.[5] It is a simpler and more rapid technique compared to HPLC and GC.

  • Spectroscopic Methods (IR and NMR): Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the structure of synthesized compounds.[5] While not typically used for quantitative purity analysis, they are essential for confirming the identity of the desired product and any isolated impurities.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC should be guided by the specific analytical needs and the likely impurity profile of the substance.[1] HPLC is generally the preferred primary technique for release testing and stability studies of this compound derivatives due to its versatility and high precision.[1][2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Non-volatile and thermally labile/unstable compounds.[1][2]Volatile and thermally stable compounds.[1][2]
Sample Preparation Generally simpler for solid samples that are readily soluble.[2]May require derivatization for non-volatile compounds to increase volatility.[1]
Operating Temperature Typically ambient temperature (20-40°C).[6]High temperatures (150-300°C) are required for volatilization.[6]
Analysis Speed Generally 10-60 minutes per run.[6][7]Faster for simple mixtures, often within minutes or even seconds.[6][7]
Separation Efficiency Good separation efficiency and resolution.[6]Higher separation efficiency, producing narrower and sharper peaks.[6]
Cost More expensive due to high-pressure pumps and costly solvents.[6][7]Generally more cost-effective.[7]
Performance Characteristics

The validation of an analytical method ensures that the data generated is reliable, precise, and accurate.[8] Key performance characteristics for HPLC and GC methods are summarized below.

Performance CharacteristicHPLCGC
Linearity (R²) > 0.999[1]> 0.995[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]95.0 - 105.0%[1]
Precision (%RSD) < 2.0%[1]< 5.0%[1]
Limit of Detection (LOD) Low (ng range)[1]Moderate (pg to ng range)[1]
Limit of Quantitation (LOQ) Low (ng range)[1]Moderate (pg to ng range)[1]
Robustness Generally robust to small changes in mobile phase, pH, and temperature.[1]Can be sensitive to changes in carrier gas flow and oven temperature.[1]

Experimental Protocols

HPLC Method for Purity Analysis of this compound Derivatives

This protocol describes a general reversed-phase HPLC method for the purity analysis of this compound derivatives.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size.[3]
Mobile Phase A: 0.1% Phosphoric acid in Water B: Acetonitrile.[3][4]
Gradient 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B.[3]
Flow Rate 1.0 mL/min.[3]
Column Temperature 30-37 °C.[9]
Detection UV at 230 nm.[9]
Injection Volume 10-20 µL.[3]

2. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg/mL of the synthesized this compound derivative in a suitable solvent (e.g., Acetonitrile/Water).[3]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[10]

3. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • The purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography (GC) Method for Volatile Impurities

This protocol provides a general overview of a GC method for analyzing volatile impurities.

1. Chromatographic Conditions:

ParameterCondition
Column Capillary column (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen.[7]
Inlet Temperature 250 °C
Oven Temperature Program Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

2. Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • For trace analysis of residual solvents, headspace GC is often employed.

Visualizations

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_report Result Sample Synthesized Derivative Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter Sample (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram GC GC System GC->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for Purity Validation of this compound Derivatives.

Method_Comparison cluster_hplc HPLC cluster_gc GC Analyte This compound Derivative (Purity Analysis) HPLC_Adv Advantages: - Broad Applicability - Non-volatile & Thermally Labile - High Precision Analyte->HPLC_Adv GC_Adv Advantages: - High Separation Efficiency - Fast Analysis - Cost-Effective Analyte->GC_Adv HPLC_Disadv Disadvantages: - Slower Analysis Time - Higher Cost GC_Disadv Disadvantages: - For Volatile & Thermally Stable Compounds - Potential for Thermal Degradation

Caption: Comparison of HPLC and GC for Purity Analysis.

References

A Comparative Guide to Industrial Phthalic Anhydride Production Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalic anhydride (B1165640) (PA) is a cornerstone organic chemical intermediate, indispensable for the large-scale production of plasticizers, unsaturated polyester (B1180765) resins, and alkyd resins used in coatings.[1] Its synthesis is a mature industrial process, dominated by the catalytic vapor-phase oxidation of two primary feedstocks: o-xylene (B151617) and naphthalene (B1677914). This guide provides an objective comparison of these industrial processes, supported by key performance data and detailed methodologies, to inform researchers and professionals in chemical and materials science.

Process Performance Comparison

The choice between o-xylene and naphthalene as a feedstock has historically been driven by price and availability, with o-xylene now accounting for approximately 90% of global PA production.[2][3] The two feedstocks are typically paired with different reactor technologies—o-xylene with fixed-bed reactors and naphthalene with fluidized-bed reactors—although variations exist.[4][5]

Quantitative Performance Data

The following table summarizes key quantitative metrics for the different industrial processes for phthalic anhydride production.

Parametero-Xylene Process (Fixed-Bed)Naphthalene Process (Fluidized-Bed/Fixed-Bed)
Typical Feedstock Purity 95-98% o-xylene[4][6]Lower grades can be used; requires low levels of phenols, bases, and indole.[7][8]
Typical Reactor Type Multi-tubular Fixed-BedFluidized-Bed or Fixed-Bed[5][9]
Catalyst Vanadium Pentoxide (V₂O₅) on Titanium Dioxide (TiO₂) support[2]Vanadium Pentoxide (V₂O₅) on Silica (SiO₂) support[9]
Operating Temperature 380 - 425 °C[2][9]340 - 385 °C (Fluidized-Bed)[9]
Operating Pressure Ambient to 3 atm[10]Ambient[11]
Typical Weight Yield ~109 kg PA / 100 kg o-xylene (1.09 wt/wt)[9]90 - 97 kg PA / 100 kg naphthalene (0.90-0.97 wt/wt)[5][9]
Catalyst Lifetime ~2 - 5 years[12]Increased duration with spherical catalysts, but specific lifetime not detailed.[13]
Typical Plant Capacity 75,000 - 130,000 tonnes/year[1][4]Varies, historically significant but less common for new builds.
Key Byproducts Maleic anhydride, citraconic acid, benzoic acid, CO, CO₂[6][14]1,4-Naphthoquinone, maleic anhydride, CO, CO₂[8]

Process Methodologies and Experimental Protocols

The industrial production of this compound via vapor-phase catalytic oxidation involves several key stages, from feed preparation to final purification.

o-Xylene Oxidation Process (Fixed-Bed Reactor)

The dominant modern method for PA production involves the oxidation of o-xylene in a multi-tubular fixed-bed reactor.

Process Steps:

  • Feed Preparation: Filtered air is compressed to approximately 3 atm and preheated.[6] Liquid o-xylene (typically 95-98% purity) is vaporized and injected into the hot air stream.[4] The concentration of o-xylene is strictly maintained below its lower explosive limit (around 1 mol%) for safety.[15]

  • Catalytic Oxidation: The gaseous mixture enters the tubes of a multi-tubular reactor, which are packed with a V₂O₅/TiO₂ catalyst. The highly exothermic reaction occurs as the gas flows through the catalyst bed.

  • Heat Removal: The immense heat of reaction is removed by a molten salt bath (a eutectic mixture of potassium nitrate (B79036) and sodium nitrite) that circulates on the shell side of the reactor. This heat is typically used to generate high-pressure steam, integrating energy recovery into the process.[15]

  • Product Recovery: The reactor effluent gas, containing crude PA, byproducts, and unreacted gases, is cooled. The crude PA is then solidified (desublimated) on the cooled surfaces of "switch condensers." These condensers operate in a cycle: one is in a cooling/desublimation phase, another is in a heating/melting phase to recover the liquid crude PA, and a third is on standby.[14]

  • Purification: The molten crude PA is first subjected to a heat treatment step to dehydrate any phthalic acid that may have formed. It is then purified via vacuum distillation to remove lighter byproducts (like maleic anhydride) and heavier impurities, achieving a final purity of over 99.8%.[4]

Naphthalene Oxidation Process (Fluidized-Bed Reactor)

The older process, which still accounts for a fraction of production, utilizes naphthalene, often in a fluidized-bed reactor which can handle less pure feedstock.

Experimental Protocol (Laboratory Scale): A laboratory-scale setup can be used to demonstrate the catalytic oxidation of naphthalene.

  • Catalyst Preparation: Pumice particles (approx. 3 mm) are impregnated with a hot, concentrated solution of ammonium (B1175870) vanadate. The impregnated pumice is dried and then heated to 400°C until it turns a reddish-brown color, forming the V₂O₅ catalyst on a support.

  • Apparatus Setup: Naphthalene is placed in a heated flask (maintained at 110°C) to melt it. A stream of moist air is passed through the molten naphthalene to create a vapor mixture. The presence of water vapor is important for the oxidation. The ratio of air to naphthalene must be controlled to avoid forming an explosive mixture.

  • Reaction: The air-naphthalene vapor mixture is passed through a heated catalyst tube (e.g., 5 cm diameter) packed with the prepared catalyst, maintained at a reaction temperature of 450°C.

  • Product Collection: The product stream exiting the reactor is cooled. This compound crystals will form and can be collected in a receiver. For complete collection, especially of fine particles, an electrostatic precipitator (Cottrell precipitator) is highly effective.

Process Flow Visualizations

The following diagrams illustrate the logical workflows for the two primary this compound production processes.

G cluster_feed Feed Preparation cluster_reaction Reaction Section cluster_separation Separation & Purification Air Air Compressor Compressor Air->Compressor Heater Air Heater Compressor->Heater Mixer Mixer Heater->Mixer oXylene o-Xylene Storage Vaporizer Vaporizer oXylene->Vaporizer Vaporizer->Mixer Reactor Fixed-Bed Reactor (Molten Salt Cooled) Mixer->Reactor o-Xylene + Air Condensers Switch Condensers Reactor->Condensers Crude PA Gas HeatTreat Heat Treatment Condensers->HeatTreat Liquid Crude PA Condensers->anet Off-Gas Distillation Vacuum Distillation HeatTreat->Distillation Product High-Purity PA Distillation->Product Distillation->bnet Byproducts

Caption: Workflow for this compound production from o-Xylene.

G cluster_feed Feed Preparation cluster_reaction Reaction Section cluster_separation Separation & Purification Air Air Compressor Compressor Air->Compressor Reactor Fluidized-Bed Reactor (Internal Cooling Coils) Compressor->Reactor Naphthalene Molten Naphthalene Storage Naphthalene->Reactor Sprayed In Cyclone Cyclone Separator Reactor->Cyclone Crude PA Gas + Catalyst Fines Cyclone->Reactor Recycled Catalyst Condensers Switch Condensers Cyclone->Condensers Distillation Vacuum Distillation Condensers->Distillation Crude PA Condensers->anet Off-Gas Product Pure PA Distillation->Product

Caption: Workflow for this compound production from Naphthalene.

References

A Comparative Guide to the Reactivity of Phthalic Anhydride and Other Cyclic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relative reactivity of cyclic anhydrides is crucial for optimizing reaction conditions and predicting product formation. This guide provides an objective comparison of the reactivity of phthalic anhydride (B1165640) with other common cyclic anhydrides, supported by available experimental data.

Introduction to Cyclic Anhydride Reactivity

The reactivity of a cyclic anhydride is primarily governed by the electrophilicity of its carbonyl carbons and the stability of the anhydride ring. Factors influencing this include ring strain, the electronic effects of substituents on the ring, and the nature of the attacking nucleophile. Common reactions of cyclic anhydrides involve nucleophilic acyl substitution, where the anhydride ring is opened by a nucleophile such as water (hydrolysis), an alcohol (alcoholysis), or an amine (aminolysis).

General Reactivity Trends

Based on available literature, a general qualitative trend for the reactivity of common cyclic anhydrides can be observed. For instance, in reactions with hydrogen sulfide, the reactivity order has been reported as: maleic anhydride > succinic anhydride > hexahydrophthalic anhydride > this compound.[1] In the context of esterification for wood modification, the moldability, which can be correlated with reactivity, follows the order: succinic anhydride > maleic anhydride > this compound.[2]

Comparative Reactivity in Key Reactions

Aminolysis

The reaction of cyclic anhydrides with amines is a fundamental process in the synthesis of amides and imides. A study comparing the aminolysis of phthalic and succinic anhydrides with a range of primary and secondary amines in water revealed that the reactions were first order in both the anhydride and the neutral amine concentrations.[3] The sensitivity of the reaction rate to the basicity of weakly basic amines was found to be very similar for both phthalic and succinic anhydrides, with Brønsted β values of 0.78 ± 0.06 and 0.78 ± 0.07, respectively.[3] This suggests a comparable mechanism and reactivity under these conditions.

Table 1: Brønsted β Values for the Aminolysis of Phthalic and Succinic Anhydrides with Weakly Basic Amines [3]

AnhydrideBrønsted β Value
This compound0.78 ± 0.06
Succinic Anhydride0.78 ± 0.07
Hydrolysis

The hydrolysis of cyclic anhydrides to their corresponding dicarboxylic acids is a critical reaction, often influencing the stability and handling of these reagents. While comprehensive side-by-side kinetic data for the hydrolysis of phthalic, maleic, and succinic anhydrides under identical conditions is scarce, individual studies provide insights into their relative stabilities.

The hydrolysis of this compound has been studied, and it is known to be accelerated by bases.[4] A study on the hydrolysis of various cyclic anhydrides for pH-triggered gelation indicated that the rate of hydrolysis can be tuned by the anhydride structure.[3] Generally, anhydrides with more strained rings or those with electron-withdrawing groups exhibit faster hydrolysis rates.

Alcoholysis

The reaction of cyclic anhydrides with alcohols to form monoesters is a widely utilized transformation in organic synthesis and polymer chemistry. Kinetic studies have been performed on the esterification of this compound with various alcohols, often demonstrating a two-step process where the formation of the monoester is significantly faster than the subsequent formation of the diester.[5]

A direct quantitative comparison of the alcoholysis rates of this compound with other cyclic anhydrides like maleic and succinic anhydride is not well-documented in a single study. However, the principles of electrophilicity and steric hindrance apply. It is generally expected that less sterically hindered and more electronically activated anhydrides will react more rapidly with alcohols.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for studying the kinetics of cyclic anhydride reactions.

General Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis prep_anhydride Prepare Anhydride Solution thermostat Thermostatted Reaction Vessel prep_anhydride->thermostat prep_nucleophile Prepare Nucleophile Solution prep_nucleophile->thermostat initiate Initiate Reaction by Mixing thermostat->initiate monitor Monitor Reaction Progress (e.g., Spectroscopy, Titration) initiate->monitor data_collection Collect Data vs. Time monitor->data_collection kinetic_analysis Kinetic Analysis (e.g., Plotting, Rate Constant Calculation) data_collection->kinetic_analysis

Caption: Generalized workflow for studying the kinetics of cyclic anhydride reactions.

Protocol for Monitoring Anhydride Hydrolysis via Titration

This method relies on quantifying the carboxylic acid produced over time.

  • Materials : Cyclic anhydride, pH-stat or autotitrator, standardized sodium hydroxide (B78521) (NaOH) solution, reaction vessel with a stirrer, constant temperature water bath, and an appropriate solvent (e.g., deionized water or an aqueous-organic mixture).

  • Procedure :

    • Dissolve a known amount of the cyclic anhydride in the chosen solvent within the thermostatted reaction vessel.

    • Set the pH-stat to a constant pH value.

    • As hydrolysis proceeds, the generated dicarboxylic acid will lower the pH. The autotitrator will add the standardized NaOH solution to maintain the set pH.

    • Record the volume of NaOH solution added as a function of time.

    • The rate of hydrolysis can be determined from the rate of consumption of the NaOH solution.

Signaling Pathway of Nucleophilic Acyl Substitution on a Cyclic Anhydride

G anhydride Cyclic Anhydride (Electrophile) intermediate Tetrahedral Intermediate anhydride->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., H2O, ROH, RNH2) nucleophile->intermediate product Ring-Opened Product (e.g., Dicarboxylic Acid, Monoester, Amide) intermediate->product Ring Opening

Caption: General mechanism for the nucleophilic ring-opening of a cyclic anhydride.

Conclusion

This compound is a versatile and widely used cyclic anhydride. Its reactivity is generally lower than that of more strained or electronically activated anhydrides like maleic anhydride, but comparable to less strained anhydrides like succinic anhydride in certain reactions such as aminolysis. The choice of a specific cyclic anhydride for a particular application will depend on the desired reactivity, the nature of the nucleophile, and the specific reaction conditions. Further side-by-side kinetic studies under standardized conditions would be beneficial for a more precise quantitative comparison.

References

A Comparative Performance Analysis of Phthalic Anhydride-Based and Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plasticizers are essential additives incorporated into polymers, most notably polyvinyl chloride (PVC), to enhance their flexibility, durability, and processability. For decades, phthalic anhydride-based plasticizers, such as dioctyl phthalate (B1215562) (DOP) and di(2-ethylhexyl) phthalate (DEHP), have dominated the market due to their cost-effectiveness and versatile performance.[1][2] However, growing concerns over their potential adverse effects on human health and the environment have catalyzed a significant shift towards the development and adoption of safer, more sustainable alternatives.[1][3][4] This has led to the rise of bio-based plasticizers, which are derived from renewable resources like vegetable oils, starches, and citric acid.[5][6]

This guide provides an objective comparison of the performance of traditional this compound-based plasticizers and emerging bio-based alternatives. The evaluation is supported by experimental data focusing on key performance indicators, including mechanical properties, thermal stability, and migration resistance, to assist researchers and drug development professionals in making informed material selection decisions.

Data Presentation: A Quantitative Comparison

The efficacy of a plasticizer is determined by its ability to impart desired properties to the polymer matrix. The following tables summarize quantitative data from various studies, offering a direct comparison between phthalate-based and various bio-based plasticizers.

Table 1: Mechanical Properties of Plasticized PVC

Mechanical properties such as tensile strength and elongation at break are crucial indicators of a material's flexibility and durability. The data below presents a comparison of PVC plasticized with different types of plasticizers.

Plasticizer TypeSpecific PlasticizerConcentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
Phthalate-Based Dioctyl Phthalate (DOP)40~22.90-[7]
Dioctyl Phthalate (DOP)---[8]
Di-isononyl phthalate (DINP)50~19~250[9]
Bio-Based Epoxidized Soybean Oil (ESO)40-Superior to DOP/PVC[8][10]
Acetyl Tributyl Citrate (ATBC)40-Superior to DOP/PVC[8]
Cardanol-based (ECGE)40~24.38Better than DOP[7]
Succinic acid-based50~19~250[9]
Isosorbide (B1672297) di-epoxidized oleate (B1233923) (IDEO-10)-64% increase vs. DOP-[11]
Di-n-butyl sebacate (B1225510) (DBS)5015.7350[9]

*phr: parts per hundred parts of resin

Table 2: Thermal Stability of Plasticizers

Thermal stability is critical for the processing and service life of plasticized materials. The 5% weight loss temperature (Td5%) is a common metric used to evaluate this property through thermogravimetric analysis (TGA).

Plasticizer TypeSpecific Plasticizer5% Weight Loss Temperature (°C)Reference(s)
Phthalate-Based Dioctyl Phthalate (DOP)Lower than ESO/PVC[12]
Bio-Based Epoxidized Soybean Oil (ESO)Higher than DOP/PVC[7][12]
Acetyl Tributyl Citrate (ATBC)Lower than DOP/PVC[12]
Cardanol-based (ECGE)T10% increased by 27.77°C vs. DOP[7]
Succinic acid-based ester mixture227.8 (in air)[9]
Isosorbide-basedHigher than commercial plasticizers[13]
Table 3: Migration Resistance of Plasticizers

Plasticizer migration can lead to a loss of flexibility and contamination of the surrounding environment. Lower weight loss in extraction tests indicates better permanence.

| Plasticizer Type | Specific Plasticizer | Solvent | Weight Loss (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Phthalate-Based | Dioctyl Phthalate (DOP) | - | Prone to migration |[14][15] | | Bio-Based | Epoxy fatty acid methyl ester (EFAME) | - | 2.95 (after 1360 min at 85°C) |[16] | | | Cardanol acetate (B1210297) (CA) | - | 1.06 (after 1360 min at 85°C) |[16] | | | Citroflex™ (Citrate Esters) | - | Reduced migration rate |[17] | | | Isosorbide di-epoxidized oleate (IDEO-10) | 3 polar conditions | Significantly lower than DOP |[11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are standard protocols for key experiments.

Protocol 1: Mechanical Properties Evaluation (Tensile Testing)

This protocol is based on the ASTM D2284 standard test method for determining the tensile properties of flexible PVC.[18][19]

  • Sample Preparation: PVC formulations are prepared by mixing PVC resin with varying concentrations of the plasticizer being evaluated (e.g., 30, 40, 50 phr). The mixture is then processed, typically through milling and compression molding, to form standardized sheets of a specific thickness.[18]

  • Conditioning: The molded sheets are conditioned in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours to ensure consistent results.[18]

  • Testing:

    • Dumbbell-shaped specimens are cut from the conditioned sheets.

    • A Universal Testing Machine (UTM) is used to apply tensile stress to the specimens until they fracture.[19]

    • Key parameters, including tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at fracture), and modulus of elasticity (a measure of stiffness), are recorded.[18]

Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is used to measure the thermal stability of the plasticized material by monitoring its mass change as a function of temperature.[20]

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the plasticized PVC is placed in a TGA crucible.[20]

  • Testing:

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[20]

    • The TGA instrument records the weight of the sample as it is heated.

  • Data Analysis: The resulting curve of weight versus temperature is analyzed to determine key degradation temperatures, such as the onset temperature of degradation and the temperature at which 5% weight loss occurs (Td5%). A higher Td5% indicates greater thermal stability.[9]

Protocol 3: Migration Resistance Evaluation (Solvent Extraction)

This protocol is based on the ASTM D1239 standard method to assess the permanence of plasticizers by measuring their loss from the polymer when exposed to a liquid.[21]

  • Sample Preparation: Circular or rectangular specimens of a known weight and surface area are cut from the conditioned plasticized PVC sheets.

  • Testing:

    • The initial weight of each specimen is accurately recorded (W1).

    • The specimens are fully immersed in a specified extraction solvent (e.g., deionized water, n-hexane) in a closed vessel for a set duration (e.g., 24 hours) at a controlled temperature.[21]

    • After immersion, the samples are removed, carefully dried to remove the solvent, and re-weighed (W2).[21]

  • Data Analysis: The percentage of weight loss, representing the amount of migrated plasticizer, is calculated using the formula: Weight Loss (%) = [(W1 - W2) / W1] * 100.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the evaluation of plasticizers.

G cluster_prep 1. Material Preparation cluster_eval 2. Performance Evaluation cluster_analysis 3. Data Analysis & Comparison A PVC Resin + Plasticizer (Phthalate vs. Bio-based) B Compounding (e.g., Two-Roll Mill) A->B C Compression Molding (Standardized Sheets) B->C D Mechanical Testing (ASTM D2284) - Tensile Strength - Elongation C->D E Thermal Analysis - TGA (Stability) - DSC (Tg) C->E F Migration Resistance (ASTM D1239) - Solvent Extraction C->F G Quantitative Data (Tables) D->G E->G F->G H Comparative Analysis G->H I Conclusion H->I G cluster_performance Performance Metrics cluster_impact Sustainability & Safety Phthalate This compound-Based Plasticizers (e.g., DOP, DEHP) Mech Mechanical Properties Phthalate->Mech Established Benchmark Therm Thermal Stability Phthalate->Therm Good Migr Migration Resistance Phthalate->Migr High (Concern) Tox Toxicity Profile Phthalate->Tox Health Concerns Source Resource Source Phthalate->Source Petroleum-Based Bio Bio-Based Plasticizers (e.g., ESO, Citrates) Bio->Mech Often Comparable or Superior Bio->Therm Often Superior Bio->Migr Generally Low Bio->Tox Low / Non-Toxic Bio->Source Renewable Conclusion Conclusion: Bio-based plasticizers are viable, high-performance, and safer alternatives for a growing range of applications, especially in sensitive fields like medical devices and food packaging.

References

A Head-to-Head Comparison of Phthalic Anhydride Purification Methods for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Phthalic anhydride (B1165640), a key intermediate in the synthesis of numerous compounds, is no exception. The choice of purification method can significantly impact the quality of the final product, affecting yield, impurity profiles, and ultimately, the success of a synthetic route. This guide provides an objective comparison of common purification techniques for phthalic anhydride, supported by available data and detailed experimental protocols to aid in selecting the most appropriate method for your research needs.

Crude this compound, typically produced via the catalytic oxidation of o-xylene (B151617) or naphthalene (B1677914), contains various impurities that can interfere with subsequent reactions. Common contaminants include benzoic acid, maleic anhydride, and, particularly in naphthalene-derived products, naphthoquinone.[1] The selection of a purification strategy is therefore critical and depends on the nature of these impurities and the desired final purity. This guide explores three primary purification strategies: Vacuum Distillation, Chemical Treatment, and Crystallization.

At a Glance: Performance Comparison of Purification Methods

The following table summarizes the key performance indicators for the different purification methods discussed. It is important to note that direct comparative studies under identical conditions are scarce in publicly available literature; therefore, the presented data is a synthesis of information from various sources.

Purification Method Typical Purity Achieved Key Impurities Removed Advantages Disadvantages Typical Yield
Vacuum Distillation > 99.8%[2]Low and high boiling point impuritiesEffective for a broad range of impurities; scalable.May not efficiently remove impurities with close boiling points; potential for thermal degradation.High
Chemical Treatment with Sulfuric Acid High (often followed by distillation)Unsaturated compounds, quinones, and other color-forming bodies.[3]Effectively removes color and heat-sensitive impurities.Corrosive reagents; potential for sulfonation byproducts; requires subsequent distillation.Moderate to High
Chemical Treatment with Nitric Acid "Substantially pure, colorless and odorless"[4]Color and odor-causing impurities.[4]Effective for removing specific chromophores and odorants.Use of a strong oxidizing agent; potential for nitration byproducts; requires subsequent distillation.Moderate to High
Crystallization High (dependent on solvent)Specific impurities based on solubility differences.High selectivity for certain impurities; can yield high-purity crystals.Solvent selection is critical; can have lower yields compared to distillation.Variable

In-Depth Analysis of Purification Techniques

Vacuum Distillation

Vacuum distillation is a cornerstone of industrial and laboratory-scale purification of this compound. By reducing the operating pressure, the boiling point of this compound is lowered, mitigating the risk of thermal decomposition. This method is effective at separating this compound from both more volatile impurities like maleic anhydride and less volatile contaminants.[2] Industrial processes often employ multi-stage distillation columns to achieve high purity levels, frequently exceeding 99.8%.[2]

Chemical Treatment

Chemical treatment methods are often employed as a pre-treatment step before distillation to remove specific, problematic impurities that are difficult to separate by physical means alone.

  • Sulfuric Acid Treatment: Heating crude this compound with concentrated sulfuric acid is a long-standing method for removing impurities, particularly those that impart color.[3] The sulfuric acid is believed to polymerize or sulfonate unsaturated impurities and quinones, rendering them less volatile and thus easily separable by subsequent distillation.[3]

  • Nitric Acid Treatment: Treatment with nitric acid is another oxidative method aimed at removing color and odor-causing impurities. The process involves bubbling nitric acid vapor through molten this compound, which is thought to oxidize or nitrate (B79036) the impurities, facilitating their removal during distillation.[4]

Crystallization

Crystallization is a highly selective purification method that relies on the differential solubility of this compound and its impurities in a given solvent. The choice of solvent is critical to the success of this technique. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, high-purity crystals of this compound can be obtained, leaving the impurities dissolved in the mother liquor. Recrystallization from o-xylene has been described as an effective method.[5]

Experimental Protocols

The following are generalized experimental protocols derived from the available literature. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a distillation flask, a fractionating column (optional, for enhanced separation), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with crude this compound.

  • Heating and Evacuation: Begin heating the distillation flask gently using a heating mantle. Gradually apply vacuum to the system, aiming for a pressure that allows for distillation at a temperature below the decomposition point of this compound.

  • Fraction Collection: Collect the distilled this compound in the receiving flask. Monitor the temperature and pressure throughout the distillation to ensure a stable process. Discard any initial forerun that may contain more volatile impurities.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Chemical Treatment with Sulfuric Acid Followed by Distillation
  • Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, melt the crude this compound.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2 parts of 66°Bé sulfuric acid to 30 parts of crude this compound) to the molten this compound with continuous stirring.[3]

  • Heating: Heat the mixture to approximately 250°C and maintain this temperature for a period of two to three hours, or until the evolution of sulfur dioxide subsides.[3]

  • Distillation: Transfer the treated this compound to a vacuum distillation apparatus and proceed with purification as described in Protocol 1.

Protocol 3: Purification by Crystallization from o-Xylene
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot o-xylene (e.g., at a temperature between 100 and 130°C).[5]

  • Cooling and Crystallization: Slowly cool the saturated solution to a lower temperature (e.g., between -10 and +50°C) to induce crystallization of the purified this compound.[5]

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold, pure o-xylene to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizing the Purification Workflow

The following diagrams illustrate the general workflows for the described purification methods.

Phthalic_Anhydride_Purification_Workflow cluster_crude Starting Material cluster_methods Purification Methods cluster_final Final Product Crude_PA Crude this compound (from o-xylene or naphthalene oxidation) Distillation Vacuum Distillation Crude_PA->Distillation Chemical_Treatment Chemical Treatment (e.g., H2SO4, HNO3) Crude_PA->Chemical_Treatment Crystallization Crystallization (e.g., from o-xylene) Crude_PA->Crystallization Pure_PA Purified this compound Distillation->Pure_PA Chemical_Treatment->Distillation Post-treatment Distillation Crystallization->Pure_PA

Caption: General workflow for this compound purification.

Impurity_Removal_Logic cluster_impurities Common Impurities cluster_methods Primary Removal Method Crude_PA Crude this compound (with impurities) Benzoic_Acid Benzoic Acid Crude_PA->Benzoic_Acid Maleic_Anhydride Maleic Anhydride Crude_PA->Maleic_Anhydride Naphthoquinone Naphthoquinone (from naphthalene) Crude_PA->Naphthoquinone Distillation Vacuum Distillation Benzoic_Acid->Distillation Crystallization_Logic Crystallization Benzoic_Acid->Crystallization_Logic Maleic_Anhydride->Distillation Chem_Treat Chemical Treatment Naphthoquinone->Chem_Treat Pure_PA Purified this compound Distillation->Pure_PA Separation by Boiling Point Chem_Treat->Pure_PA Conversion to Non-Volatile Species Crystallization_Logic->Pure_PA Separation by Solubility

Caption: Logic of impurity removal by different methods.

Conclusion

The selection of an optimal purification method for this compound is a critical decision for any researcher. While vacuum distillation remains a robust and widely applicable technique, chemical pre-treatments can be invaluable for removing specific, challenging impurities like color bodies and quinones. Crystallization offers a highly selective alternative, particularly when specific impurity removal is the primary goal. By understanding the advantages and limitations of each method and utilizing the provided protocols as a starting point, scientists can confidently produce high-purity this compound tailored to the stringent requirements of their research and development endeavors.

References

A Comparative Guide to Analytical Methods for Phthalic Anhydride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Analytical Techniques

The accurate quantification of Phthalic anhydride (B1165640) (PA) is critical across various fields, from ensuring the quality of raw materials in the polymer industry to monitoring its presence in environmental samples and pharmaceutical formulations. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of common analytical methods for Phthalic anhydride quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and traditional volumetric titration.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of different analytical methods for the quantification of this compound. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Parameter HPLC-UV GC-MS (with Internal Standard) [1]GC-MS (Selective Esterification) [2]GC-FID Titration
Linearity (Range) 20–120 mg/L[3]Not explicitly stated, but improved with IS1–200 µg/mLNot explicitly statedNot Applicable
Correlation Coefficient (R²) 0.9994[3]>0.995 (illustrative)0.9964[2]Not explicitly statedNot Applicable
Accuracy (% Recovery) 97–104%[3]Average recovery of 99.8% (illustrative)102.7–105.5%[2]Good (data not specified)[4]Good (data not specified)[5][6]
Precision (% RSD) < 2% (illustrative)< 1% (illustrative, for repeatability)4.9–6.2%[2]Good (data not specified)[4]High (data not specified)[5][6]
Limit of Detection (LOD) 5 mg/L[3]Not explicitly stated0.47 µg/mL[2]Low (data not specified)[7]Higher than chromatographic methods
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated1.41 µg/mL[2]Not explicitly statedHigher than chromatographic methods

Experimental Workflows and Method Selection

The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagrams illustrate the general workflow for cross-validating analytical methods and a decision-making process for selecting the most suitable technique.

cross_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Comparison define_methods Define Analytical Methods (e.g., HPLC, GC-MS) set_parameters Set Validation Parameters (Linearity, Accuracy, Precision, etc.) define_methods->set_parameters Define Scope prep_standards Prepare Standards & Samples set_parameters->prep_standards Establish Protocols run_analysis Perform Analysis using Defined Methods prep_standards->run_analysis collect_data Collect Raw Data run_analysis->collect_data process_data Process & Analyze Data collect_data->process_data compare_results Compare Performance Metrics process_data->compare_results select_method Select Optimal Method compare_results->select_method Based on Requirements

Cross-validation workflow for analytical methods.

method_selection_logic node_start Start: Need to Quantify This compound node_matrix Complex Matrix? node_start->node_matrix node_sensitivity High Sensitivity Required? node_matrix->node_sensitivity Yes node_titration Titration node_matrix->node_titration No (Simple Matrix, High Conc.) node_instrumentation GC-MS Available? node_sensitivity->node_instrumentation Yes node_hplc HPLC-UV node_sensitivity->node_hplc No node_gcms GC-MS node_instrumentation->node_gcms Yes node_gcfid GC-FID node_instrumentation->node_gcfid No

Decision logic for selecting an analytical method.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and Titration.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in various samples, including in the presence of its hydrolysis product, phthalic acid.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 200 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The exact composition may need optimization.

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 240 nm.[3]

  • Injection Volume: 20 µL.[3]

2. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Internal Standard

The use of a deuterated internal standard, such as Phthalic Acid Anhydride-d4, is highly recommended to improve the accuracy and precision of the GC-MS method by compensating for variations during sample preparation and analysis.[1]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

2. Sample Preparation (QuEChERS-based): [1]

  • Weigh a homogenized sample into a centrifuge tube.

  • Add acetonitrile and a known amount of the internal standard solution (Phthalic Acid Anhydride-d4).

  • Add QuEChERS extraction salts, shake vigorously, and centrifuge.

  • Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) for cleanup.

  • Centrifuge and transfer the supernatant to a vial for GC-MS analysis.

3. Calibration:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Volumetric Titration

Titration methods are classical analytical techniques that are simple, cost-effective, and suitable for the assay of pure this compound or in simple mixtures where interfering acidic or basic substances are absent. Three common titration methods are described below.[5][6]

Method 1: Direct Titration in a Non-Aqueous Medium

  • Principle: this compound is dissolved in a suitable organic solvent and titrated directly with a standardized base.

  • Procedure:

    • Dissolve a known weight of the sample in a neutral solvent like methanol (B129727).

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate with a standardized solution of potassium hydroxide (B78521) in methanol until a persistent color change is observed.

Method 2: Hydrolysis Followed by Titration

  • Principle: this compound is first hydrolyzed to phthalic acid with boiling water, which is then titrated with a standardized base.

  • Procedure:

    • Add a known weight of the sample to a flask with distilled water.

    • Heat the mixture to boiling to ensure complete hydrolysis.

    • Cool the solution to room temperature and add a few drops of an indicator.

    • Titrate with a standardized aqueous solution of sodium hydroxide.

Method 3: Back Titration

  • Principle: A known excess of a standardized base is added to the sample to react with the this compound. The unreacted base is then titrated with a standardized acid.

  • Procedure:

    • To a known weight of the sample, add a known excess volume of a standardized sodium hydroxide solution.

    • Allow the reaction to complete.

    • Titrate the excess sodium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator.

Conclusion

The cross-validation of these analytical methods demonstrates that the choice of the most appropriate technique is dependent on the specific requirements of the analysis. For high-throughput screening and routine quality control of pure substances, titration methods offer a simple and economical solution. HPLC-UV provides a robust and reliable method for a wide range of applications. For complex matrices and when high sensitivity and specificity are required, GC-MS, particularly with the use of an internal standard, is the gold standard. GC-FID can be a good alternative to GC-MS when a mass spectrometer is not available and the sample matrix is relatively clean. By understanding the strengths and limitations of each method, researchers, scientists, and drug development professionals can confidently select the optimal approach for the accurate and precise quantification of this compound.

References

Comparative Thermal Stability of Polyesters Derived from Phthalic Anhydride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermal properties of polyesters synthesized from phthalic anhydride (B1165640), isophthalic acid, and terephthalic acid.

The thermal stability of polyesters is a critical attribute influencing their processing conditions and application range. This guide provides an objective comparison of the thermal stability of polyesters derived from the three isomers of benzenedicarboxylic acid: phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-). The position of the carboxyl groups on the benzene (B151609) ring significantly impacts the geometry and packing efficiency of the resulting polymer chains, which in turn dictates their thermal properties.

Structural Influence on Thermal Stability

The thermal stability of these polyesters generally follows the order: Poly(ethylene terephthalate) > Poly(ethylene isophthalate) > Poly(ethylene phthalate). This trend is primarily attributed to the linearity and symmetry of the polymer backbone.

  • Terephthalic acid-based polyesters (e.g., PET) : The para-position of the carboxyl groups in terephthalic acid results in a linear and highly symmetric polymer chain. This linearity allows for efficient chain packing and strong intermolecular forces, leading to higher crystallinity and, consequently, superior thermal stability.

  • Isophthalic acid-based polyesters (e.g., PEI) : The meta-position of the carboxyl groups in isophthalic acid introduces a kink in the polymer chain, disrupting the linearity and symmetry seen in PET. This irregular structure hinders chain packing and reduces crystallinity, resulting in lower thermal stability compared to terephthalate-based polyesters. Studies have shown that the incorporation of isophthalate (B1238265) units can promote thermal degradation.

  • Phthalic anhydride-based polyesters (e.g., PEP) : The ortho-position of the carboxyl groups in phthalic acid (derived from this compound) creates a significant steric hindrance and a more contorted polymer chain. This irregular structure severely limits chain packing and crystallinity, leading to the lowest thermal stability among the three isomers. Polyesters derived from phthalic acid are reported to have a lower decomposition temperature compared to their terephthalate (B1205515) counterparts[1].

The following diagram illustrates the relationship between the monomer structure and the resulting polyester's thermal stability.

G cluster_0 Monomer Isomers cluster_1 Polymer Structure cluster_2 Thermal Stability terephthalic Terephthalic Acid (para) linear Linear & Symmetrical Chain terephthalic->linear isophthalic Isophthalic Acid (meta) kinked Kinked Chain isophthalic->kinked phthalic This compound (ortho) contorted Contorted Chain phthalic->contorted high High linear->high medium Medium kinked->medium low Low contorted->low

Caption: Relationship between monomer structure and polyester (B1180765) thermal stability.

Quantitative Comparison of Thermal Properties

The following table summarizes the key thermal properties of polyesters derived from this compound and its isomers, based on Thermogravimetric Analysis (TGA) data. It is important to note that the values presented are compiled from various sources and may have been obtained under slightly different experimental conditions.

PolyesterMonomerOnset Decomposition Temp. (Tonset) (°C)Temp. at Max. Degradation Rate (Tmax) (°C)Char Yield at 600°C (%)
Poly(ethylene terephthalate) (PET)Terephthalic Acid~388 - 400~441 - 450~20
Poly(ethylene isophthalate) (PEI)Isophthalic Acid~360 - 380~420 - 430Not widely reported
Poly(ethylene phthalate) (PEP)This compound>305~364 - 373~1 - 2[1]

Note: The data for PET is widely available and consistent across multiple studies[2][3]. Data for PEI and PEP is less common and the presented values are indicative based on available literature.

Experimental Protocols

1. Synthesis of Polyesters (General Procedure)

The polyesters are typically synthesized via a two-stage melt polycondensation process involving esterification followed by polycondensation.

  • Esterification: The diacid (terephthalic acid or isophthalic acid) or anhydride (this compound) is reacted with an excess of a diol (e.g., ethylene (B1197577) glycol) at elevated temperatures (typically 180-220°C) in the presence of a catalyst (e.g., antimony trioxide, zinc acetate). Water or methanol (B129727) (in the case of dimethyl ester reactants) is continuously removed to drive the reaction forward, forming a prepolymer.

  • Polycondensation: The temperature is further increased (250-280°C), and a high vacuum is applied to facilitate the removal of excess diol and increase the polymer's molecular weight. This stage is carried out until the desired viscosity is achieved.

2. Thermogravimetric Analysis (TGA)

The thermal stability of the polyesters is evaluated using Thermogravimetric Analysis (TGA), typically following a procedure based on ASTM E1131.

  • Instrument: A thermogravimetric analyzer is used.

  • Sample Size: Approximately 5-10 mg of the polyester sample is placed in an alumina (B75360) or platinum crucible.

  • Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which significant weight loss begins. The temperature at the maximum rate of decomposition (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve). The char yield is the percentage of the initial sample mass remaining at the end of the experiment.

The following diagram outlines the general workflow for the synthesis and thermal analysis of these polyesters.

G cluster_synthesis Polyester Synthesis cluster_tga Thermal Analysis (TGA) monomers Diacid/Anhydride + Diol esterification Esterification (180-220°C) monomers->esterification polycondensation Polycondensation (250-280°C, Vacuum) esterification->polycondensation polyester Polyester Product polycondensation->polyester sample_prep Sample Preparation (5-10 mg) polyester->sample_prep tga_run TGA Measurement (Inert Atmosphere, Heat Ramp) sample_prep->tga_run data_analysis Data Analysis tga_run->data_analysis results T-onset T-max Char Yield data_analysis->results

Caption: Experimental workflow for polyester synthesis and thermal analysis.

References

A Comparative Environmental Assessment of Phthalic Anhydride Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and chemical industry professionals on the environmental impact of dominant and emerging production methods for Phthalic Anhydride (B1165640).

Phthalic anhydride is a cornerstone industrial chemical, vital for the production of plasticizers, polymers, and resins. As the chemical industry pivots towards greater sustainability, a critical evaluation of the environmental footprint of its synthesis routes is paramount. This guide provides a detailed comparison of the traditional petrochemical-based methods—catalytic vapor-phase oxidation of o-xylene (B151617) and naphthalene (B1677914)—and a promising bio-renewable alternative starting from furan (B31954) and maleic anhydride.

Executive Summary

The prevailing industrial synthesis of this compound is dominated by the oxidation of o-xylene, a process favored for its economic advantages. The historical naphthalene oxidation route, while still in use, is less common. A novel, greener approach utilizing biomass-derived furan and maleic anhydride presents a compelling alternative with a potentially lower carbon footprint. This guide dissects these three pathways, presenting quantitative data on their performance, detailed experimental methodologies, and visual representations of their comparative environmental standing.

Performance Comparison

The environmental impact of each synthesis route is multifaceted, encompassing raw material sourcing, energy consumption, greenhouse gas emissions, and waste generation. The following table summarizes key quantitative metrics for each pathway, based on available life cycle assessment (LCA) data and process documentation.

Parametero-Xylene OxidationNaphthalene OxidationBiomass-derived Furan & Maleic Anhydride
Primary Feedstock o-Xylene (petroleum-derived)Naphthalene (coal tar or petroleum-derived)Furan & Maleic Anhydride (from biomass)
Typical Yield ~78% selectivity[1]0.9 - 0.96 kg PA / kg naphthalene[2]~77% overall selectivity (96% Diels-Alder, 80% Dehydration)[3][4]
Energy Consumption Data not consistently available; process is highly exothermic and can generate steam[5][6]Data not consistently available; process is highly exothermic[7]LCA indicates advantages in fossil depletion, but specific energy values are not detailed[3][8][9]
Greenhouse Gas Emissions A case study reports emissions, but values are context-dependent[5][10]Data not consistently available[11]LCA suggests a reduction in climate change impact compared to petrochemical routes[3][8][9]
Key By-products Maleic anhydride, carbon monoxide, carbon dioxide[2]1,4-Naphthoquinone (B94277), maleic anhydride, carbon monoxide, carbon dioxide[2]Water, potential for by-products from side reactions
Water Usage Used for cooling and scrubbing[12]Used for cooling and scrubbing[12]Higher water usage compared to petrochemical routes[3][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of environmental impact assessments. Below are outlines of the experimental protocols for each synthesis route.

Catalytic Vapor-Phase Oxidation of o-Xylene

This process is the most common industrial method for this compound production.

Methodology:

  • Feed Preparation: Gaseous o-xylene is mixed with a large excess of pre-heated air.

  • Catalytic Oxidation: The mixture is passed through a multi-tubular fixed-bed reactor packed with a vanadium pentoxide (V₂O₅) and titanium dioxide (TiO₂) catalyst.

  • Reaction Conditions: The reaction is highly exothermic and is typically carried out at temperatures between 375 and 410°C.[1]

  • Heat Recovery: The significant heat generated is often used to produce high-pressure steam, contributing to the energy efficiency of the plant.[5][6]

  • Product Separation and Purification: The reactor effluent is cooled, and the crude this compound is collected through a series of switch condensers. The crude product is then purified by vacuum distillation to remove by-products such as maleic anhydride and benzoic acid.[12]

Catalytic Vapor-Phase Oxidation of Naphthalene

Historically a significant process, this method shares similarities with the o-xylene route but differs in feedstock and catalyst composition.

Methodology:

  • Feed Preparation: Vaporized naphthalene is mixed with compressed air.

  • Catalytic Oxidation: The gas mixture is fed into a reactor containing a vanadium pentoxide (V₂O₅) catalyst. Both fixed-bed and fluidized-bed reactors can be used.

  • Reaction Conditions: The oxidation is conducted at temperatures ranging from 350 to 550°C.[7]

  • Product Recovery: The gaseous product stream is cooled to allow for the desublimation of this compound.

  • Purification: The crude this compound is melted and purified via vacuum distillation to separate it from by-products like 1,4-naphthoquinone and maleic anhydride.[2]

Renewable Synthesis from Biomass-Derived Furan and Maleic Anhydride

This green chemistry approach involves a two-step process starting from platform chemicals that can be derived from lignocellulosic biomass.

Methodology:

  • Diels-Alder Cycloaddition: Furan and maleic anhydride undergo a [4+2] cycloaddition reaction to form exo-4,10-dioxa-tricyclo[5.2.1.0]dec-8-ene-3,5-dione. This reaction can be carried out at room temperature under solvent-free conditions, achieving a yield of up to 96%.[3][4]

  • Dehydration: The resulting adduct is then dehydrated to this compound. This step can be achieved with high selectivity (around 80%) using a suitable catalyst.[4]

  • Product Isolation: The final product is isolated and purified. The overall process avoids the use of harsh conditions and toxic reagents associated with the traditional routes.

Visualizing the Synthesis Pathways and Environmental Comparison

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis routes and a qualitative comparison of their environmental impacts.

Phthalic_Anhydride_Synthesis_Routes cluster_o_xylene o-Xylene Oxidation cluster_naphthalene Naphthalene Oxidation cluster_biomass Biomass-Derived Route o_xylene o-Xylene reactor1 V₂O₅/TiO₂ Catalyst 375-410°C o_xylene->reactor1 air1 Air air1->reactor1 crude_pa1 Crude this compound reactor1->crude_pa1 Yield: ~78% byproducts1 By-products: Maleic Anhydride, CO, CO₂ reactor1->byproducts1 purification1 Purification crude_pa1->purification1 final_pa1 This compound purification1->final_pa1 Final Product naphthalene Naphthalene reactor2 V₂O₅ Catalyst 350-550°C naphthalene->reactor2 air2 Air air2->reactor2 crude_pa2 Crude this compound reactor2->crude_pa2 Yield: 0.9-0.96 kg/kg byproducts2 By-products: 1,4-Naphthoquinone, Maleic Anhydride, CO, CO₂ reactor2->byproducts2 purification2 Purification crude_pa2->purification2 final_pa2 This compound purification2->final_pa2 Final Product furan Furan diels_alder Diels-Alder (Room Temp.) furan->diels_alder maleic_anhydride Maleic Anhydride maleic_anhydride->diels_alder adduct Diels-Alder Adduct diels_alder->adduct Yield: 96% dehydration Dehydration adduct->dehydration final_pa3 This compound dehydration->final_pa3 Selectivity: 80% water By-product: Water dehydration->water

Figure 1: Comparative workflow of this compound synthesis routes.

Environmental_Impact_Comparison cluster_legend Environmental Impact Key cluster_comparison Qualitative Environmental Impact Assessment high Higher Impact medium Medium Impact low Lower Impact o_xylene o-Xylene Route ghg_medium GHG Emissions o_xylene->ghg_medium fossil_high Fossil Fuel Dependence o_xylene->fossil_high energy_medium Energy Consumption (process dependent) o_xylene->energy_medium naphthalene Naphthalene Route ghg_high GHG Emissions naphthalene->ghg_high fossil_high2 Fossil Fuel Dependence naphthalene->fossil_high2 energy_high Energy Consumption naphthalene->energy_high biomass Biomass Route ghg_low GHG Emissions biomass->ghg_low fossil_low Fossil Fuel Dependence biomass->fossil_low water_high Water Usage biomass->water_high

Figure 2: Qualitative comparison of the environmental impacts.

Conclusion

The selection of a synthesis route for this compound has significant environmental implications. The dominant o-xylene oxidation process offers a balance of yield and economic viability within the petrochemical framework. The naphthalene route, while historically important, is generally considered less efficient. The emerging biomass-derived pathway presents a paradigm shift towards sustainability, with the potential for a circular economy approach by utilizing renewable feedstocks. However, challenges related to water usage and the scalability of biomass processing need to be addressed. This comparative guide serves as a foundational resource for stakeholders in the chemical industry to make informed decisions that align with both economic and environmental objectives. Further research and development into catalyst efficiency, process optimization, and comprehensive life cycle assessments will be crucial in steering the future of this compound production towards a more sustainable trajectory.

References

Safety Operating Guide

Proper Disposal of Phthalic Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of phthalic anhydride (B1165640) is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of phthalic anhydride waste, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3]

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE:

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH-approved respirator.[1][2][4]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][5]

  • Hand Protection: Use chemically resistant gloves, such as PVC, neoprene, or nitrile rubber.[6]

  • Protective Clothing: Wear a lab coat, and in cases of potential significant exposure, chemical-resistant coveralls.[3]

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][2][4]

Spill Management

In the event of a this compound spill, immediate action is necessary to contain and clean up the material safely.

For Solid Spills:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4]

  • Containment: Prevent the spread of dust.[2]

  • Clean-up: Carefully sweep or vacuum the spilled material and place it into a sealed, labeled container for disposal.[7][8] Avoid creating dust.[2]

For Molten (Liquid) Spills:

  • Containment: Cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[8]

  • Collection: Once absorbed, collect the material and place it into a sealed, labeled container for disposal.[8]

  • Decontamination: Ventilate and wash the area after the clean-up is complete.[8]

Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][4] This ensures that all local, regional, national, and international regulations are met.[1][2]

Recommended Disposal Method:

The most common professional disposal method involves incineration. The this compound is typically dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and scrubber.[2][4]

Key Steps for Disposal:

  • Segregation: Do not mix this compound waste with other waste streams.[1] Keep it in its original or a compatible, properly labeled container.[1]

  • Containerization: Ensure waste containers are tightly closed, dry, and stored in a well-ventilated and secure area.[1][2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Professional Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company.

Environmental Considerations:

  • This compound is harmful to aquatic life.[1]

  • Do not let the product enter drains or the environment.[2][4][5]

  • Discharge into the environment must be avoided.[1][4]

Quantitative Data

No specific quantitative data for disposal limits or concentrations were found in the provided search results. Disposal regulations are site-specific and must be adhered to based on local and national guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated spill Is it a spill? start->spill solid_spill Solid Spill spill->solid_spill Yes molten_spill Molten Spill spill->molten_spill Yes routine_disposal Routine Waste Disposal spill->routine_disposal No contain_solid Contain Dust & Sweep/Vacuum solid_spill->contain_solid contain_molten Cover with Inert Absorbent (Lime, Sand, Soda Ash) molten_spill->contain_molten collect Collect in Sealed, Labeled Container contain_solid->collect contain_molten->collect decontaminate Decontaminate Spill Area collect->decontaminate contact_disposal Contact Licensed Waste Disposal Service decontaminate->contact_disposal segregate Segregate from other waste streams routine_disposal->segregate containerize Store in a closed, labeled container in a ventilated area segregate->containerize containerize->contact_disposal incineration Recommended Method: Incineration with afterburner and scrubber contact_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalic anhydride
Reactant of Route 2
Reactant of Route 2
Phthalic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.